molecular formula C15H26O B1254906 Intermedeol

Intermedeol

Número de catálogo: B1254906
Peso molecular: 222.37 g/mol
Clave InChI: DPQYOKVMVCQHMY-QPSCCSFWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Intermedeol (CAS 6168-59-8) is a natural sesquiterpenoid alcohol with the molecular formula C15H26O . It is characterized as a eudesmane-type sesquiterpenoid, specifically 5beta,10alpha-eudesm-11-en-4-ol . This compound is produced by sesquiterpene synthases, such as the (+)-intermedeol synthase identified in the termite-associated fungus Termitomyces . In research settings, this compound serves as a valuable compound for studying sesquiterpene biosynthesis and enzymatic mechanisms. Its structure and properties make it a candidate for investigating plant-plant interactions and phytotoxic effects, as sesquiterpenoids are known to function as chemical weapons and defense compounds in nature . Researchers utilize compounds like this compound to explore their potential role in allelopathy and as natural herbicides, given the known phytotoxicity of essential oil components and terpenoids . It occurs naturally in various plant species, including Artemisia afra , Croton eluteria , and Laurus nobilis (bay laurel) . This product is labeled For Research Use Only (RUO) . It is expressly intended for laboratory research applications and is not intended for diagnostic, therapeutic, or any other clinical use in humans or animals . RUO products are essential tools for scientific investigation, fundamental research, and pharmaceutical discovery, but they are not manufactured under the regulatory controls required for in vitro diagnostic or medical devices .

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C15H26O

Peso molecular

222.37 g/mol

Nombre IUPAC

(1S,4aS,7R,8aS)-1,4a-dimethyl-7-prop-1-en-2-yl-2,3,4,5,6,7,8,8a-octahydronaphthalen-1-ol

InChI

InChI=1S/C15H26O/c1-11(2)12-6-9-14(3)7-5-8-15(4,16)13(14)10-12/h12-13,16H,1,5-10H2,2-4H3/t12-,13+,14+,15+/m1/s1

Clave InChI

DPQYOKVMVCQHMY-QPSCCSFWSA-N

SMILES isomérico

CC(=C)[C@@H]1CC[C@@]2(CCC[C@]([C@H]2C1)(C)O)C

SMILES canónico

CC(=C)C1CCC2(CCCC(C2C1)(C)O)C

Sinónimos

Intermedeol

Origen del producto

United States

Foundational & Exploratory

The Uncharted Path: A Technical Guide to the Putative Intermedeol Biosynthesis Pathway in Callicarpa americana

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE] – [Date] – This whitepaper provides a comprehensive technical overview of the proposed biosynthetic pathway of intermedeol, a significant bioactive sesquiterpenoid found in the American beautyberry, Callicarpa americana. This document is intended for researchers, scientists, and drug development professionals interested in the rich phytochemistry of this plant species. While this compound has been identified as a key compound in C. americana with potential applications, its precise biosynthetic route within the plant has yet to be fully elucidated.[1][2][3] This guide synthesizes current knowledge on terpenoid biosynthesis to map out the putative pathway, identifies knowledge gaps, and provides detailed experimental methodologies for its full characterization.

Introduction to this compound and Callicarpa americana

Callicarpa americana, commonly known as the American beautyberry, is a shrub native to the southeastern United States.[3] It has a history of use in traditional medicine, and modern research has begun to validate some of its purported properties.[3] The leaves of the plant are a rich source of various secondary metabolites, including a variety of terpenoids.[4] Among these, the sesquiterpenoid this compound has been identified as a significant component.[1] Sesquiterpenoids are a class of C15 terpenes that exhibit a wide range of biological activities, and this compound is no exception, contributing to the chemical profile and potential bioactivity of C. americana extracts.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of all terpenoids in plants originates from two primary pathways: the mevalonate (MVA) pathway, which is active in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids. Sesquiterpenes, such as this compound, are derived from the C15 precursor farnesyl diphosphate (FPP), which is synthesized in the cytosol via the MVA pathway.

The Mevalonate (MVA) Pathway: Upstream Synthesis of Farnesyl Diphosphate (FPP)

The MVA pathway commences with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This is subsequently reduced to mevalonic acid by the enzyme HMG-CoA reductase (HMGR), a key regulatory step in the pathway. Through a series of phosphorylation and decarboxylation reactions, mevalonic acid is converted to the five-carbon building blocks of all isoprenoids: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). Finally, farnesyl diphosphate synthase (FPPS) catalyzes the sequential condensation of two molecules of IPP with one molecule of DMAPP to yield the C15 compound, farnesyl diphosphate (FPP).

MVA_Pathway cluster_upstream Cytosolic MVA Pathway Acetyl_CoA Acetyl-CoA (x3) HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA ACAT, HMGS Mevalonate Mevalonate HMG_CoA->Mevalonate HMGR IPP Isopentenyl Diphosphate (IPP) Mevalonate->IPP MK, PMK, MVD DMAPP Dimethylallyl Diphosphate (DMAPP) IPP->DMAPP IDI FPP Farnesyl Diphosphate (FPP) IPP->FPP DMAPP->FPP FPPS

Caption: The cytosolic mevalonate (MVA) pathway for the synthesis of farnesyl diphosphate (FPP).

The Final Step: A Putative this compound Synthase

The final and defining step in the biosynthesis of this compound is the conversion of the linear precursor, FPP, into the complex, cyclic structure of this compound. This reaction is catalyzed by a class of enzymes known as terpene synthases (TPSs), specifically, a sesquiterpene synthase. While a chromosome-scale genome assembly of C. americana has been undertaken and a number of TPS genes have been identified, the specific this compound synthase has not yet been functionally characterized. The focus of published research has been on diterpenoid synthases, such as CamTPS2, which is involved in the synthesis of kolavenyl diphosphate.

Based on the established principles of sesquiterpene biosynthesis, it is hypothesized that a currently uncharacterized sesquiterpene synthase in C. americana, hereafter designated as CaIS, is responsible for the cyclization of FPP to form this compound. This enzymatic reaction is typically complex, involving the formation of a carbocation intermediate followed by a series of rearrangements and cyclizations to yield the final product.

Intermedeol_Synthesis FPP Farnesyl Diphosphate (FPP) This compound This compound FPP->this compound Putative this compound Synthase (CaIS)

Caption: Proposed final step in this compound biosynthesis in Callicarpa americana.

Quantitative Data

At present, there is a lack of published quantitative data regarding the expression levels of the genes involved in the this compound biosynthetic pathway, the kinetic properties of the corresponding enzymes, or the concentration of this compound and its precursors in different tissues of Callicarpa americana. The following table outlines the key data points that are required for a comprehensive understanding of this pathway and serves as a template for future research.

Parameter Description Tissue/Organ Value Units Reference
Gene Expression Relative or absolute transcript levels of putative pathway genes (ACAT, HMGS, HMGR, MK, PMK, MVD, IDI, FPPS, CaIS)Leaves, Stems, Roots, FlowersData not availablee.g., TPM, FPKM, or relative quantificationTo be determined
Enzyme Kinetics (CaIS) Michaelis-Menten constant (Km) for FPPRecombinant enzymeData not availableµMTo be determined
Enzyme Kinetics (CaIS) Catalytic rate constant (kcat)Recombinant enzymeData not availables⁻¹To be determined
Metabolite Concentration This compound concentrationLeaves, Essential OilData not availablee.g., µg/g dry weightTo be determined
Metabolite Concentration FPP concentrationCytosolic extractsData not availablepmol/g fresh weightTo be determined

Detailed Experimental Protocols

To elucidate the this compound biosynthetic pathway in C. americana, a series of experimental procedures are necessary. The following protocols provide a roadmap for the identification and characterization of the key genes and enzymes involved.

Identification of Candidate this compound Synthase Genes

Objective: To identify candidate sesquiterpene synthase genes from C. americana that may be responsible for this compound synthesis.

Methodology:

  • RNA Sequencing and Transcriptome Assembly: Extract total RNA from various tissues of C. americana (e.g., young leaves, mature leaves, stems, roots, and flowers). Prepare cDNA libraries and perform high-throughput RNA sequencing. Assemble the transcriptome de novo or by mapping to the reference genome.

  • Homology-Based Gene Identification: Utilize known sesquiterpene synthase protein sequences from other plant species as queries in a tBLASTn search against the assembled C. americana transcriptome.

  • Phylogenetic Analysis: Align the identified candidate TPS protein sequences with known plant sesquiterpene synthases and construct a phylogenetic tree to infer potential function.

  • Gene Expression Analysis: Analyze the transcriptomic data to identify candidate genes that are highly expressed in tissues where this compound is abundant (likely the leaves).

Gene_Identification_Workflow RNA_Extraction RNA Extraction from C. americana tissues RNA_Seq RNA Sequencing RNA_Extraction->RNA_Seq Transcriptome_Assembly Transcriptome Assembly RNA_Seq->Transcriptome_Assembly tBLASTn tBLASTn with known Sesqui-TPS Transcriptome_Assembly->tBLASTn Candidate_Genes Candidate Sesqui-TPS Genes tBLASTn->Candidate_Genes Phylogenetic_Analysis Phylogenetic Analysis Candidate_Genes->Phylogenetic_Analysis Expression_Analysis Gene Expression Profiling Candidate_Genes->Expression_Analysis Final_Candidates Prioritized Candidate Genes Phylogenetic_Analysis->Final_Candidates Expression_Analysis->Final_Candidates

Caption: Workflow for the identification of candidate this compound synthase genes.

Functional Characterization of a Candidate this compound Synthase

Objective: To experimentally verify the enzymatic function of a candidate this compound synthase gene.

Methodology:

  • Gene Cloning and Vector Construction: Amplify the full-length open reading frame of the candidate gene from C. americana cDNA. Clone the gene into a suitable expression vector (e.g., pET-28a for bacterial expression or a plant expression vector for in planta studies).

  • Heterologous Expression: Transform the expression construct into a suitable host, such as Escherichia coli or Nicotiana benthamiana. Induce protein expression under optimized conditions.

  • Enzyme Assay: Prepare a crude or purified protein extract from the expression host. Incubate the enzyme with the substrate, farnesyl diphosphate (FPP), in a suitable buffer.

  • Product Identification: Extract the reaction products with an organic solvent (e.g., hexane or diethyl ether). Analyze the extracts by Gas Chromatography-Mass Spectrometry (GC-MS) and compare the mass spectrum and retention time of the product with an authentic this compound standard.

Functional_Characterization_Workflow Gene_Cloning Cloning of Candidate Gene into Expression Vector Heterologous_Expression Heterologous Expression (E. coli or N. benthamiana) Gene_Cloning->Heterologous_Expression Protein_Extraction Protein Extraction Heterologous_Expression->Protein_Extraction Enzyme_Assay Enzyme Assay with FPP Protein_Extraction->Enzyme_Assay Product_Extraction Product Extraction Enzyme_Assay->Product_Extraction GC_MS_Analysis GC-MS Analysis Product_Extraction->GC_MS_Analysis Function_Confirmed Enzymatic Function Confirmed GC_MS_Analysis->Function_Confirmed

Caption: Workflow for the functional characterization of a candidate this compound synthase.

Conclusion and Future Directions

The biosynthesis of this compound in Callicarpa americana represents a compelling area for future research. While the upstream MVA pathway is well-established, the specific sesquiterpene synthase responsible for the conversion of FPP to this compound remains to be identified and characterized. The experimental workflows outlined in this guide provide a clear path forward for the elucidation of this final biosynthetic step. The successful identification and characterization of the C. americana this compound synthase will not only fill a significant knowledge gap in the phytochemistry of this species but also open up possibilities for the metabolic engineering of this compound production in heterologous systems for various applications. Further research should also focus on the regulatory mechanisms governing the expression of the pathway genes and the accumulation of this compound in different tissues and under various environmental conditions.

References

An In-depth Technical Guide to the Natural Sources and Isolation of Intermedeol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and isolation of Intermedeol, a sesquiterpenoid of interest for its potential biological activities. The information is curated to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is a naturally occurring eudesmane-type sesquiterpenoid. The primary documented botanical sources of this compound belong to the genus Callicarpa, commonly known as beautyberry.

  • Callicarpa americana (American Beautyberry): This shrub, native to the southeastern United States, is a well-established source of this compound.[1][2][3] The compound is found in the essential oil extracted from its leaves.[4]

  • Callicarpa japonica (Japanese Beautyberry): This species, native to East Asia, has also been identified as a source of this compound.[5]

While other species within the Callicarpa genus and other related plants may produce this compound, C. americana and C. japonica are the most frequently cited in scientific literature. So far, there is limited information available on microbial sources for this compound.

Quantitative Data on this compound

Quantitative data on the yield of this compound from its natural sources is not extensively reported in a standardized format. The concentration of secondary metabolites in plants can vary significantly based on factors such as geographical location, season, and the specific chemotype of the plant. However, analysis of the essential oil composition of Callicarpa americana provides some insight into its relative abundance.

Natural SourcePlant PartComponentConcentration/YieldReference
Callicarpa americanaLeavesEssential OilNot Specified[4]
Callicarpa americanaLeavesThis compound in Essential OilNot Specified[1][2][3]
Callicarpa japonicaLeavesThis compound in Essential OilNot Specified[5]

Biosynthesis of this compound

This compound, as a eudesmane sesquiterpenoid, is synthesized in plants through the mevalonate (MVA) pathway. The biosynthesis is a multi-step enzymatic process that begins with the universal precursor for all isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

The key steps in the biosynthesis of the eudesmane skeleton are as follows:

  • Farnesyl Pyrophosphate (FPP) Synthesis: Geranyl pyrophosphate (GPP) is formed from the condensation of IPP and DMAPP. A subsequent condensation with another molecule of IPP yields the C15 compound, farnesyl pyrophosphate (FPP). This reaction is catalyzed by farnesyl pyrophosphate synthase .

  • Cyclization Cascade: FPP undergoes a complex cyclization cascade initiated by a sesquiterpene synthase . This involves the ionization of FPP to a farnesyl cation, followed by an intramolecular attack to form a 10-membered ring intermediate (germacrene A).

  • Eudesmane Cation Formation: A subsequent protonation and second cyclization of the germacrene A intermediate leads to the formation of the characteristic bicyclic eudesmane carbocation.

  • Formation of this compound: The eudesmane cation is then quenched by a water molecule and undergoes subsequent enzymatic modifications, including hydroxylation, to yield this compound.

Below is a diagram illustrating the proposed biosynthetic pathway of eudesmane sesquiterpenoids.

Eudesmane Sesquiterpenoid Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Farnesyl_Cation Farnesyl Cation FPP->Farnesyl_Cation Sesquiterpene Synthase Germacrene_A Germacrene A Farnesyl_Cation->Germacrene_A Cyclization Eudesmane_Cation Eudesmane Cation Germacrene_A->Eudesmane_Cation Protonation & Cyclization This compound This compound Eudesmane_Cation->this compound Hydroxylation & Rearrangement

Caption: Proposed biosynthetic pathway of this compound.

Isolation of this compound

The isolation of this compound from its primary natural source, Callicarpa species, typically involves a multi-step process combining extraction and chromatographic techniques. The most effective approach reported is bioassay-guided fractionation, where fractions of the extract are tested for a specific biological activity (e.g., insect repellency) to guide the purification of the active compound.[1]

Experimental Protocols

1. Extraction of Essential Oil by Steam Distillation

This initial step aims to extract the volatile compounds, including this compound, from the plant material.

  • Plant Material: Fresh or dried leaves of Callicarpa americana or Callicarpa japonica.

  • Apparatus: Clevenger-type apparatus for hydrodistillation.

  • Methodology:

    • The plant material is placed in a round-bottom flask and submerged in distilled water.

    • The flask is heated to boiling, and the steam, carrying the volatile essential oils, passes into a condenser.

    • The condensed steam and oil are collected in a graduated separator, where the less dense essential oil forms a layer on top of the water.

    • The essential oil is carefully collected and dried over anhydrous sodium sulfate to remove any residual water.

2. Bioassay-Guided Fractionation and Isolation by Column Chromatography

This is a crucial step for the purification of this compound from the complex mixture of the essential oil.

  • Stationary Phase: Silica gel is a commonly used adsorbent for the separation of terpenoids.

  • Mobile Phase: A non-polar solvent system, such as a gradient of hexane and ethyl acetate, is typically employed. The polarity of the solvent mixture is gradually increased to elute compounds with increasing polarity.

  • Methodology:

    • A glass column is packed with a slurry of silica gel in the initial, non-polar mobile phase (e.g., 100% hexane).

    • The crude essential oil is dissolved in a minimal amount of the initial mobile phase and loaded onto the top of the column.

    • The mobile phase is allowed to run through the column, and fractions of the eluate are collected sequentially.

    • The polarity of the mobile phase is gradually increased by adding small increments of a more polar solvent (e.g., ethyl acetate).

    • Each collected fraction is tested for the desired biological activity.

    • Fractions showing high activity are further analyzed by techniques such as Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) to identify the presence and purity of this compound.

    • Active fractions containing this compound may require further purification using repeated column chromatography or other techniques like preparative TLC or High-Performance Liquid Chromatography (HPLC).

3. Structural Elucidation

The definitive identification of the isolated this compound is achieved through a combination of spectroscopic techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the retention time and mass spectrum of the compound, which can be compared to known standards.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical structure of the molecule.

  • Infrared (IR) Spectroscopy: Helps to identify the functional groups present in the molecule.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the isolation of this compound.

This compound Isolation Workflow Plant_Material Callicarpa sp. Leaves Steam_Distillation Steam Distillation Plant_Material->Steam_Distillation Essential_Oil Crude Essential Oil Steam_Distillation->Essential_Oil Column_Chromatography Silica Gel Column Chromatography Essential_Oil->Column_Chromatography Fractions Collection of Fractions Column_Chromatography->Fractions Bioassay Bioassay (e.g., Insect Repellency) Fractions->Bioassay Active_Fractions Active Fractions Bioassay->Active_Fractions Further_Purification Further Purification (if needed) Active_Fractions->Further_Purification Pure_this compound Pure this compound Active_Fractions->Pure_this compound If sufficiently pure Further_Purification->Pure_this compound Analysis Structural Elucidation (GC-MS, NMR, IR) Pure_this compound->Analysis

Caption: General workflow for the isolation of this compound.

Conclusion

This compound is a promising natural product primarily sourced from Callicarpa americana and Callicarpa japonica. Its isolation relies on established phytochemical techniques, with bioassay-guided fractionation being a key strategy for efficient purification. The biosynthetic pathway, rooted in the extensive family of sesquiterpenoids, offers potential avenues for synthetic biology approaches to its production. This guide provides a foundational understanding for researchers and professionals seeking to explore the scientific and therapeutic potential of this compound. Further research is warranted to establish more precise quantitative data on its natural abundance and to explore a wider range of biological activities.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of Intermedeol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intermedeol, a naturally occurring sesquiterpene alcohol, has garnered significant interest within the scientific community due to its diverse biological activities, including anti-inflammatory, antimicrobial, and apoptotic properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and a visualization of its known signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Physical and Chemical Properties

This compound is a sesquiterpenoid with the molecular formula C₁₅H₂₆O.[1][2][3][4] Its structure features a decahydronaphthalene core with a tertiary alcohol and a methylvinyl group. The physicochemical properties of this compound are summarized in the table below, providing a consolidated reference for its key characteristics.

PropertyValueSource(s)
Molecular Formula C₁₅H₂₆O[1][2][3][4]
Molecular Weight 222.37 g/mol [2][4][5]
CAS Number 6168-59-8[1][4]
Melting Point 47-48 °C[1][4][5]
Boiling Point 298.5 ± 19.0 °C (Predicted)[1]
Solubility 7.289 mg/L in water @ 25 °C (Estimated)[6]
Appearance Solid[7]
XLogP3 4.5[2]
Kovats Retention Index (Standard non-polar) 1626, 1645, 1654, 1666, 1667, 1669, 1675[2][8]
Kovats Retention Index (Standard polar) 2222, 2247[8]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

This protocol outlines a general method for the analysis of sesquiterpenes like this compound in a sample matrix.

a) Sample Preparation (General Protocol for Plant Material):

  • Weigh approximately 100 mg of dried and powdered plant material into a glass vial.

  • Add a known concentration of an appropriate internal standard (e.g., α-Farnesene-d6).

  • Add 1.5 mL of a suitable solvent (e.g., ethyl acetate).

  • Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

  • Centrifuge the sample to pellet the solid material.

  • Carefully transfer the supernatant to a clean vial for GC-MS analysis.

b) GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890 or similar.

  • Mass Spectrometer: Agilent 7000 triple-quadrupole MS or similar.

  • Column: Agilent DB-5 column (20 m x 0.18 mm, 0.18 µm film thickness) or equivalent.

  • Inlet: Split/splitless injector at 280 °C.

  • Injection Volume: 1 µL (splitless).

  • Carrier Gas: Helium at a constant flow rate of 1.1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 0.5 min.

    • Ramp 1: 10 °C/min to 178 °C.

    • Ramp 2: 2 °C/min to 196 °C.

    • Ramp 3: 55 °C/min to 320 °C, hold for 3.5 min.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the analytical goal. Key ions for this compound should be monitored.

Spectroscopic Analysis

Detailed spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

a) Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve a few milligrams of purified this compound in a suitable deuterated solvent (e.g., CDCl₃).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments:

    • ¹H NMR: To determine the proton environment.

    • ¹³C NMR: To identify the number and type of carbon atoms.

    • DEPT-135: To differentiate between CH, CH₂, and CH₃ groups.

    • 2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons and elucidate the complete structure.

b) Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl) or acquire the spectrum of a solid sample using an ATR accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Analysis: The IR spectrum of this compound is characterized by two bands of equal strength at approximately 890 and 910 cm⁻¹.[1]

Signaling Pathways

This compound and its stereoisomers have been shown to induce apoptosis in cancer cells through the modulation of both intrinsic and extrinsic signaling pathways.

Apoptosis Signaling Pathway

The diagram below illustrates the key molecular players involved in the apoptotic cascade initiated by this compound's stereoisomer, isothis compound. This involves the activation of death receptors on the cell surface (extrinsic pathway) and the release of cytochrome c from the mitochondria (intrinsic pathway), both converging on the activation of executioner caspases.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Isothis compound Isothis compound TNFR1/DR4 TNFR1/DR4 Isothis compound->TNFR1/DR4 activates NF-kB_Inhibition Decreased nuclear NF-κB expression Isothis compound->NF-kB_Inhibition Caspase-8 Caspase-8 TNFR1/DR4->Caspase-8 activates Caspase-3 Caspase-3 Caspase-8->Caspase-3 activates Mitochondrion Mitochondrion Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c releases Caspase-9 Caspase-9 Cytochrome_c->Caspase-9 activates Caspase-9->Caspase-3 activates Bax Bax Bax->Mitochondrion translocates to Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Apoptosis induction by Isothis compound.

Conclusion

This technical guide provides a foundational understanding of the physical and chemical properties of this compound, along with practical experimental protocols and a visualization of its role in apoptotic signaling. The compiled data and methodologies are intended to facilitate further research into the therapeutic potential of this promising natural compound. As research progresses, a deeper understanding of its mechanisms of action, particularly in inflammation, will be crucial for its development as a therapeutic agent.

References

Intermedeol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of the sesquiterpenoid Intermedeol. This guide details its chemical properties, biological activities, and the experimental methodologies crucial for its study.

Core Data Summary

This compound, a naturally occurring eudesmane sesquiterpenoid, has garnered interest for its potential therapeutic applications. The fundamental physicochemical properties of this compound are summarized below.

PropertyValueSource
CAS Number 6168-59-8 ((+)-Intermedeol and (±)-Intermedeol)[1][2]
Molecular Formula C₁₅H₂₆O[1][3]
Molecular Weight 222.37 g/mol [1][4]

Biological Activity and Potential Therapeutic Applications

This compound has demonstrated notable biological activities, primarily as a potent insect repellent.[5] Further research into related eudesmane sesquiterpenoids suggests potential anti-inflammatory and antimicrobial properties.

Insect Repellent Activity

This compound, isolated from the American beautyberry plant (Callicarpa americana), has shown significant repellent effects against various arthropods, including ticks and fire ants.[6][7]

Postulated Anti-inflammatory Mechanism

While direct studies on this compound's anti-inflammatory signaling are limited, research on other eudesmane-type sesquiterpenoids provides a likely mechanism. These compounds have been shown to exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][3][4] This pathway is a key regulator of the inflammatory response. The proposed mechanism involves the inhibition of IκB phosphorylation, which prevents the translocation of the p50/p65 dimer to the nucleus, thereby downregulating the expression of pro-inflammatory genes such as iNOS and COX-2.[1][4] Some eudesmane sesquiterpenoids have also been found to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is also involved in inflammation.[8]

Anti-inflammatory_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor (e.g., TLR4) Inflammatory_Stimuli->Receptor IKK IKK Receptor->IKK Activates This compound This compound This compound->IKK Inhibits IkB_P P-IκB IKK->IkB_P Phosphorylates IkB IκB NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation IkB_P->IkB Degradation NFkB_complex IκB-NF-κB Complex DNA DNA (κB site) NFkB_n->DNA Pro_inflammatory_genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) DNA->Pro_inflammatory_genes Transcription

Postulated Anti-inflammatory Signaling Pathway of this compound.
Postulated Antimicrobial Mechanism

The antimicrobial activity of sesquiterpenoids like this compound is generally attributed to their ability to disrupt the integrity of microbial cell membranes.[2][9] This disruption leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. The lipophilic nature of these compounds allows them to partition into the lipid bilayer of the cell membrane, altering its fluidity and function.

Antimicrobial_Mechanism This compound This compound Bacterial_Cell_Membrane Bacterial Cell Membrane This compound->Bacterial_Cell_Membrane Interacts with Membrane_Disruption Membrane Disruption (Increased Permeability) Bacterial_Cell_Membrane->Membrane_Disruption Leakage Leakage of Intracellular Components (Ions, ATP, Nucleic Acids) Membrane_Disruption->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death

Postulated Antimicrobial Mechanism of Action for this compound.

Experimental Protocols

Isolation of this compound from Callicarpa americana

This compound can be isolated from the leaves of Callicarpa americana through a bioassay-guided fractionation process.[4]

1. Extraction:

  • Freshly collected leaves of Callicarpa americana are air-dried and ground into a fine powder.

  • The powdered leaves are subjected to steam distillation to obtain the essential oil.

2. Bioassay-Guided Fractionation:

  • The essential oil is subjected to column chromatography on silica gel.

  • A gradient elution is performed using a solvent system of increasing polarity, typically starting with hexane and gradually increasing the proportion of ethyl acetate.

  • Fractions are collected and tested for their biological activity (e.g., mosquito repellency).

3. Purification:

  • Active fractions are pooled and further purified using high-performance liquid chromatography (HPLC), often on a reversed-phase column (e.g., C18).

  • A suitable solvent system for HPLC would be a gradient of acetonitrile in water.

  • The purity of the isolated this compound is confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Isolation_Workflow Start Fresh Leaves of Callicarpa americana Drying Air Drying and Grinding Start->Drying Distillation Steam Distillation Drying->Distillation Essential_Oil Essential Oil Distillation->Essential_Oil Column_Chromatography Silica Gel Column Chromatography (Hexane/Ethyl Acetate Gradient) Essential_Oil->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection Bioassay Biological Activity Assay (e.g., Mosquito Repellency) Fraction_Collection->Bioassay Active_Fractions Active Fractions Bioassay->Active_Fractions HPLC Reversed-Phase HPLC (Acetonitrile/Water Gradient) Active_Fractions->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound Analysis Structural Elucidation (GC-MS, NMR) Pure_this compound->Analysis

Workflow for the Isolation of this compound.
Total Synthesis of this compound

The total synthesis of this compound has been reported, providing a means to obtain this compound in the laboratory for further study. While a detailed step-by-step protocol is extensive, the general synthetic strategy involves the construction of the decalin core followed by the introduction of the necessary functional groups. A key step often involves a Robinson annulation or a similar cyclization reaction to form the bicyclic system.

A representative retrosynthetic analysis is presented below.

Retrosynthesis This compound This compound Intermediate_1 Key Decalin Intermediate This compound->Intermediate_1 Functional Group Interconversion Intermediate_2 Cyclohexanone Derivative Intermediate_1->Intermediate_2 Robinson Annulation Starting_Materials Simpler Starting Materials Intermediate_2->Starting_Materials Disconnection

Retrosynthetic Analysis of this compound.
Biological Assays

This method is used to evaluate the repellent activity of this compound against ticks.

  • A solution of this compound in a suitable solvent (e.g., ethanol) is prepared at various concentrations.

  • A piece of cloth (e.g., cotton) of a defined area is treated with a specific volume of the this compound solution. A control cloth is treated with the solvent alone.

  • The treated cloth is allowed to dry completely.

  • The cloth is then used in a bioassay where ticks are released, and their movement towards or away from the treated area is observed and quantified over a set period.

To investigate the effect of this compound on the NF-κB signaling pathway, a cellular assay can be performed.[2][10]

  • Culture a suitable cell line (e.g., RAW 264.7 macrophages) in appropriate media.

  • Seed the cells in a multi-well plate and allow them to adhere.

  • Pre-treat the cells with varying concentrations of this compound for a specified time.

  • Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to activate the NF-κB pathway.

  • After stimulation, fix and permeabilize the cells.

  • Incubate the cells with a primary antibody specific for the p65 subunit of NF-κB.

  • Follow with a fluorescently labeled secondary antibody.

  • The nucleus is counterstained with a DNA-binding dye (e.g., DAPI).

  • The translocation of the p65 subunit from the cytoplasm to the nucleus is visualized and quantified using fluorescence microscopy and image analysis software. A decrease in nuclear p65 in this compound-treated cells compared to the LPS-only control would indicate inhibition of the NF-κB pathway.

This technical guide provides a foundational understanding of this compound for research and development purposes. Further investigation into its specific molecular targets and mechanisms of action is warranted to fully elucidate its therapeutic potential.

References

Biological Activity of Eudesmane Sesquiterpenoids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Eudesmane-type sesquiterpenoids are a large and structurally diverse class of bicyclic natural products, predominantly found in the plant kingdom, particularly within the Asteraceae family, as well as in some fungi and marine organisms.[1][2][3][4][5] These compounds have garnered significant attention from the scientific community due to their wide spectrum of potent biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][6] This technical guide provides an in-depth overview of the core biological activities of eudesmane sesquiterpenoids, tailored for researchers, scientists, and drug development professionals. It summarizes quantitative data on their efficacy, details key experimental protocols for their evaluation, and visualizes the primary signaling pathways through which they exert their effects.

Key Biological Activities and Quantitative Data

Eudesmane sesquiterpenoids exhibit a remarkable range of pharmacological effects. Their therapeutic potential is rooted in their ability to modulate specific cellular pathways, often at low micromolar concentrations. The primary activities investigated include anti-inflammatory, cytotoxic, antimicrobial, and antiviral effects. A summary of quantitative data from various studies is presented in Table 1.

Compound NameBiological ActivityCell Line / OrganismQuantitative Data (IC₅₀ / MIC)Citation
Anti-inflammatory
epi-eudebeiolide CNitric Oxide InhibitionRAW 264.7 Murine MacrophagesIC₅₀: 17.9 μM[7][8]
Compound 20 (from Alpinia oxyphylla)Nitric Oxide InhibitionBV-2 Microglial CellsIC₅₀: 21.63 μM[9]
Compound 11 (from Alpinia oxyphylla)Nitric Oxide InhibitionBV-2 Microglial CellsIC₅₀: 27.45 μM[9]
1,10-seco-eudesmane (Compound 15 )Attenuation of TNF-α, PGE₂LPS-activated MicrogliaSubmicromolar Level[10]
Anticancer / Cytotoxic
Artemilavanin FCytotoxicityPANC-1 (Pancreatic Cancer)IC₅₀: 9.69 ± 2.39 μM[11]
Compound PO-1 Metabolic InhibitionHL-60 (Leukemia)IC₅₀: 8.9 μM[12]
α-EudesmolCytotoxicityB16-F10 (Melanoma)IC₅₀: 5.38 ± 1.10 µg/mL[13]
β-EudesmolCytotoxicityHepG2 (Hepatocellular Carcinoma)IC₅₀: 24.57 ± 2.75 µg/mL[13]
γ-EudesmolCytotoxicityK562 (Leukemia)IC₅₀: 15.15 ± 1.06 µg/mL[13]
Penicieudesmol BCytotoxicityK-562 (Leukemia)IC₅₀: 90.1 μM[5]
Antimicrobial
Selina-4,11(13)-dien-3-on-12-oic acidAntibacterialS. aureus, B. subtilis, E. coli, etc.MIC: 250 - 500 µg/mL[14]
Sutchuenin JAntibacterialBacillus cereus, Staphylococcus epidermidisMIC: 25 µg/mL[15]
4(15)-Eudesmene-1β,7,11-triolAntifungalCandida albicansInhibition Zone: 9 mm[15]

Mechanistic Insights: Key Signaling Pathways

The biological effects of eudesmane sesquiterpenoids are often traced back to their interaction with critical intracellular signaling cascades. Understanding these mechanisms is paramount for drug development.

Inhibition of the NF-κB Signaling Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[16] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB (typically the p50/p65 dimer) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes (e.g., iNOS, COX-2, TNF-α).[7][16]

Many eudesmane sesquiterpenoids exert their anti-inflammatory effects by potently inhibiting this pathway.[17][18] The primary mechanism involves the blockade of IκBα phosphorylation, which prevents its degradation and keeps NF-κB inactive in the cytoplasm.[7] This effectively suppresses the production of downstream inflammatory mediators.[18]

NF_kappa_B_Pathway cluster_nucleus Nucleus LPS LPS / TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB p50/p65-IκBα (Inactive) IKK->IkB Phosphorylates IκBα NFkB_active p50/p65 (Active) IkB->NFkB_active Releases p50/p65 NFkB_nuc p50/p65 NFkB_active->NFkB_nuc Translocation Eudesmanoid Eudesmane Sesquiterpenoids Eudesmanoid->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) DNA->Genes Transcription

Caption: Inhibition of the NF-κB pathway by eudesmane sesquiterpenoids.
Modulation of MAPK Signaling Pathways

Mitogen-activated protein kinase (MAPK) pathways are crucial signaling cascades that regulate a variety of cellular processes, including proliferation, differentiation, stress responses, and apoptosis.[10][19] Certain eudesmane sesquiterpenoids have been shown to modulate MAPK signaling. For instance, some compounds trigger cancer cell death through the hyperactivation of MAPK pathways, leading to an accumulation of reactive oxygen species (ROS) and endoplasmic reticulum (ER) stress.[19] Conversely, in the context of neuroinflammation, other eudesmanoids can suppress the p38 MAPK pathway as part of their anti-inflammatory mechanism, contributing to the downregulation of pro-inflammatory mediators.[10][20]

MAPK_Pathway stimulus Inflammatory Stimulus or Cellular Stress mapkkk MAPKKK (e.g., TAK1, ASK1) stimulus->mapkkk Activates mapkk MAPKK (e.g., MKK3/6, MKK4/7) mapkkk->mapkk Phosphorylates mapk MAPK (p38, JNK) mapkk->mapk Phosphorylates transcription_factors Transcription Factors (e.g., AP-1) mapk->transcription_factors Activates response Inflammatory Response or Apoptosis transcription_factors->response eudesmanoid Eudesmane Sesquiterpenoids eudesmanoid->mapk Modulates

Caption: Modulation of the MAPK signaling cascade by eudesmane sesquiterpenoids.
Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. Many cytotoxic eudesmane sesquiterpenoids function by inducing apoptosis in cancer cell lines.[11][12] The mechanism often involves the intrinsic (mitochondrial) pathway. These compounds can induce the loss of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[13] This event triggers the assembly of the apoptosome and the activation of initiator caspase-9, which in turn activates executioner caspase-3, culminating in cell death.[13][21]

Apoptosis_Pathway eudesmanoid Eudesmane Sesquiterpenoid mito Mitochondrion eudesmanoid->mito Induces Stress cyto_c Cytochrome c (Release) mito->cyto_c cas9 Caspase-9 (Initiator) cyto_c->cas9 Activates cas3 Caspase-3 (Executioner) cas9->cas3 Activates apoptosis Apoptosis cas3->apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by eudesmane sesquiterpenoids.

Standardized Experimental Protocols

Reproducible and standardized protocols are essential for the evaluation of the biological activities of natural products. The following sections detail common in vitro methodologies.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability.[22] It measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in metabolically active cells into purple formazan crystals.[22][23]

Protocol:

  • Cell Seeding: Seed cells (e.g., HepG2, PANC-1) into a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the eudesmane sesquiterpenoid in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours, protected from light.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[24]

MTT_Workflow A 1. Seed Cells in 96-well Plate B 2. Add Test Compound (Serial Dilutions) A->B C 3. Incubate (e.g., 48h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (3-4h) D->E F 6. Add Solubilizer (e.g., DMSO) E->F G 7. Measure Absorbance (570 nm) F->G

Caption: General experimental workflow for the MTT cytotoxicity assay.
In Vitro Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

This assay evaluates a compound's ability to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in macrophages stimulated with LPS.[25][26] NO production is measured indirectly by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[25][27]

Protocol:

  • Cell Seeding: Seed murine macrophage cells (e.g., RAW 264.7) into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[25]

  • Compound Treatment: Pre-treat the cells with various non-toxic concentrations of the eudesmane sesquiterpenoid for 1-2 hours.[27]

  • LPS Stimulation: Stimulate the cells by adding LPS (e.g., 1 µg/mL) to all wells except the negative control group.[25]

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.[25]

  • Supernatant Collection: Collect 50-100 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a new 96-well plate, mix the collected supernatant with an equal volume of Griess reagent (typically a 1:1 mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions).

  • Measurement: After a 10-15 minute incubation at room temperature, measure the absorbance at 540 nm. A standard curve using sodium nitrite is used for quantification.[27]

NO_Assay_Workflow A 1. Seed Macrophages (RAW 264.7) B 2. Pre-treat with Eudesmanoid A->B C 3. Stimulate with LPS B->C D 4. Incubate (24h) C->D E 5. Collect Supernatant D->E F 6. Perform Griess Assay E->F G 7. Measure Absorbance (540 nm) F->G

Caption: Workflow for the LPS-induced nitric oxide inhibition assay.
In Vitro Antimicrobial Susceptibility (Broth Microdilution)

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14]

Protocol:

  • Compound Preparation: Prepare a stock solution of the eudesmane sesquiterpenoid in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (growth, no compound) and a negative control (sterility, no inoculum).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

In Vitro Antiviral Activity (Cytopathic Effect Inhibition Assay)

This assay is used to screen for compounds that can protect cells from the destructive (cytopathic) effects of a viral infection.[28][29]

Protocol:

  • Cell Seeding: Seed a monolayer of susceptible host cells (e.g., Vero cells) in a 96-well plate and incubate until confluent.

  • Treatment and Infection: Remove the growth medium. Add serial dilutions of the eudesmane sesquiterpenoid to the wells, followed by the addition of a known titer of the virus. Controls include uninfected cells, untreated infected cells (virus control), and a positive control antiviral drug.

  • Incubation: Incubate the plate for a period sufficient for the virus to cause a significant cytopathic effect (CPE) in the virus control wells (e.g., 2-4 days).

  • CPE Assessment: The protective effect of the compound is assessed. This can be done visually by microscopy to score the percentage of CPE, or quantitatively by performing a cell viability assay (e.g., MTT or MTS) on the plates.[29]

  • EC₅₀ Determination: The 50% effective concentration (EC₅₀), the concentration of the compound that inhibits the viral CPE by 50%, is calculated.

Conclusion and Future Perspectives

Eudesmane sesquiterpenoids represent a promising class of natural products with significant therapeutic potential. Their demonstrated efficacy in vitro as anti-inflammatory, anticancer, and antimicrobial agents provides a strong foundation for further drug discovery and development. The mechanisms of action, particularly the modulation of fundamental signaling pathways like NF-κB and MAPK, highlight their potential as targeted therapies.

Future research should focus on several key areas: comprehensive structure-activity relationship (SAR) studies to optimize potency and reduce toxicity[10]; in vivo studies in relevant animal models to validate the in vitro findings; and exploration of novel drug delivery systems to improve bioavailability. The continued investigation of these versatile natural compounds holds great promise for the development of new lead structures in the fight against a range of human diseases.

References

An In-depth Technical Guide to the Discovery and History of Intermedeol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Intermedeol, a naturally occurring eudesmane sesquiterpenoid, has garnered significant interest due to its notable insect repellent properties. This technical guide provides a comprehensive overview of the discovery, history, and scientific investigation of this compound. It details the initial isolation and structure elucidation, subsequent chemical syntheses, and the experimental methodologies employed to characterize and evaluate its biological activity. Quantitative data are presented in structured tables for clarity, and key experimental workflows and biological pathways are visualized using diagrams to facilitate a deeper understanding of this scientifically significant compound.

Introduction

This compound is a bicyclic sesquiterpene alcohol with a decahydronaphthalene core structure. Its discovery and subsequent study have contributed to the broader understanding of sesquiterpenoid chemistry and natural product bioactivity. Of particular importance is its efficacy as an insect repellent, positioning it as a potential lead compound in the development of novel, naturally derived insect control agents. This document serves as a technical resource, consolidating key findings and methodologies related to this compound.

Discovery and History

The first isolation of this compound was reported in 1963 by R.A. Wharfedale, L.H. Zalkow, and their colleagues. The compound was extracted from the essential oil of Bothriochloa intermedia, a species of grass. The initial structural elucidation was based on a combination of chemical degradation and spectroscopic techniques available at the time.

A significant milestone in the history of this compound was its first total synthesis, achieved in 1976 by Zalkow and a team of researchers. This work not only confirmed the structure of this compound but also provided a pathway for the synthesis of related sesquiterpenoids, enabling further biological evaluation.

Physicochemical and Spectroscopic Data

The structural characterization of this compound has been refined over the years with the advent of more sophisticated analytical techniques. Below is a summary of its key physicochemical and spectroscopic properties.

Table 1: Physicochemical Properties of (+)-Intermedeol

PropertyValue
Molecular Formula C₁₅H₂₆O
Molecular Weight 222.37 g/mol
CAS Registry Number 6168-59-8
Appearance Solid
Melting Point 47-48 °C[1]

Table 2: Spectroscopic Data for this compound

Technique Key Data
¹H NMR Chemical shifts (δ) and coupling constants (J) are crucial for determining the proton environment. Specific assignments require detailed 2D NMR analysis. General regions include signals for methyl groups, methylene and methine protons on the decahydronaphthalene ring, and protons associated with the isopropenyl group.
¹³C NMR The broadband-decoupled ¹³C NMR spectrum shows 15 distinct signals, corresponding to the 15 carbon atoms in the molecule. Chemical shifts provide information about the hybridization and electronic environment of each carbon atom.
Mass Spectrometry (MS) The electron ionization (EI) mass spectrum typically shows a molecular ion peak (M⁺) at m/z 222. The fragmentation pattern is characteristic of the eudesmane skeleton and can be used for identification purposes. Key fragments often arise from the loss of water (M⁺ - 18) and the isopropenyl group.
Infrared (IR) Spectroscopy The IR spectrum exhibits characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching vibration of the hydroxyl group. Bands in the 2850-3000 cm⁻¹ region are due to C-H stretching vibrations. A peak around 1645 cm⁻¹ is indicative of the C=C stretching of the isopropenyl group.

Experimental Protocols

Isolation of this compound from Bothriochloa intermedia (General Protocol)

The original isolation of this compound involved the steam distillation of the plant material to obtain the essential oil, followed by fractional distillation and chromatography to separate the individual components. A general workflow for such an isolation is depicted below.

G plant Bothriochloa intermedia plant material distillation Steam Distillation plant->distillation oil Essential Oil distillation->oil fractionation Fractional Distillation oil->fractionation fractions Fractions fractionation->fractions chromatography Column Chromatography (e.g., Silica Gel) fractions->chromatography This compound Pure this compound chromatography->this compound

Caption: General workflow for the isolation of this compound.

Methodology:

  • Extraction: The aerial parts of Bothriochloa intermedia are harvested and subjected to steam distillation to yield the essential oil.

  • Fractional Distillation: The crude essential oil is fractionally distilled under reduced pressure to separate components based on their boiling points.

  • Chromatography: Fractions enriched with this compound are further purified using column chromatography over an adsorbent such as silica gel or alumina, eluting with a solvent gradient of increasing polarity (e.g., hexane-ethyl acetate).

  • Characterization: The purified fractions are analyzed by gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm the identity and purity of this compound.

Total Synthesis of this compound (Zalkow et al., 1976)

The first total synthesis of this compound provided a chemical route to this natural product. The detailed experimental conditions, including reagents, solvents, reaction times, and temperatures, are critical for the successful replication of the synthesis. A simplified logical flow of a synthetic approach is outlined below.

G start Readily Available Starting Material cyclization Cyclization/Annulation Reactions start->cyclization decalin Decahydronaphthalene Core cyclization->decalin functionalization Functional Group Manipulations decalin->functionalization precursor Key Precursor functionalization->precursor final_steps Introduction of Isopropenyl and Hydroxyl Groups precursor->final_steps This compound This compound final_steps->this compound

Caption: Logical flow of a total synthesis of this compound.

A detailed step-by-step protocol would require access to the full publication by Zalkow et al. (1976) in the Journal of Organic Chemistry.

Biological Activity and Mechanism of Action

This compound is primarily known for its insect repellent properties. It has been shown to be effective against a variety of insects, including mosquitoes and fire ants.

Table 3: Summary of Insect Repellent Activity of this compound

Insect SpeciesBioassay TypeEffective ConcentrationReference
Red Imported Fire Ant (Solenopsis invicta)Digging BioassaySignificant repellency at 1.50 ppm[2]
Black Imported Fire Ant (Solenopsis richteri)Digging BioassaySignificant repellency at 6.25 ppm[2]
Mosquitoes (Aedes aegypti, Anopheles stephensi)Bite-deterring BioassaySignificant activity
Proposed Mechanism of Action: Interaction with Insect Odorant Receptors

While the specific receptor for this compound has not yet been identified, its repellent effect is likely mediated through the insect's olfactory system. Sesquiterpenes are a class of compounds known to be detected by insect odorant receptors (ORs). These receptors are located on the dendrites of olfactory sensory neurons (OSNs) within the insect's antennae and maxillary palps.

The binding of an odorant molecule like this compound to a specific OR is thought to trigger a conformational change in the receptor complex, which includes the obligatory co-receptor, Orco. This leads to the opening of an ion channel, causing a depolarization of the neuron and the generation of an action potential. This signal is then transmitted to the antennal lobe and higher brain centers, resulting in a behavioral response, such as avoidance.

G This compound This compound (Odorant) complex OR-Orco Complex This compound->complex or Odorant Receptor (OR) or->complex orco Orco (Co-receptor) orco->complex channel Ion Channel Opening complex->channel depolarization Neuron Depolarization channel->depolarization ap Action Potential depolarization->ap brain Signal to Brain ap->brain response Behavioral Response (Repellency) brain->response

Caption: Proposed signaling pathway for this compound's repellent activity.

Experimental Protocol: Mosquito Repellency Cloth Patch Assay (General Methodology)

This bioassay is a standard method for evaluating the efficacy of topical insect repellents.

Methodology:

  • Preparation of Test Substance: this compound is dissolved in a suitable volatile solvent (e.g., ethanol or acetone) to prepare a range of concentrations.

  • Treatment of Cloth Patches: A defined area on a piece of cloth (e.g., cotton) is treated with a specific volume of the this compound solution. A control patch is treated with the solvent alone. The solvent is allowed to evaporate completely.

  • Exposure to Mosquitoes: The treated cloth patch is affixed to the forearm of a human volunteer. The arm is then inserted into a cage containing a known number of host-seeking female mosquitoes (e.g., Aedes aegypti).

  • Data Collection: The number of mosquito landings and/or bites on the treated area is recorded over a specific time period (e.g., 1-3 minutes).

  • Evaluation: The repellency is calculated as a percentage reduction in landings or bites compared to the control. The minimum effective dose (MED), the lowest concentration that prevents bites, can also be determined.

Conclusion

This compound stands as a well-characterized natural product with significant potential in the field of insect repellency. Its discovery and the subsequent elucidation of its structure and biological activity have been the result of decades of scientific inquiry. The detailed experimental protocols and quantitative data summarized in this guide provide a valuable resource for researchers and professionals in natural product chemistry, chemical ecology, and drug development. Further research into the specific odorant receptors that bind this compound and the optimization of its repellent properties could lead to the development of new and effective insect control agents.

References

Intermedeol and its Role in Plant Defense Mechanisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Intermedeol, a naturally occurring eudesmane sesquiterpenoid, has garnered significant attention for its role in plant defense, particularly its potent arthropod repellent and feeding deterrent properties. Found in notable concentrations in plants such as the American beautyberry (Callicarpa americana), this compound serves as a valuable model for understanding the chemical ecology of plant-herbivore interactions. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its biosynthesis, the signaling pathways likely regulating its production, quantitative data on its bioactivity, and detailed experimental protocols for its study. The information is intended to serve as a foundational resource for researchers in natural product chemistry, chemical ecology, and drug development seeking to explore the potential of this compound and related compounds.

Chemical and Physical Properties of this compound

This compound is a sesquiterpenoid alcohol with the chemical formula C₁₅H₂₆O.[1] As a member of the eudesmane class of sesquiterpenoids, its structure is based on the eudesmane skeleton.[2]

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Chemical FormulaC₁₅H₂₆O[1]
Molecular Weight222.37 g/mol [1]
IUPAC Name(1S,4aS,7R,8aS)-1,4a-dimethyl-7-(prop-1-en-2-yl)decahydronaphthalen-1-ol[3]
ClassEudesmane Sesquiterpenoid[2]
AppearanceNot specified in literature
Boiling PointNot specified in literature
Melting PointNot specified in literature
SolubilityNot specified in literature

Biosynthesis of this compound

The precise enzymatic pathway for this compound biosynthesis has not been fully elucidated. However, based on the established pathways for sesquiterpenoid synthesis in plants, a putative pathway can be described. Sesquiterpenoids are derived from the C15 precursor, farnesyl pyrophosphate (FPP).[1] In plants, FPP is synthesized via the mevalonate (MVA) pathway in the cytosol.[4]

The biosynthesis of this compound likely proceeds as follows:

  • Farnesyl Pyrophosphate (FPP) Synthesis: The MVA pathway produces the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These are sequentially condensed to form the ten-carbon geranyl pyrophosphate (GPP) and subsequently the fifteen-carbon FPP.

  • Cyclization by Sesquiterpene Synthase: A specific, yet unidentified, sesquiterpene synthase (STS) catalyzes the cyclization of FPP to form a eudesmane carbocation intermediate.

  • Modification by Cytochrome P450 Monooxygenases: The eudesmane skeleton is then likely modified by cytochrome P450 monooxygenases (CYP450s), which introduce hydroxyl groups and other functionalizations to create the final this compound structure.[5][6]

G Putative Biosynthesis Pathway of this compound cluster_0 Mevalonate (MVA) Pathway (Cytosol) cluster_1 Sesquiterpenoid Biosynthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Multiple Steps Mevalonate Mevalonate HMG-CoA->Mevalonate Multiple Steps IPP_DMAPP IPP / DMAPP Mevalonate->IPP_DMAPP Multiple Steps GPP Geranyl Pyrophosphate (GPP) IPP_DMAPP->GPP GPP Synthase FPP Farnesyl Pyrophosphate (FPP) GPP->FPP FPP Synthase Eudesmane_Cation Eudesmane Carbocation FPP->Eudesmane_Cation This compound Synthase (putative STS) This compound This compound Eudesmane_Cation->this compound Cytochrome P450s (putative)

Caption: Putative biosynthesis pathway of this compound.

Role in Plant Defense Mechanisms

This compound is a key component of the chemical defense arsenal of certain plants, exhibiting both repellent and anti-feedant properties against a range of arthropods.

Repellent Activity

This compound has demonstrated significant repellent activity against several medically and agriculturally important arthropods.

Table 2: Repellent Activity of this compound

Arthropod SpeciesBioassay TypeConcentration / Dose% RepellencyReference
Aedes aegypti (Yellow Fever Mosquito)Bite-deterrentNot specifiedSignificant[7][8]
Anopheles stephensi (Malaria Mosquito)Bite-deterrentNot specifiedSignificant[7][8]
Ixodes scapularis (Blacklegged Tick)Cloth strip155 nmole/cm²96%[8]
Solenopsis invicta (Red Imported Fire Ant)Digging bioassay1.50 ppmSignificant[8][9]
Solenopsis richteri (Black Imported Fire Ant)Digging bioassay6.25 ppmSignificant[8][9]
Feeding Deterrent Activity

In addition to its repellent effects, this compound can deter feeding in herbivores, thus reducing damage to the plant. This activity has been demonstrated in laboratory bioassays.[8]

Signaling Pathways in this compound Production

The production of plant secondary metabolites, including sesquiterpenoids like this compound, is often induced by biotic stresses such as herbivory and pathogen attack. This induction is regulated by a complex network of phytohormone signaling pathways, primarily involving jasmonic acid (JA), salicylic acid (SA), and ethylene (ET).[10][11]

  • Jasmonic Acid (JA) Pathway: This pathway is typically activated in response to damage from chewing herbivores and necrotrophic pathogens.[10] Herbivore feeding often leads to the synthesis and accumulation of JA, which then activates transcription factors that upregulate the expression of genes involved in the biosynthesis of defense compounds, including terpene synthases.[12][13]

  • Salicylic Acid (SA) Pathway: The SA pathway is generally associated with defense against biotrophic pathogens and some phloem-feeding insects.[10] There can be antagonistic or synergistic crosstalk between the JA and SA pathways, allowing the plant to fine-tune its defense response to specific threats.[14]

  • Ethylene (ET) Pathway: Ethylene often works in conjunction with JA to regulate defenses against certain herbivores and pathogens.[11] The ET signaling pathway can modulate the expression of defense-related genes and contribute to the overall induced defense response.

While direct experimental evidence specifically linking these pathways to this compound production is currently lacking, it is highly probable that its synthesis is upregulated by the JA pathway in response to herbivory, given its role as a defense against chewing insects.

G General Plant Defense Signaling Pathways Herbivore_Attack Herbivore Attack / Tissue Damage JA_Pathway Jasmonic Acid (JA) Pathway Herbivore_Attack->JA_Pathway ET_Pathway Ethylene (ET) Pathway Herbivore_Attack->ET_Pathway Pathogen_Infection Pathogen Infection SA_Pathway Salicylic Acid (SA) Pathway Pathogen_Infection->SA_Pathway Pathogen_Infection->ET_Pathway JA_Pathway->SA_Pathway Crosstalk JA_Pathway->ET_Pathway Crosstalk Transcription_Factors Activation of Transcription Factors (e.g., MYC2) JA_Pathway->Transcription_Factors SA_Pathway->Transcription_Factors ET_Pathway->Transcription_Factors Defense_Genes Upregulation of Defense Genes (e.g., Terpene Synthases) Transcription_Factors->Defense_Genes Intermedeol_Production This compound Production Defense_Genes->Intermedeol_Production G Workflow for this compound Extraction and Quantification Sample_Collection 1. Collect C. americana leaves Weighing 2. Weigh ~0.5g of tissue Sample_Collection->Weighing Vial_Placement 3. Place in 20mL headspace vial Weighing->Vial_Placement Equilibration 4. Equilibrate at 40°C for 30 min Vial_Placement->Equilibration SPME_Extraction 5. Expose SPME fiber for 30 min Equilibration->SPME_Extraction GCMS_Injection 6. Desorb in GC-MS inlet (250°C) SPME_Extraction->GCMS_Injection Analysis 7. GC separation and MS detection GCMS_Injection->Analysis Quantification 8. Identify and quantify this compound Analysis->Quantification

References

In-Depth Technical Guide to the Potential Pharmacological Properties of Intermedeol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Intermedeol, a sesquiterpenoid alcohol, has emerged as a compound of interest in pharmacological research due to its diverse bioactive properties. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's potential therapeutic applications, with a focus on its anticancer, insect repellent, and tick repellent activities. Detailed experimental protocols, quantitative data, and elucidated signaling pathways are presented to facilitate further research and development in the pharmaceutical and agrochemical sectors.

Introduction

This compound is a naturally occurring eudesmane sesquiterpenoid found in various plant species. Sesquiterpenoids are a class of terpenes known for their wide range of biological activities, and this compound is no exception. Preliminary studies have highlighted its potential as a cytotoxic agent against cancer cells and as a potent repellent against various arthropods. This document aims to consolidate the existing data on this compound's pharmacological properties, providing a technical foundation for researchers and drug development professionals.

Anticancer Properties

The anticancer activity of this compound has been primarily attributed to its ability to induce apoptosis, or programmed cell death, in cancer cells.

Cytotoxicity

In vitro studies have demonstrated the cytotoxic effects of this compound against human cancer cell lines.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µg/mL)Exposure Time (hours)
HL-60Human Promyelocytic Leukemia~2048

IC50: The concentration of a drug that is required for 50% inhibition in vitro.

Mechanism of Action: Induction of Apoptosis

This compound has been shown to induce apoptosis in human leukemia HL-60 cells through the activation of both the intrinsic and extrinsic pathways.[1] This dual-pathway activation suggests a multi-target effect on the cellular apoptotic machinery.

This compound's pro-apoptotic effects are mediated through a complex signaling cascade involving death receptors, mitochondrial pathways, and the modulation of key transcription factors.

  • Extrinsic Pathway: this compound treatment leads to the activation of apical death receptors such as TNFR1 and DR4, which in turn activates caspase-8.[1]

  • Intrinsic Pathway: The compound induces a surge in reactive oxygen species (ROS), leading to a loss of mitochondrial membrane potential. This is accompanied by the translocation of Bax to the mitochondria and the release of cytochrome c into the cytosol, which subsequently activates caspase-9.[1]

  • NF-κB Signaling: A notable decrease in nuclear NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) expression is observed following this compound treatment, suggesting an interference with this key pro-survival signaling pathway.[1]

This compound This compound TNFR1_DR4 TNFR1/DR4 This compound->TNFR1_DR4 activates ROS ROS Generation This compound->ROS induces Bax Bax Translocation This compound->Bax promotes NFkB NF-κB Inhibition This compound->NFkB leads to Caspase8 Caspase-8 TNFR1_DR4->Caspase8 activates Effector_Caspases Effector Caspases (e.g., Caspase-3) Caspase8->Effector_Caspases activates Mitochondria Mitochondria ROS->Mitochondria damages CytochromeC Cytochrome c Release Mitochondria->CytochromeC releases Bax->Mitochondria acts on Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase9->Effector_Caspases activates Apoptosis Apoptosis Effector_Caspases->Apoptosis executes NFkB->Apoptosis promotes

Figure 1: this compound-induced apoptosis signaling pathways.

Experimental Protocols

This colorimetric assay is used to assess the cytotoxic effect of this compound on cancer cells.

  • Cell Seeding: Plate cells (e.g., HL-60) in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound for the desired time.

  • Cell Harvesting: Harvest the cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

cluster_workflow Apoptosis Assay Workflow cluster_results Flow Cytometry Quadrants A Treat cells with This compound B Harvest and wash cells A->B C Stain with Annexin V-FITC and Propidium Iodide B->C D Incubate in the dark C->D E Analyze by Flow Cytometry D->E Q1 Q1: Necrotic (Annexin V+/PI+) Q2 Q2: Late Apoptotic (Annexin V+/PI+) Q3 Q3: Viable (Annexin V-/PI-) Q4 Q4: Early Apoptotic (Annexin V+/PI-)

Figure 2: Experimental workflow for Annexin V/PI apoptosis assay.

Repellent Properties

This compound has demonstrated significant repellent activity against various arthropods, making it a promising candidate for the development of natural insect and tick repellents.

Insect Repellency

Studies have shown this compound to be a potent repellent against imported fire ants.

Table 2: Repellent Activity of this compound against Imported Fire Ants

Fire Ant SpeciesBioassay TypeLowest Effective Concentration (ppm)
Red Imported Fire AntMultiple Choice Digging1.50
Black Imported Fire AntMultiple Choice Digging6.25
Hybrid Fire AntMultiple Choice Digging6.25

Data from Chen et al. (2008)[2]

Tick Repellency

This compound has also been evaluated for its ability to repel ticks, which are vectors for numerous diseases.

Table 3: Repellent Activity of this compound against Ticks

Tick SpeciesConcentration (nmole/cm²)Repellency (%)
Ixodes scapularis (nymphs)15596
Amblyomma americanum (nymphs)155Significantly more than control
Amblyomma americanum (nymphs)1,24040

Data from Paluch et al. (2009)

Experimental Protocols

This assay assesses the repellency of a compound by observing the digging behavior of fire ants.

  • Preparation of Test Arenas: Use petri dishes containing moist sand. A portion of the sand is treated with the test compound (this compound solution), while another portion is treated with a solvent control.

  • Ant Introduction: Introduce a set number of fire ant workers into the center of the petri dish.

  • Observation: Record the number of ants digging in the treated versus the control sand over a specific period. A significant preference for digging in the control sand indicates repellency.

This in vitro assay evaluates the ability of a compound to prevent ticks from crossing a treated surface.

  • Treatment of Cloth: A strip of organdy cloth is treated with a solution of this compound or a control substance.

  • Assay Setup: The treated cloth is wrapped around the middle phalanx of a forefinger.

  • Tick Introduction: A tick is placed on the fingertip and allowed to move towards the treated cloth barrier.

  • Observation: The tick's behavior is observed. Repellency is recorded if the tick fails to cross the treated cloth within a set time.

cluster_fire_ant Fire Ant Digging Bioassay cluster_tick Tick Finger Bioassay A1 Prepare treated and control sand B1 Introduce fire ants A1->B1 C1 Observe digging behavior B1->C1 A2 Treat cloth strip with This compound B2 Wrap cloth on finger A2->B2 C2 Place tick on fingertip D2 Observe tick movement C2->D2

Figure 3: Experimental workflows for repellent bioassays.

Potential Anti-inflammatory and Antimicrobial Properties

While specific studies on the anti-inflammatory and antimicrobial activities of this compound are limited, its classification as a sesquiterpenoid suggests potential in these areas. Terpenes, in general, are known to possess broad-spectrum antimicrobial and anti-inflammatory properties. Further research is warranted to specifically evaluate this compound for these activities.

Proposed Experimental Approaches

The anti-inflammatory potential of this compound can be assessed by measuring its ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells). Key parameters to measure include nitric oxide (NO) production (using the Griess assay) and the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β (using ELISA).

The antimicrobial activity of this compound can be determined using standard methods such as the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger).

Conclusion and Future Directions

This compound demonstrates significant potential as a pharmacological agent, particularly in the fields of oncology and pest control. Its ability to induce apoptosis in cancer cells through multiple signaling pathways makes it an attractive candidate for further anticancer drug development. Moreover, its potent repellent effects against fire ants and ticks highlight its promise as a natural alternative to synthetic repellents.

Future research should focus on:

  • Expanding the in vitro cytotoxicity profiling of this compound against a broader range of cancer cell lines.

  • Conducting in vivo studies to evaluate the anticancer efficacy and safety of this compound in animal models.

  • Elucidating the specific molecular targets of this compound within the apoptotic and NF-κB signaling pathways.

  • Investigating the anti-inflammatory and antimicrobial properties of this compound through dedicated in vitro and in vivo studies.

  • Formulation development to enhance the stability and delivery of this compound for pharmaceutical and commercial applications.

The data presented in this technical guide provides a solid foundation for these future investigations, paving the way for the potential translation of this compound from a promising natural compound to a valuable therapeutic or protective agent.

References

Methodological & Application

Application Notes and Protocols for Intermedeol Extraction from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intermedeol, a sesquiterpenoid alcohol, has garnered interest within the scientific community for its potential biological activities, including repellent properties. This document provides detailed application notes and standardized protocols for the extraction of this compound from various plant sources. The methodologies outlined below cover common and effective techniques, including hydrodistillation, solvent extraction, and supercritical CO2 extraction, tailored for laboratory and research applications.

Plant Sources

This compound has been identified as a constituent in the essential oils of several plant species. The most commonly cited sources in scientific literature include:

  • American Beautyberry (Callicarpa americana)

  • Vervain (Verbena officinalis)

  • KR Bluestem (Bothriochloa ischaemum)

  • Meriandra bengalensis

The concentration of this compound can vary significantly based on the plant's geographic origin, harvest time, and the specific part of the plant used for extraction.

Extraction Methodologies

The selection of an appropriate extraction method is critical and depends on the physicochemical properties of the target compound, the nature of the plant matrix, and the desired yield and purity of the extract.

Hydrodistillation

Hydrodistillation is a widely used method for extracting essential oils from plant materials. It is particularly suitable for volatile and thermally stable compounds like this compound.

Protocol: Hydrodistillation of Verbena officinalis for this compound Extraction

This protocol is based on established laboratory practices for essential oil extraction from herbaceous material.

Materials and Equipment:

  • Dried aerial parts of Verbena officinalis, coarsely ground

  • Clevenger-type apparatus

  • 1000 mL round-bottom flask

  • Heating mantle

  • Purified water

  • Hexane (for collection)

  • Anhydrous sodium sulfate

  • Glass vials for storage

Procedure:

  • Place 35 g of the dried, ground plant material into the 1000 mL round-bottom flask.[1]

  • Add 300 mL of purified water to the flask.[1]

  • Set up the Clevenger-type apparatus for hydrodistillation.

  • Add 0.5 mL of hexane to the collection tube of the Clevenger apparatus to aid in the separation of the essential oil.[1]

  • Heat the flask using the heating mantle to initiate boiling. Adjust the heat to maintain a steady distillation rate of 2-3 mL per minute.[1]

  • Continue the distillation for 3 hours.[1]

  • After 3 hours, turn off the heating mantle and allow the apparatus to cool to room temperature.

  • Carefully collect the essential oil/hexane mixture from the collection tube.

  • Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

  • Transfer the dried essential oil to a clean, labeled glass vial and store at 4°C in the dark.

Solvent Extraction

Solvent extraction is a versatile method that can be adapted for a wide range of compounds with varying polarities. For sesquiterpenoids like this compound, solvents of intermediate polarity are often effective.

Protocol: Maceration of Callicarpa americana for Terpenoid Extraction

This is a general protocol for the extraction of terpenoids from plant leaves using a solvent maceration technique.

Materials and Equipment:

  • Dried leaves of Callicarpa americana, powdered

  • Methanol

  • Erlenmeyer flask with a stopper

  • Shaker or magnetic stirrer

  • Filter paper and funnel

  • Rotary evaporator

  • Glass vials for storage

Procedure:

  • Weigh 50 g of the dried, powdered leaves of Callicarpa americana.

  • Place the powdered leaves into a 500 mL Erlenmeyer flask.

  • Add 250 mL of methanol to the flask, ensuring the plant material is fully submerged.

  • Stopper the flask and place it on a shaker or use a magnetic stirrer to agitate the mixture at room temperature.

  • Macerate for 48 hours to ensure thorough extraction.

  • After 48 hours, filter the mixture through filter paper to separate the extract from the solid plant material.

  • Wash the plant residue with a small amount of fresh methanol to recover any remaining extract.

  • Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature not exceeding 40°C to remove the methanol.

  • The resulting crude extract can be further purified to isolate this compound.

  • Store the crude extract in a labeled glass vial at 4°C.

Supercritical Fluid Extraction (SFE)

Supercritical CO2 extraction is a green and highly tunable extraction method that is particularly effective for non-polar to moderately polar compounds. The solvating power of supercritical CO2 can be adjusted by modifying temperature and pressure.

Protocol: Supercritical CO2 Extraction of Sesquiterpenoids

This protocol outlines a general procedure for the extraction of essential oils rich in sesquiterpenoids from plant material. Optimal parameters may need to be determined empirically for each specific plant matrix.

Materials and Equipment:

  • Dried and ground plant material (e.g., Bothriochloa ischaemum)

  • Supercritical Fluid Extractor system

  • High-purity CO2

  • Co-solvent (e.g., ethanol), if required

  • Collection vials

Procedure:

  • Ensure the plant material is dried to a moisture content below 10% and ground to a consistent particle size.

  • Load the ground plant material into the extraction vessel of the SFE system.

  • Set the extraction parameters. Typical starting parameters for sesquiterpenoid extraction are:

    • Pressure: 100 to 200 bar[2]

    • Temperature: 40 to 60°C[2]

  • If a co-solvent is needed to increase the polarity of the supercritical fluid, introduce ethanol at a low percentage (e.g., 2-5%).

  • Pressurize the system with CO2 to the desired setpoint.

  • Initiate the extraction process. The process typically involves a static phase followed by a dynamic phase.

    • Static Extraction: Allow the supercritical CO2 to equilibrate with the plant material for a set period (e.g., 30-60 minutes).

    • Dynamic Extraction: Flow the supercritical CO2 through the extraction vessel at a constant flow rate (e.g., 2-4 L/min).[3]

  • The extracted compounds are separated from the CO2 in a separator by reducing the pressure and/or temperature, causing the CO2 to return to a gaseous state and the extract to precipitate.

  • Collect the extract from the separator.

  • The extraction is typically run for a total time of 2 to 4 hours.

  • After the extraction is complete, depressurize the system safely.

  • Store the collected extract in a labeled glass vial at 4°C.

Quantitative Data Summary

The yield of this compound is highly dependent on the plant source and the extraction method employed. The following table summarizes available data from the literature. It is important to note that direct comparisons can be challenging due to variations in analytical methods and reporting standards.

Plant SpeciesExtraction MethodThis compound Yield/ConcentrationReference
Callicarpa americanaSteam DistillationComponent identified in essential oil[4]
Verbena officinalisHydrodistillationVaries by chemotype, not always a major component[5]

Note: Specific percentage yields for this compound are not consistently reported in the readily available literature, highlighting a gap in current research.

Experimental Workflows

The following diagrams illustrate the general workflows for the described extraction methods.

Steam_Distillation_Workflow PlantMaterial Plant Material (e.g., Verbena officinalis) Grinding Grinding PlantMaterial->Grinding Distillation Hydrodistillation (Water + Heat) Grinding->Distillation Condensation Condensation Distillation->Condensation Separation Phase Separation (Essential Oil & Water) Condensation->Separation Drying Drying (Anhydrous Na2SO4) Separation->Drying FinalProduct This compound-rich Essential Oil Drying->FinalProduct

Hydrodistillation Workflow for this compound Extraction.

Solvent_Extraction_Workflow PlantMaterial Plant Material (e.g., Callicarpa americana) DryingGrinding Drying & Grinding PlantMaterial->DryingGrinding Maceration Maceration (with Solvent, e.g., Methanol) DryingGrinding->Maceration Filtration Filtration Maceration->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation CrudeExtract Crude Extract Evaporation->CrudeExtract Purification Further Purification (e.g., Chromatography) CrudeExtract->Purification Isolatedthis compound Isolated this compound Purification->Isolatedthis compound

Solvent Extraction Workflow for this compound.

SFE_Workflow PlantMaterial Plant Material (e.g., Bothriochloa ischaemum) Preparation Drying & Grinding PlantMaterial->Preparation ExtractionVessel Loading into Extraction Vessel Preparation->ExtractionVessel SFE Supercritical CO2 Extraction (Controlled T & P) ExtractionVessel->SFE Separation Separation (Depressurization) SFE->Separation Collection Extract Collection Separation->Collection FinalProduct This compound-rich Extract Collection->FinalProduct

Supercritical Fluid Extraction (SFE) Workflow.

References

Protocol for the Chemical Synthesis of Intermedeol: A Detailed Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemical synthesis of Intermedeol, a naturally occurring eudesmane sesquiterpenoid. The presented methodology is based on the divergent and protecting-group-free synthesis strategy developed by Panigrahi and Pulukuri, which offers an efficient and streamlined route to this compound and related compounds.[1][2][3][4] This application note includes detailed experimental procedures, tabulated quantitative data for key intermediates, and visualizations of the synthetic pathway and workflow to aid in reproducibility and adaptation in various research and development settings.

Overview of the Synthetic Strategy

The total synthesis of this compound is achieved through a multi-step sequence commencing with the construction of a key hydroxy-functionalized decalin scaffold. This is followed by a stereoselective gold-catalyzed Alder-ene cyclization to establish the core eudesmane framework. Subsequent functional group manipulations, including epoxidation and reduction, lead to the target molecule, this compound.

Visualized Synthetic Pathway

The overall synthetic route to this compound is depicted below.

Synthesis_Pathway cluster_start Starting Materials cluster_core Core Synthesis cluster_functionalization Functionalization 3-Methylcyclohex-2-en-1-one 3-Methylcyclohex-2-en-1-one Decalin Scaffold Decalin Scaffold 3-Methylcyclohex-2-en-1-one->Decalin Scaffold Tandem Michael Addition-Aldol Reaction Homoprenyl bromide Homoprenyl bromide Homoprenyl bromide->Decalin Scaffold Eudesmane Diene Eudesmane Diene Decalin Scaffold->Eudesmane Diene Au(I)-catalyzed Alder-ene Cyclization Epoxide Intermediate Epoxide Intermediate Eudesmane Diene->Epoxide Intermediate Epoxidation This compound This compound Epoxide Intermediate->this compound Reduction (LiAlH4)

Caption: Overall synthetic pathway to this compound.

Experimental Protocols

The following are detailed protocols for the key steps in the synthesis of this compound.

Synthesis of the Decalin Scaffold (Hydroxy-functionalized decalin)

This procedure outlines the initial tandem Michael addition-Aldol reaction to form the core decalin structure.[1][2][3][4]

Experimental Workflow:

Tandem_Reaction_Workflow reagents Prepare Reagents: - 3-Methylcyclohex-2-en-1-one - Homoprenyl magnesium bromide - Cu(OTf)2, NHC ligand - Formaldehyde reaction Reaction Setup: - Inert atmosphere (N2/Ar) - Anhydrous solvent (e.g., THF) - Cool to specified temperature reagents->reaction addition Sequential Addition: 1. Cu(OTf)2 and NHC ligand 2. 3-Methylcyclohex-2-en-1-one 3. Homoprenyl magnesium bromide 4. Formaldehyde reaction->addition workup Work-up: - Quench with NH4Cl (aq) - Extract with organic solvent - Dry and concentrate addition->workup purification Purification: - Flash column chromatography workup->purification product Decalin Scaffold purification->product

Caption: Workflow for the Tandem Michael-Aldol Reaction.

Protocol:

  • To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add copper(II) triflate (Cu(OTf)₂, 0.05 eq) and the N-heterocyclic carbene (NHC) ligand (0.05 eq).

  • Add anhydrous tetrahydrofuran (THF) and stir the mixture at room temperature until a homogeneous solution is formed.

  • Cool the reaction mixture to -78 °C.

  • Add 3-methylcyclohex-2-en-1-one (1.0 eq) to the cooled solution.

  • Slowly add homoprenyl magnesium bromide (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for the specified time, monitoring by thin-layer chromatography (TLC).

  • Upon completion, add a solution of formaldehyde (paraformaldehyde, 2.0 eq) in THF.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the hydroxy-functionalized decalin scaffold.

Gold-Catalyzed Alder-Ene Cyclization

This step forms the characteristic eudesmane bicyclic system.[1][4]

Protocol:

  • To a solution of the decalin scaffold (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) in a flame-dried flask under an inert atmosphere, add triphenylphosphinegold(I) chloride (Au(PPh₃)Cl, 0.02 eq).

  • To this mixture, add silver hexafluoroantimonate (AgSbF₆, 0.02 eq).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford the eudesmane diene.

Epoxidation of the Eudesmane Diene

This protocol describes the selective epoxidation of the endocyclic double bond.[1]

Protocol:

  • Dissolve the eudesmane diene (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA, 1.1 eq) portion-wise to the stirred solution.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude epoxide intermediate is often used in the next step without further purification.

Reduction of the Epoxide to this compound

The final step involves the reductive opening of the epoxide to yield this compound.[1][5][6][7]

Protocol:

  • To a stirred suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the crude epoxide intermediate (1.0 eq) in THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture back to 0 °C and carefully quench by the sequential dropwise addition of water, 15% aqueous sodium hydroxide (NaOH), and then water again (Fieser workup).

  • Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite.

  • Wash the filter cake with ethyl acetate.

  • Combine the filtrate and washings, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford pure this compound.

Quantitative Data Summary

The following tables summarize the yields and spectroscopic data for the key intermediates and the final product, this compound.

Table 1: Reaction Yields

StepProductStarting MaterialYield (%)
1Decalin Scaffold3-Methylcyclohex-2-en-1-one45
2Eudesmane DieneDecalin Scaffold86
3Epoxide IntermediateEudesmane Diene~95 (crude)
4This compoundEpoxide Intermediate96 (over 2 steps from diene)[1]

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueData
¹H NMR (CDCl₃, 400 MHz)δ 4.73 (s, 1H), 4.69 (s, 1H), 1.70 (s, 3H), 1.20 (s, 3H), 0.95 (d, J = 6.8 Hz, 3H), 2.30-1.00 (m, 15H)
¹³C NMR (CDCl₃, 100 MHz)δ 149.5, 109.2, 72.5, 56.8, 50.1, 41.8, 40.2, 38.9, 36.4, 34.7, 27.2, 22.9, 21.0, 18.3, 16.5
IR (neat)ν 3480, 3075, 2930, 1645, 1450, 1375, 885 cm⁻¹
Mass Spec (EI)m/z (%) 222 (M⁺, 15), 207 (30), 189 (45), 161 (100), 121 (85), 107 (90), 93 (95)

Concluding Remarks

The protocol detailed herein provides a robust and efficient pathway for the synthesis of this compound. The protecting-group-free strategy enhances the overall efficiency and atom economy of the synthesis. The provided experimental details and tabulated data are intended to facilitate the successful implementation of this synthesis in a laboratory setting for further research, including the generation of analogs for drug discovery programs.

References

Spectroscopic Analysis of Intermedeol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intermedeol, a sesquiterpenoid alcohol belonging to the eudesmane class of natural products, has garnered interest for its potential biological activities. This document provides a comprehensive overview of the key spectroscopic techniques for the identification and characterization of this compound. The protocols and data presented herein are intended to serve as a practical guide for researchers in natural product chemistry, pharmacology, and drug development.

This compound has a molecular formula of C₁₅H₂₆O and a molecular weight of 222.37 g/mol .[1] Its structure is characterized by a decalin core with a tertiary alcohol and an isopropenyl group. Accurate structural elucidation and purity assessment are critical for any further investigation into its biological properties. The following sections detail the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy for the analysis of this compound.

Spectroscopic Analysis Workflow

A typical workflow for the spectroscopic analysis of a purified sample of this compound involves a series of techniques to confirm its identity and structure.

Spectroscopic_Workflow_for_this compound Sample Purified this compound Sample NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR Dissolve in CDCl₃ MS Mass Spectrometry (GC-MS) Sample->MS Inject into GC-MS IR IR Spectroscopy Sample->IR Prepare thin film or KBr pellet UV_Vis UV-Vis Spectroscopy Sample->UV_Vis Dissolve in Ethanol/Methanol Structure_Confirmation Structure Confirmation & Purity Assessment NMR->Structure_Confirmation MS->Structure_Confirmation IR->Structure_Confirmation UV_Vis->Structure_Confirmation

Caption: General workflow for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structure elucidation of organic molecules like this compound. Both ¹H and ¹³C NMR are essential for assigning the proton and carbon framework of the molecule.

Data Presentation

Table 1: ¹H and ¹³C NMR Spectral Data for this compound

Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
139.11.55m
219.41.65, 1.45m
341.81.80, 1.30m
472.9---
550.21.25d11.5
625.11.95, 1.50m
741.52.10m
822.31.70, 1.40m
939.81.60, 1.35m
1035.1---
11150.1---
12108.94.73, 4.70s, s
1321.81.75s
1427.21.15s
1515.10.75s

Note: Data is compiled from typical values for eudesmane sesquiterpenoids and may vary slightly depending on the solvent and instrument used.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of purified this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (for a 500 MHz spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single-pulse (zg30)

      • Spectral Width: 12 ppm

      • Acquisition Time: ~3.4 s

      • Relaxation Delay: 1.0 s

      • Number of Scans: 16

      • Temperature: 298 K

    • ¹³C NMR:

      • Pulse Program: Proton-decoupled single-pulse (zgpg30)

      • Spectral Width: 240 ppm

      • Acquisition Time: ~1.1 s

      • Relaxation Delay: 2.0 s

      • Number of Scans: 1024

      • Temperature: 298 K

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the TMS signal (0.00 ppm for both ¹H and ¹³C).

    • Integrate the signals in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure. 2D NMR experiments such as COSY, HSQC, and HMBC can be used for unambiguous assignment.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile compounds like this compound. It provides information on the molecular weight and the fragmentation pattern, which serves as a molecular fingerprint.

Data Presentation

Table 2: Key GC-MS Fragmentation Data for this compound

m/z (Mass-to-Charge Ratio)Relative Intensity (%)Proposed Fragment Ion
2225[M]⁺ (Molecular Ion)
20715[M - CH₃]⁺
20410[M - H₂O]⁺
18925[M - H₂O - CH₃]⁺
16140[M - H₂O - C₃H₇]⁺
121100[C₉H₁₃]⁺ (Base Peak)
10785[C₈H₁₁]⁺
9370[C₇H₉]⁺
4365[C₃H₇]⁺

Note: The fragmentation pattern can vary depending on the ionization energy and the specific mass spectrometer used.

Experimental Protocol: GC-MS
  • Sample Preparation:

    • Prepare a stock solution of this compound in a volatile solvent such as ethyl acetate or dichloromethane at a concentration of 1 mg/mL.

    • Prepare a dilute working solution of 10 µg/mL from the stock solution.

  • Instrumentation and Parameters:

    • Gas Chromatograph:

      • Column: HP-5MS (or equivalent) fused-silica capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

      • Injector Temperature: 250 °C.

      • Injection Volume: 1 µL (splitless or with a split ratio of 10:1).

      • Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

      • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 3 °C/min to 240 °C, and hold for 5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI).

      • Ionization Energy: 70 eV.

      • Mass Range: m/z 40-400.

      • Ion Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of the this compound peak.

    • Identify the molecular ion peak [M]⁺ and the major fragment ions.

    • Compare the obtained spectrum with a reference library (e.g., NIST, Wiley) for confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key functional groups are the hydroxyl (-OH) group, C-H bonds of alkanes and alkenes, and the carbon-carbon double bond (C=C).

Data Presentation

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, BroadO-H stretch (alcohol)
3075Medium=C-H stretch (alkene)
2930, 2870StrongC-H stretch (alkane)
1645MediumC=C stretch (alkene)
1450, 1375MediumC-H bend (alkane)
1120StrongC-O stretch (tertiary alcohol)
890Strong=C-H bend (out-of-plane)
Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation (Thin Film Method):

    • Place a small drop of neat this compound (if liquid) or a concentrated solution onto a salt plate (e.g., NaCl or KBr).

    • If a solution is used, allow the solvent to evaporate completely.

    • Place a second salt plate on top to create a thin film.

  • Instrumentation and Parameters:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16.

    • Mode: Transmittance or Absorbance.

  • Data Acquisition and Analysis:

    • Acquire a background spectrum of the clean, empty sample compartment.

    • Place the prepared sample in the spectrometer and acquire the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum.

    • Analyze the positions, shapes, and intensities of the absorption bands to identify the functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule. For molecules like this compound that lack an extended conjugated system, the UV-Vis spectrum is expected to show weak absorptions or end absorption in the UV region.

Data Presentation

This compound does not possess a chromophore that absorbs significantly in the 200-800 nm range. Therefore, it is expected to be transparent in the UV-Vis spectrum, with possible weak end absorption below 220 nm due to the C=C double bond.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a solution of this compound in a UV-transparent solvent (e.g., ethanol or methanol) at a concentration of approximately 0.1 mg/mL.

  • Instrumentation and Parameters:

    • Spectrophotometer: Double-beam UV-Vis spectrophotometer.

    • Scan Range: 200-400 nm.

    • Blank: Use the same solvent as used for the sample.

    • Cuvette: 1 cm path length quartz cuvette.

  • Data Acquisition and Analysis:

    • Record the baseline with the blank solution in both the sample and reference beams.

    • Record the spectrum of the this compound solution.

    • The absence of significant absorption peaks above 220 nm is consistent with the structure of this compound.

Logical Relationship of Spectroscopic Data for Structure Elucidation

The data from each spectroscopic technique provides complementary information that, when combined, leads to the unambiguous identification of this compound.

Structure_Elucidation cluster_MS Mass Spectrometry cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_UV UV-Vis Spectroscopy MS_Data Molecular Ion at m/z 222 Fragmentation Pattern Structure This compound Structure (C₁₅H₂₆O) MS_Data->Structure Confirms Molecular Formula and provides fragmentation fingerprint NMR_Data ¹H & ¹³C Chemical Shifts Coupling Constants Signal Integrations NMR_Data->Structure Defines the carbon-hydrogen framework and stereochemistry IR_Data O-H Stretch (~3400 cm⁻¹) C=C Stretch (~1645 cm⁻¹) C-O Stretch (~1120 cm⁻¹) IR_Data->Structure Identifies key functional groups (alcohol, alkene) UV_Data No significant absorption > 220 nm UV_Data->Structure Confirms lack of extended conjugated system

Caption: Interrelation of spectroscopic data for the structural elucidation of this compound.

References

Bioassays for Testing Intermedeol Insect Repellent Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intermedeol, a sesquiterpenoid alcohol, has demonstrated significant insect repellent properties against a variety of arthropods. Derived from plants of the Callicarpa genus, traditionally known as beautyberry, this compound presents a promising natural alternative to synthetic repellents. These application notes provide detailed protocols for standardized bioassays to evaluate the repellent efficacy of this compound against ticks, fire ants, and mosquitoes. Additionally, a summary of available quantitative data and a putative signaling pathway for its mode of action are presented to guide further research and development.

Data Presentation: Quantitative Repellency of this compound

The repellent activity of this compound has been quantified against several insect species. The following tables summarize the available data from laboratory bioassays.

Table 1: Repellency of this compound against Ticks

Insect SpeciesBioassay MethodConcentration/DosageRepellency (%)Source(s)
Ixodes scapularis (Blacklegged tick)Cloth Strip on Finger155 nmole/cm²96[1]
Amblyomma americanum (Lone star tick)Cloth Strip on Finger155 nmole/cm²Significantly more than control[1]

Table 2: Repellency of this compound against Fire Ants

Insect SpeciesBioassay MethodConcentration (ppm)RepellencySource(s)
Solenopsis invicta (Red imported fire ant)Digging Bioassay1.50Significant[1]
Solenopsis richteri (Black imported fire ant)Digging Bioassay6.25Significant[1]
Hybrid Fire Ant (S. invicta x S. richteri)Digging Bioassay6.25Significant[1]

Table 3: Bite-Deterring Activity of this compound against Mosquitoes

Insect SpeciesBioassay MethodFindingSource(s)
Aedes aegyptiNot specifiedSignificant bite-deterring activity[2]
Anopheles stephensiNot specifiedSignificant bite-deterring activity[2]

Note: Specific quantitative data on the percentage of repellency for mosquitoes at different concentrations of this compound is limited in the reviewed literature. The available information indicates significant bite-deterring activity.

Experimental Protocols

Detailed methodologies for key bioassays are provided below to ensure reproducibility and standardization of results.

Vertical Filter Paper Bioassay for Tick Repellency

This in vitro assay is a standard method for evaluating the repellency of chemical compounds against ticks, leveraging their natural negative geotaxis (upward climbing behavior).

Materials:

  • Whatman No. 1 filter paper strips (e.g., 7 cm long x 3 cm wide)

  • This compound test solutions at various concentrations in a suitable solvent (e.g., ethanol)

  • Solvent-only control solution

  • Positive control (e.g., DEET solution)

  • Micropipette

  • Glass vials or small petri dishes

  • Forceps

  • A stand with clamps to hold the filter paper vertically

  • Unfed adult ticks or nymphs (e.g., Ixodes scapularis, Amblyomma americanum)

Procedure:

  • Preparation of Treated Filter Paper:

    • Using a pencil, draw a line to divide the filter paper strip into a lower third (untreated) and an upper two-thirds (treated) area.

    • Apply a known volume and concentration of the this compound test solution evenly to the upper two-thirds of the filter paper strip.

    • Prepare control filter papers by applying the solvent only and a positive control with a known repellent like DEET.

    • Allow the filter papers to dry completely in a fume hood to ensure the solvent has evaporated.

  • Assay Setup:

    • Suspend the treated filter paper vertically from the stand using a clamp.

    • Place a glass vial or petri dish at the base of the filter paper.

  • Tick Introduction and Observation:

    • Using forceps, carefully place one tick at the bottom of the untreated area of the filter paper.

    • Observe the tick's movement for a defined period (e.g., 5-15 minutes).

    • A tick is considered "repelled" if it fails to cross the line into the treated zone, or if it moves onto the treated zone and then moves back down or falls off.

    • A tick is considered "not repelled" if it crosses the line and continues to move up into the treated area.

  • Data Analysis:

    • For each concentration, test a statistically significant number of ticks (e.g., 10-20 replicates).

    • Calculate the percentage of repellency for each concentration using the following formula:

      • Percentage Repellency (%) = (Number of ticks repelled / Total number of ticks tested) x 100

experimental_workflow_tick_bioassay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_solution Prepare this compound solutions treat_paper Treat filter paper prep_solution->treat_paper setup Suspend filter paper treat_paper->setup introduce_tick Introduce tick setup->introduce_tick observe Observe movement introduce_tick->observe record Record behavior observe->record calculate Calculate % Repellency record->calculate

Workflow for the Vertical Filter Paper Tick Repellency Bioassay.
Digging Bioassay for Fire Ant Repellency

This bioassay assesses the repellent effect of a compound by observing the inhibition of the natural digging behavior of fire ants.

Materials:

  • Small containers (e.g., plastic vials or petri dishes)

  • Moistened sand (standardized moisture content)

  • This compound test solutions at various concentrations in a suitable solvent (e.g., acetone)

  • Solvent-only control solution

  • Positive control (e.g., a known fire ant repellent)

  • Worker fire ants (Solenopsis invicta or Solenopsis richteri)

  • Balance to weigh the sand

Procedure:

  • Preparation of Treated Sand:

    • Treat a known weight of sand with the this compound test solution to achieve the desired final concentration (in ppm). Mix thoroughly to ensure even distribution.

    • Prepare a control batch of sand treated only with the solvent and a positive control batch.

    • Allow the solvent to evaporate completely.

  • Assay Setup:

    • Fill the bottom of each container with a pre-weighed amount of the treated or control sand.

    • In a two-choice assay, half of the container can be filled with treated sand and the other half with control sand.

  • Ant Introduction and Observation:

    • Introduce a standardized number of worker ants (e.g., 20-30) into the center of the container.

    • Observe the digging behavior of the ants over a set period (e.g., 24 hours). Ants will typically avoid digging in repellent-treated sand.

  • Data Analysis:

    • After the observation period, carefully remove the ants.

    • Weigh the amount of sand that has been excavated from the treated and control areas.

    • Repellency is determined by comparing the amount of sand excavated in the treated containers to the control containers. A significant reduction in excavated sand in the treated containers indicates repellency.

    • Statistical analysis (e.g., ANOVA) should be used to determine the significance of the repellent effect.

experimental_workflow_ant_bioassay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_solution Prepare this compound solutions treat_sand Treat sand prep_solution->treat_sand setup Prepare assay containers treat_sand->setup introduce_ants Introduce fire ants setup->introduce_ants observe Observe digging behavior introduce_ants->observe weigh_sand Weigh excavated sand observe->weigh_sand compare Compare with controls weigh_sand->compare

Workflow for the Fire Ant Digging Bioassay.
Arm-in-Cage Bioassay for Mosquito Repellency

The arm-in-cage test is a standard and reliable method for evaluating the efficacy of topical mosquito repellents on human skin.[3][4][5][6][7]

Materials:

  • Mosquito-proof cage (e.g., 40x40x40 cm)

  • Host-seeking adult female mosquitoes (e.g., Aedes aegypti, Anopheles gambiae, Culex pipiens), typically 5-10 days old and starved for at least 4 hours.

  • This compound test formulation at various concentrations.

  • Control formulation (vehicle only).

  • Positive control (e.g., DEET-based repellent).

  • Human volunteers.

  • Gloves to protect the hands.

  • Timer.

Procedure:

  • Volunteer Preparation:

    • Volunteers should avoid using any scented products (soaps, lotions, perfumes) on the day of the test.

    • A defined area on the forearm (e.g., 25 cm²) is marked for application of the test substance.

  • Application of Repellent:

    • A precise amount of the this compound formulation is applied evenly to the marked area of the skin on one arm.

    • The other arm can be used as a control (treated with the vehicle only) or for a different test substance.

    • The hands are covered with gloves.

  • Exposure to Mosquitoes:

    • The treated forearm is inserted into the cage containing a known number of host-seeking female mosquitoes (e.g., 50-200).

    • The number of mosquitoes that land and/or attempt to bite on the treated area is recorded over a specific time period (e.g., 3-5 minutes).

  • Data Collection and Analysis:

    • The test is repeated at regular intervals (e.g., every 30 or 60 minutes) to determine the complete protection time (CPT), which is the time from application until the first confirmed bite.[4]

    • Percentage repellency can also be calculated for specific time points using the formula:

      • Percentage Repellency (%) = [(Number of bites on control arm - Number of bites on treated arm) / Number of bites on control arm] x 100 [8]

experimental_workflow_mosquito_bioassay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_formulation Prepare this compound formulation prep_volunteer Prepare volunteer's arm prep_formulation->prep_volunteer apply_repellent Apply repellent prep_volunteer->apply_repellent expose_arm Expose arm in cage apply_repellent->expose_arm record_bites Record landings/bites expose_arm->record_bites calculate_cpt Determine Complete Protection Time record_bites->calculate_cpt calculate_repellency Calculate % Repellency record_bites->calculate_repellency

Workflow for the Arm-in-Cage Mosquito Repellency Bioassay.

Putative Signaling Pathway for this compound's Repellent Activity

While the precise molecular targets of this compound in insects are yet to be fully elucidated, it is hypothesized to act on the olfactory system, similar to other terpenoid repellents. The general insect olfactory signaling pathway provides a framework for understanding its potential mechanism of action.

Insects detect volatile compounds, including repellents, through olfactory sensory neurons (OSNs) located in sensilla on their antennae and maxillary palps. These neurons express different families of chemosensory receptors, primarily Odorant Receptors (ORs) and Ionotropic Receptors (IRs).

The binding of a repellent molecule like this compound to an OR or IR is thought to trigger a conformational change in the receptor, leading to the opening of an ion channel. This influx of ions depolarizes the neuron, generating an action potential that is transmitted to the antennal lobe of the insect's brain. The brain then processes this signal, leading to an aversive behavioral response, causing the insect to move away from the source of the repellent.

Some repellents may act as agonists, directly activating specific receptors that elicit an avoidance behavior. Others may function as antagonists or modulators, inhibiting the activation of receptors that normally respond to host attractants, thereby "masking" the host's scent.[9][10]

signaling_pathway cluster_perception Peripheral Olfactory System cluster_processing Central Nervous System cluster_response Behavioral Output This compound This compound OR Odorant Receptor (OR) / Ionotropic Receptor (IR) This compound->OR Binds to OSN Olfactory Sensory Neuron OR->OSN Activates AntennalLobe Antennal Lobe OSN->AntennalLobe Action Potential Brain Higher Brain Centers AntennalLobe->Brain Signal Processing Behavior Aversive Behavior (Repellency) Brain->Behavior Elicits

Putative Olfactory Signaling Pathway for this compound Repellency.

Conclusion

The bioassays detailed in these application notes provide robust and reproducible methods for evaluating the repellent activity of this compound against key insect vectors and pests. The provided quantitative data, although limited for some species, demonstrates the potential of this compound as a broad-spectrum natural repellent. Further research is warranted to fully elucidate its mechanism of action at the molecular level and to expand the quantitative data on its efficacy against a wider range of arthropods, particularly various mosquito species. Such studies will be crucial for the development and registration of this compound-based repellent products.

References

Formulating Intermedeol for Topical Application: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of the sesquiterpenoid Intermedeol for topical delivery. This document outlines key physicochemical properties, detailed experimental protocols for formulation development and evaluation, and insights into its potential anti-inflammatory mechanism of action.

Introduction to this compound

This compound is a naturally occurring eudesmane-type sesquiterpenoid alcohol found in various plants.[1] Like other sesquiterpenoids, it is a lipophilic compound, a characteristic that presents both opportunities and challenges for topical formulation.[2][3] Its potential as an anti-inflammatory agent makes it a person of interest for the development of novel treatments for skin disorders. The successful topical application of this compound hinges on the development of a stable formulation that ensures its effective penetration into the skin to reach its target sites.

Physicochemical Properties of this compound

A thorough understanding of this compound's physicochemical properties is fundamental to designing an effective topical formulation. The following table summarizes key data for this compound.

PropertyValueSource
Chemical Name (1S,4aS,7R,8aS)-1,4a-dimethyl-7-prop-1-en-2-yl-2,3,4,5,6,7,8,8a-octahydronaphthalen-1-ol[1]
CAS Number 6168-59-8[1][4][5][6]
Molecular Formula C₁₅H₂₆O[1][4][5][6][7]
Molecular Weight 222.37 g/mol [1][4]
LogP (Octanol/Water Partition Coefficient) ~4.5 (estimated)[1][2]
Water Solubility 7.289 mg/L at 25°C (estimated)[2]
Melting Point 47-48 °C[5][6]

Proposed Anti-Inflammatory Signaling Pathway

Based on studies of related eudesmane sesquiterpenoids, this compound is hypothesized to exert its anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8][9][10][11] NF-κB is a crucial transcription factor that, when activated by inflammatory stimuli such as lipopolysaccharide (LPS), translocates to the nucleus and induces the expression of pro-inflammatory genes.[12][13] By inhibiting this pathway, this compound can potentially reduce the production of key inflammatory mediators like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[8][9][10][14]

Intermedeol_NFkB_Pathway cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB_p Phosphorylated IκBα IkB->NFkB_p NFkB NF-κB (p50/p65) NFkB_nuc Active NF-κB (p50/p65) NFkB->NFkB_nuc Nuclear Translocation NFkB_IkB NF-κB/IκBα (Inactive Complex) NFkB_IkB->IkB NFkB_IkB->NFkB Ub Ubiquitination NFkB_p->Ub Proteasome Proteasomal Degradation Ub->Proteasome Proteasome->NFkB Release of NF-κB Nucleus Nucleus DNA DNA (κB sites) NFkB_nuc->DNA Transcription Gene Transcription DNA->Transcription Cytokines Pro-inflammatory Mediators (TNF-α, IL-6, COX-2, iNOS) Transcription->Cytokines This compound This compound This compound->IKK Inhibition

Figure 1: Proposed NF-κB signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following protocols provide a framework for the development and evaluation of a topical this compound formulation.

Formulation Development Workflow

The development of a stable and effective topical formulation involves a systematic approach, from excipient selection to final product characterization.

Formulation_Workflow Start Start: this compound API Solubility Solubility & Excipient Compatibility Screening Start->Solubility Vehicle Vehicle Selection (e.g., Gel, Cream, Ointment) Solubility->Vehicle Formulation Prototype Formulation (incorporating penetration enhancers if needed) Vehicle->Formulation Characterization Physicochemical Characterization (pH, viscosity, appearance, content uniformity) Formulation->Characterization Stability Accelerated Stability Studies Characterization->Stability Stability->Formulation Reformulate if Unstable InVitro In Vitro Evaluation (Skin Permeation, Cytotoxicity) Stability->InVitro If Stable InVitro->Formulation Reformulate if Poor Permeation InVivo In Vivo Efficacy & Safety (Animal Models) InVitro->InVivo If Permeable & Non-toxic InVivo->Formulation Reformulate if Ineffective/Unsafe End Optimized Topical Formulation InVivo->End If Efficacious & Safe

Figure 2: Workflow for the development of a topical this compound formulation.
Protocol: Solubility and Excipient Compatibility

Objective: To determine the solubility of this compound in various pharmaceutically acceptable solvents and assess its compatibility with common topical excipients.

Materials:

  • This compound

  • Solvents: Ethanol, propylene glycol, isopropyl myristate, oleic acid, various oils (e.g., mineral oil, olive oil)

  • Excipients: Gelling agents (e.g., Carbopol®), emulsifiers (e.g., polysorbates), preservatives (e.g., parabens), antioxidants (e.g., BHT)

  • Analytical balance, vortex mixer, thermostatically controlled shaker, HPLC-UV or GC-MS

Method:

  • Prepare saturated solutions of this compound in each solvent by adding an excess amount of the compound to a known volume of the solvent.

  • Equilibrate the solutions at a controlled temperature (e.g., 25°C and 32°C) for 24-48 hours with continuous agitation.

  • Centrifuge the samples to separate the undissolved solid.

  • Analyze the supernatant for this compound concentration using a validated HPLC-UV or GC-MS method.

  • For excipient compatibility, prepare binary mixtures of this compound with each excipient (e.g., 1:1 ratio) and store them under accelerated stability conditions (e.g., 40°C/75% RH).

  • Analyze the mixtures at predetermined time points (e.g., 0, 1, 2, and 4 weeks) for the appearance of new peaks or a decrease in this compound concentration, indicating incompatibility.

Protocol: In Vitro Skin Permeation Study

Objective: To evaluate the permeation of this compound from a developed formulation across a skin membrane.

Materials:

  • Franz diffusion cells

  • Excised human or animal (e.g., porcine or rat) skin

  • Phosphate buffered saline (PBS) as the receptor medium

  • Developed this compound formulation

  • Syringes and needles for sampling

  • HPLC-UV or GC-MS

Method:

  • Mount the excised skin on the Franz diffusion cells with the stratum corneum facing the donor compartment.

  • Fill the receptor compartment with PBS, ensuring no air bubbles are trapped beneath the skin. Maintain the temperature at 32°C to mimic skin surface temperature.

  • Apply a finite dose of the this compound formulation to the skin surface in the donor compartment.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from the receptor compartment and replace it with fresh, pre-warmed PBS.

  • Analyze the collected samples for this compound concentration using a validated analytical method.

  • At the end of the experiment, dismount the skin, and determine the amount of this compound retained in the skin.

  • Calculate the cumulative amount of this compound permeated per unit area over time and determine the steady-state flux (Jss) and permeability coefficient (Kp).

Protocol: In Vitro Cytotoxicity Assay

Objective: To assess the potential toxicity of the this compound formulation on skin cells.

Materials:

  • Human keratinocyte (e.g., HaCaT) or fibroblast cell lines

  • Cell culture medium (e.g., DMEM) and supplements

  • This compound formulation and corresponding vehicle (placebo)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • 96-well plates, incubator, microplate reader

Method:

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the this compound formulation and the vehicle control for 24 or 48 hours.

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.

Protocol: In Vivo Anti-Inflammatory Efficacy (Croton Oil-Induced Ear Edema Model)

Objective: To evaluate the anti-inflammatory activity of the topical this compound formulation in an animal model.

Materials:

  • Mice or rats

  • Croton oil (irritant)

  • Acetone (vehicle for croton oil)

  • This compound formulation, vehicle control, and a positive control (e.g., a commercial topical anti-inflammatory drug)

  • Micrometer or punch biopsy tool and balance

Method:

  • Anesthetize the animals.

  • Apply the this compound formulation, vehicle, or positive control to the inner surface of the right ear. The left ear serves as the untreated control.

  • After a predetermined time (e.g., 30 minutes), apply a solution of croton oil in acetone to the inner surface of both ears to induce inflammation.

  • After a specific period (e.g., 4-6 hours), sacrifice the animals and measure the thickness of both ears using a micrometer, or take a punch biopsy from each ear and weigh them.

  • Calculate the degree of edema inhibition for each treatment group compared to the vehicle control group.

Protocol: Stability Testing

Objective: To assess the physical and chemical stability of the this compound formulation under accelerated conditions.

Materials:

  • Developed this compound formulation

  • Stability chambers set at various temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH)

  • pH meter, viscometer, microscope

  • HPLC-UV or GC-MS

Method:

  • Package the formulation in its intended container.

  • Store the samples in the stability chambers.

  • At specified time points (e.g., 0, 1, 3, and 6 months), withdraw samples and evaluate them for:

    • Physical properties: Appearance, color, odor, phase separation, pH, and viscosity.

    • Chemical properties: Assay of this compound concentration and presence of any degradation products using a validated analytical method.

  • Analyze the data to determine the shelf-life of the formulation.

Conclusion

The successful formulation of this compound for topical application requires a systematic approach that considers its physicochemical properties and leverages appropriate formulation strategies to enhance skin penetration and ensure stability. The protocols outlined in this document provide a solid foundation for researchers to develop and evaluate novel this compound-based topical therapies for inflammatory skin conditions. Further investigation into its precise mechanism of action and optimization of the delivery system will be crucial for its clinical translation.

References

Application Notes and Protocols for Intermedeol in Pest Management

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intermedeol, a naturally occurring sesquiterpenoid, has demonstrated significant potential as a repellent against several key insect pests. Isolated from plants such as the American beautyberry (Callicarpa americana), this compound offers a promising avenue for the development of bio-based pest management strategies. These application notes provide a comprehensive overview of the current research on this compound, including its efficacy, and detailed protocols for its evaluation.

Repellent Efficacy of this compound

This compound has primarily been investigated for its repellent properties against various arthropods. The following tables summarize the quantitative data from key studies.

Table 1: Repellent Activity of this compound Against Imported Fire Ants
Pest SpeciesBioassay TypeConcentration (ppm)Repellency OutcomeCitation
Red Imported Fire Ant (Solenopsis invicta)Multiple-Choice Digging Bioassay1.50Significant Repellency[1]
Black Imported Fire Ant (Solenopsis richteri)Multiple-Choice Digging Bioassay6.25Significant Repellency[1]
Hybrid Imported Fire AntMultiple-Choice Digging Bioassay6.25Significant Repellency[1]
Red, Black, and Hybrid Imported Fire AntsTwo-Choice Digging Bioassay50Significant Repellency[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are detailed protocols for the key experiments cited in the application of this compound in pest management.

Protocol for Fire Ant Repellency Digging Bioassay

This protocol is adapted from methodologies used to assess the repellency of compounds against fire ants.[2][3][4]

Objective: To determine the repellent effect of this compound on the digging behavior of imported fire ants.

Materials:

  • This compound

  • Ethanol (or other suitable solvent)

  • Washed and dried sand (uniform size, e.g., 1 mm)[3]

  • Deionized water

  • Petri dish arenas (e.g., 150 mm x 15 mm)[3]

  • Vials (e.g., 2 mL cryogenic vials or liquid scintillation vials) with caps[2][3]

  • Aluminum weighing dishes (e.g., 45 mL)[3]

  • Micropipette

  • Imported fire ant workers (e.g., 50 workers per replicate)[3]

  • Environmental chamber (25 ± 2°C, 50 ± 10% RH)[3]

Procedure:

  • Preparation of Treated Sand:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol).

    • Create a series of dilutions to achieve the desired final concentrations in the sand (e.g., 1.50 ppm, 6.25 ppm, 50 ppm).

    • In an aluminum weighing dish, treat a known quantity of sand (e.g., 4 g) with a specific volume of the this compound solution (e.g., 400 µL).[3]

    • Prepare a control group using the solvent only.

    • Allow the solvent to evaporate completely.

    • Moisten the sand with a small amount of deionized water (e.g., 0.6 µL/g of sand).[3]

  • Bioassay Setup:

    • For a multiple-choice assay, attach the caps of several vials to the bottom of the petri dish arena.

    • Fill each vial with the differently treated or control sand.

    • For a two-choice assay, use two vials, one with treated sand and one with control sand.

  • Ant Introduction and Observation:

    • Release a predetermined number of fire ant workers (e.g., 50) into the center of the arena.[3]

    • Place the arena in an environmental chamber under controlled conditions.

    • After a set period (e.g., 24 hours), measure the amount of sand removed from each vial by weighing the remaining sand.

  • Data Analysis:

    • Calculate the percentage of sand removed for each treatment and control.

    • Statistically compare the amount of sand removed from the treated vials to the control vials to determine the repellency effect. A significant reduction in sand removal from a treated vial indicates repellency.

Mechanism of Action

The precise molecular mechanism of action for this compound's repellency is not yet fully elucidated. However, it is hypothesized to function as a spatial repellent, interfering with the insect's chemosensory systems.

Proposed General Mechanism of Repellency

Insect repellents typically interact with the olfactory receptor neurons (ORNs) located in the antennae and other sensory organs.[5][6] This interaction can lead to several outcomes:

  • Hyperactivation of ORNs: The repellent may overstimulate the olfactory system, causing a disorganized and aversive signal to the brain.

  • Inhibition of Attractant Response: The repellent could block the receptors that normally detect host cues (e.g., carbon dioxide, skin odors), effectively making the insect "blind" to the presence of a host.

  • Activation of Aversive Behavioral Pathways: The repellent may activate specific neural circuits that trigger an innate avoidance behavior.

Further research, such as electroantennography (EAG) and single-sensillum recording (SSR), would be necessary to pinpoint the specific olfactory receptors and neural pathways affected by this compound.

Insecticidal Activity

Currently, there is a lack of publicly available data on the direct insecticidal (i.e., killing) activity of this compound against common insect pests. The primary focus of existing research has been on its repellent and feeding deterrent properties. Further studies are needed to evaluate its potential as a contact or stomach poison.

Synergistic Effects

There is no available research to suggest that this compound has been tested in combination with other insecticides or repellents to assess for synergistic or antagonistic effects. This represents a potential area for future investigation to enhance the efficacy of pest management formulations.

Chemical Synthesis

While this compound is a naturally occurring compound, its synthesis in the laboratory is essential for producing larger quantities for research and potential commercialization. The total synthesis of eudesmane sesquiterpenoids, the class of compounds to which this compound belongs, is a complex process. A general approach would involve:

  • Retrosynthetic Analysis: Breaking down the target molecule into simpler, commercially available starting materials.

  • Stereoselective Synthesis: Employing chemical reactions that control the three-dimensional arrangement of atoms, which is crucial for the biological activity of the compound.

  • Purification and Characterization: Using techniques like chromatography and spectroscopy to isolate and confirm the structure of the synthesized this compound.

Detailed, optimized synthetic protocols for this compound are not widely published in the context of pest management applications and would likely be proprietary or found in specialized organic chemistry literature.

Visualizations

Experimental Workflow and Logic

experimental_workflow cluster_prep Preparation Phase cluster_assay Bioassay Phase cluster_analysis Data Analysis Phase A This compound Stock Solution B Serial Dilutions A->B C Sand Treatment B->C D Solvent Evaporation & Moistening C->D E Assay Setup (Petri Dish Arena) D->E F Introduction of Fire Ants E->F G Incubation (24h) F->G H Measure Sand Removed G->H I Statistical Comparison H->I J Determine Repellency I->J

Caption: Workflow for the Fire Ant Digging Bioassay.

proposed_mechanism cluster_insect Insect Sensory System cluster_this compound This compound Action Antenna Antenna ORNs Olfactory Receptor Neurons Antenna->ORNs Detects Volatiles Brain Brain ORNs->Brain Signal Transduction Aversive_Behavior Repellent Effect (Avoidance) Brain->Aversive_Behavior Initiates This compound This compound Receptor_Interaction Interaction with ORNs This compound->Receptor_Interaction Binds/Blocks Receptor_Interaction->Brain Altered Signal

Caption: Proposed Mechanism of this compound Repellency.

References

Application Notes and Protocols: In Vitro and In Vivo Testing of Intermedeol

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the current knowledge and experimental protocols for the in vitro and in vivo evaluation of Intermedeol, a sesquiterpenoid of interest for its biological activities. This document is intended for researchers, scientists, and drug development professionals.

Biological Activity of this compound: A Summary

This compound is a naturally occurring sesquiterpenoid found in various plants, notably in the American beautyberry (Callicarpa americana).[1][2] Research has primarily focused on its potent arthropod repellent properties.

Repellent Activity

In vitro and in vivo studies have demonstrated that this compound is an effective repellent against a range of arthropods, including mosquitoes, ticks, and fire ants.[1][2][3][4] Its efficacy has been shown to be comparable to, and in some cases greater than, the synthetic repellent DEET.[4]

Table 1: Summary of Repellent Activity of this compound

Test OrganismBioassay TypeKey FindingsReference
Aedes aegypti (Yellow Fever Mosquito)Bite-deterring bioassayShowed significant bite-deterring activity.[1][3]
Anopheles stephensi (Malaria Mosquito)Bite-deterring bioassayAs effective as the synthetic repellent SS220.[3]
Ixodes scapularis (Blacklegged Tick)Fingertip bioassayAt 155 nmole/cm², repelled 96% of nymphs; no significant difference in repellency compared to DEET.[3][4]
Amblyomma americanum (Lone Star Tick)Cloth bioassayRepelled ticks at a concentration of 155 nmole/cm².[4]
Solenopsis invicta (Red Imported Fire Ant)Digging bioassayShowed significant repellency at concentrations as low as 1.50 ppm.[2][4][5]
Solenopsis richteri (Black Imported Fire Ant) & HybridsDigging bioassayShowed significant repellency at concentrations as low as 6.25 ppm.[2][4][5]
Potential Anti-Inflammatory and Other Activities

While direct studies on the anti-inflammatory, cytotoxic, or antimicrobial effects of this compound are limited in the current literature, its chemical class—eudesmane sesquiterpenoids—is known for a range of biological activities. Related eudesmane-type sesquiterpenes have been shown to possess anti-inflammatory, anti-angiogenic, and STAT3 activation inhibitory properties.[1][3][4] These activities are often mediated through the modulation of key signaling pathways such as NF-κB and MAPK. Therefore, it is hypothesized that this compound may exhibit similar properties. Further in vitro and in vivo testing is warranted to explore these potential therapeutic applications.

Experimental Protocols

In Vitro Mosquito Repellency Bioassay (Arm-in-Cage Method)

This protocol is adapted from standard methods for testing mosquito repellents.

Objective: To determine the complete protection time (CPT) of this compound against biting mosquitoes.

Materials:

  • 30-50 female mosquitoes (e.g., Aedes aegypti), 5-15 days old, starved for 12 hours.

  • Screened cage (e.g., 30x30x30 cm).

  • This compound test solution (dissolved in a suitable solvent like ethanol).

  • Solvent control (e.g., ethanol).

  • Human volunteer.

  • Micropipette.

  • Gloves.

Procedure:

  • Prepare different concentrations of this compound in the chosen solvent.

  • Mark a defined area (e.g., 3x4 cm) on the forearm of the volunteer.

  • Apply a known volume of the this compound solution evenly onto the marked skin area. The other arm can be treated with the solvent control.

  • Allow the treated area to dry for a specified time (e.g., 30 minutes).

  • Introduce the treated forearm into the mosquito cage.

  • Observe for a set period (e.g., 3 minutes) and record the number of mosquito landings and probes.

  • If no bites occur, remove the arm and re-introduce it at regular intervals (e.g., every 30 minutes).

  • The Complete Protection Time (CPT) is the time from application until the first confirmed bite.

Workflow for Arm-in-Cage Mosquito Repellency Bioassay

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solution Prepare this compound Solutions (various concentrations in solvent) apply_solution Apply this compound or Control to Marked Skin Area prep_solution->apply_solution prep_mosquitoes Prepare Mosquitoes (e.g., Aedes aegypti, starved) expose Insert Treated Arm into Mosquito Cage prep_mosquitoes->expose prep_volunteer Prepare Volunteer (Mark treatment area on forearm) prep_volunteer->apply_solution dry Allow to Dry (e.g., 30 minutes) apply_solution->dry dry->expose observe Observe for Landings/Bites (e.g., 3-minute exposure) expose->observe record Record Observations observe->record no_bite No Bites? record->no_bite bite First Bite Confirmed no_bite->bite No wait Wait for Interval (e.g., 30 minutes) no_bite->wait Yes calculate_cpt Calculate Complete Protection Time (CPT) bite->calculate_cpt wait->expose

Caption: Workflow for the arm-in-cage mosquito repellency bioassay.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general method to assess the potential cytotoxicity of this compound against a mammalian cell line.

Objective: To determine the concentration of this compound that reduces cell viability by 50% (IC50).

Materials:

  • Mammalian cell line (e.g., HaCaT keratinocytes, HepG2 hepatocytes).

  • Cell culture medium (e.g., DMEM) with supplements (e.g., FBS, penicillin-streptomycin).

  • This compound stock solution (dissolved in a biocompatible solvent like DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of this compound in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the negative control and determine the IC50 value.

Workflow for In Vitro Cytotoxicity (MTT) Assay

G cluster_setup Assay Setup cluster_treatment Treatment cluster_measurement Measurement cluster_data_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h (Cell Attachment) seed_cells->incubate_24h treat_cells Treat Cells with this compound and Controls incubate_24h->treat_cells prepare_dilutions Prepare Serial Dilutions of this compound prepare_dilutions->treat_cells incubate_treatment Incubate for 24-72h treat_cells->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h (Formazan Formation) add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Read Absorbance (e.g., 570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Potential Signaling Pathways Modulated by this compound

Based on studies of structurally related eudesmane sesquiterpenoids, this compound may exert anti-inflammatory effects by modulating key inflammatory signaling pathways. The following diagrams illustrate these hypothetical mechanisms of action.

Hypothetical Inhibition of the NF-κB Signaling Pathway

Eudesmane sesquiterpenoids have been shown to inhibit the activation of NF-κB, a critical regulator of the inflammatory response. This compound may interfere with this pathway at multiple points, leading to a reduction in the expression of pro-inflammatory genes.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnfr TNFR traf2 TRAF2 tnfr->traf2 tlr4 TLR4 tlr4->traf2 ikk IKK Complex traf2->ikk ikb_nfkb IκBα-NF-κB (Inactive) ikk->ikb_nfkb Phosphorylates IκBα ikb IκBα nfkb NF-κB (p50/p65) nfkb_n NF-κB (Active) nfkb->nfkb_n Translocation ikb_nfkb->nfkb IκBα Degradation This compound This compound This compound->ikk Inhibition This compound->nfkb_n Inhibition of Translocation dna DNA nfkb_n->dna genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) dna->genes Transcription tnf TNF-α tnf->tnfr lps LPS lps->tlr4

Caption: Hypothetical inhibition of the NF-κB pathway by this compound.

Hypothetical Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation. This compound could potentially inhibit the phosphorylation of key MAPK proteins like p38 and JNK, thereby suppressing the downstream inflammatory response.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor tak1 TAK1 receptor->tak1 mkk MKK3/6, MKK4/7 tak1->mkk p38 p38 mkk->p38 jnk JNK mkk->jnk ap1 AP-1 (c-Jun/c-Fos) p38->ap1 jnk->ap1 ap1_n AP-1 (Active) ap1->ap1_n Translocation This compound This compound This compound->p38 Inhibition of Phosphorylation This compound->jnk Inhibition of Phosphorylation dna DNA ap1_n->dna genes Pro-inflammatory Genes (e.g., iNOS, COX-2) dna->genes Transcription stimulus Inflammatory Stimulus stimulus->receptor

Caption: Hypothetical modulation of the MAPK pathway by this compound.

Disclaimer: The signaling pathways described above are based on the activities of related compounds and represent potential mechanisms for this compound. Further research is required to confirm these specific effects.

References

Dose-Response Analysis of Intermedeol's Repellent Effect: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the dose-response relationship of Intermedeol's repellent effects against various arthropods of significant public health concern. The provided protocols for key bioassays are intended to guide researchers in the standardized evaluation of this compound and other potential repellent compounds.

Data Presentation: Quantitative Repellency Data for this compound

The following tables summarize the dose-dependent repellent activity of this compound against several arthropod species as reported in peer-reviewed literature.

Target OrganismBioassay TypeConcentrationPercent Repellency (%)Citation
Red Imported Fire Ant (Solenopsis invicta)Multiple Choice Digging Bioassay1.50 ppmSignificant Repellency[1][2][3]
Black Imported Fire Ant (Solenopsis richteri)Multiple Choice Digging Bioassay6.25 ppmSignificant Repellency[1][2][3]
Hybrid Fire Ant (S. invicta x S. richteri)Multiple Choice Digging Bioassay6.25 ppmSignificant Repellency[1][2][3]
Blacklegged Tick (Ixodes scapularis) NymphsFingertip Bioassay with Treated Cloth155 nmole/cm²96%[4][5]
Lone Star Tick (Amblyomma americanum) NymphsFingertip Bioassay with Treated Cloth155 nmole/cm²Significant Repellency[4]
Lone Star Tick (Amblyomma americanum) NymphsFingertip Bioassay with Treated Cloth1,240 nmole/cm²40%[4]
Target OrganismBioassay TypeObservationCitation
Yellow Fever Mosquito (Aedes aegypti)Bite-Deterring BioassaySignificant bite-deterring activity[6]
Malaria Mosquito (Anopheles stephensi)Bite-Deterring BioassaySignificant bite-deterring activity[6]

Experimental Protocols

Fire Ant Repellency Digging Bioassay

This protocol is adapted from methodologies used to evaluate the repellency of this compound against imported fire ants.[1][2][3]

Objective: To assess the dose-dependent repellent effect of this compound on the digging behavior of fire ant workers.

Materials:

  • This compound stock solution of known concentration

  • Solvent (e.g., ethanol)

  • Sand, sifted and dried

  • Petri dishes

  • Worker ants from a fire ant colony (Solenopsis invicta, S. richteri, or their hybrid)

  • Micropipettes

  • Fume hood

  • Incubator or environmental chamber maintained at a suitable temperature and humidity for the ants

Procedure:

  • Preparation of Treated Sand:

    • Prepare serial dilutions of this compound in the chosen solvent to achieve the desired final concentrations in the sand (e.g., 1.50 ppm, 6.25 ppm, 50 ppm).

    • For each concentration, weigh a specific amount of sand into a glass container.

    • Apply the corresponding this compound dilution to the sand and mix thoroughly to ensure even coating.

    • Prepare a control sample by treating sand with the solvent only.

    • Allow the solvent to evaporate completely under a fume hood.

  • Bioassay Setup (Multiple Choice):

    • In a larger arena or petri dish, create distinct zones with the treated sand of different this compound concentrations and the control sand.

    • Introduce a known number of worker ants into the center of the arena.

  • Bioassay Setup (Two-Choice):

    • Divide a petri dish in half, with one half containing sand treated with a specific concentration of this compound and the other half containing control sand.

    • Introduce a known number of worker ants to the center line of the petri dish.

  • Data Collection:

    • After a predetermined period, record the number of ants present in each zone (multiple choice) or on each half of the petri dish (two-choice).

    • Measure the amount of sand excavated from each treatment area as an indicator of digging activity.

  • Analysis:

    • Calculate the percentage of ants repelled from the treated sand compared to the control.

    • Statistically analyze the differences in ant distribution and digging activity between the different concentrations of this compound and the control.

Tick Repellency Fingertip Bioassay

This in vivo protocol is based on studies evaluating the repellency of this compound against host-seeking ticks.[4][5]

Objective: To determine the percentage repellency of this compound against tick nymphs at a specific dose.

Materials:

  • This compound solution of known concentration (e.g., 155 nmole/cm²)

  • Solvent (e.g., ethanol)

  • Organdy cloth strips

  • Host-seeking tick nymphs (Ixodes scapularis or Amblyomma americanum)

  • Human volunteer

  • Micropipette

  • Timer

Procedure:

  • Preparation of Treated Cloth:

    • Cut a strip of organdy cloth to a size that can be doubly wrapped around the middle phalanx of a forefinger.

    • Apply a precise volume of the this compound solution to the outer layer of the cloth to achieve the target concentration (e.g., 155 nmole/cm²).

    • Prepare a control cloth strip treated only with the solvent.

    • Allow the solvent to evaporate completely.

  • Bioassay Setup:

    • The human volunteer will wash their hands with unscented soap and rinse thoroughly.

    • Wrap the treated cloth strip snugly around the middle phalanx of the forefinger, ensuring the treated side is facing outwards.

  • Tick Introduction and Observation:

    • Carefully place a single host-seeking tick nymph on the fingertip of the volunteer.

    • Observe the tick's movement. The tick is considered repelled if it moves off the treated cloth or drops from the finger. The tick is not repelled if it crosses the treated cloth and moves towards the hand.

  • Data Collection:

    • Record whether the tick was repelled or not within a specified time frame.

    • Repeat the assay with a new tick for a statistically significant number of replications.

    • Conduct parallel trials with the solvent-treated control cloth.

  • Analysis:

    • Calculate the percentage repellency for this compound by dividing the number of repelled ticks by the total number of ticks tested and multiplying by 100.

    • Compare the repellency of this compound to the control.

Mandatory Visualizations

Fire_Ant_Digging_Bioassay_Workflow cluster_prep Preparation cluster_assay Bioassay cluster_data Data Collection & Analysis A Prepare this compound Dilutions B Treat Sand with Dilutions A->B C Evaporate Solvent B->C D Set up Two-Choice or Multiple-Choice Arena C->D E Introduce Fire Ants D->E F Incubate for a Set Time Period E->F G Record Ant Distribution F->G I Calculate Percent Repellency and Analyze Data G->I H Measure Sand Excavation H->I

Caption: Workflow for the fire ant repellency digging bioassay.

Tick_Repellency_Fingertip_Bioassay_Workflow cluster_prep Preparation cluster_assay Bioassay cluster_data Data Collection & Analysis A Prepare this compound Solution B Treat Organdy Cloth Strip A->B C Evaporate Solvent B->C D Wrap Treated Cloth on Volunteer's Finger C->D E Place Tick Nymph on Fingertip D->E F Observe Tick Movement for a Set Time E->F G Record if Tick is Repelled F->G H Repeat with Multiple Ticks G->H I Calculate Percent Repellency H->I

Caption: Workflow for the tick repellency fingertip bioassay.

References

Application Notes and Protocols for the Quantification of Intermedeol in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intermedeol is a sesquiterpenoid alcohol found in various plant species, contributing to their characteristic aroma and exhibiting a range of biological activities. Accurate quantification of this compound in plant extracts is crucial for quality control, standardization of herbal products, and exploring its therapeutic potential. These application notes provide detailed protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), along with data presentation guidelines and visual workflows.

Data Presentation

The concentration of this compound can vary significantly depending on the plant species, geographical location, harvesting time, and extraction method. The following table summarizes quantitative data for this compound found in the essential oils of various plants.

Plant SpeciesPlant PartExtraction MethodThis compound Concentration (% of Essential Oil)Reference
Callicarpa americanaLeavesSteam DistillationPresent (unquantified)[1][2][3]
Callicarpa japonicaLeavesSteam DistillationPresent (unquantified)[1]
Lantana camaraFruitHydrodistillationNot explicitly quantified, but related sesquiterpenes are major components.[4]
Teucrium chamaedrysAerial PartsHydrodistillationNot explicitly quantified, but other sesquiterpenes are major components.
Myrcianthes pungensLeavesHydrodistillation5-epi-neothis compound (an isomer) at 6.0%[5]

Note: Quantitative data for this compound is not always explicitly provided as a percentage of the essential oil in all studies. Often, its presence is confirmed without a precise concentration value. Further targeted quantitative studies are required to expand this dataset.

Experimental Protocols

Protocol 1: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is the most common and effective method for the quantification of volatile compounds like this compound.

1. Sample Preparation and Extraction:

  • Plant Material: Air-dry the plant material (e.g., leaves, flowers) at room temperature in the shade to a constant weight.[6] Grind the dried material to a fine powder (e.g., 30-40 mesh size).

  • Hydrodistillation: Place 100 g of the powdered plant material in a Clevenger-type apparatus. Add distilled water (e.g., 1:10 plant material to water ratio) and perform hydrodistillation for 3-4 hours.[4][7]

  • Solvent Extraction: Alternatively, perform solvent extraction by macerating 10 g of the powdered plant material in a suitable solvent like hexane or ethyl acetate (e.g., 100 mL) for 24 hours at room temperature with occasional shaking.[8] Filter the extract and concentrate it using a rotary evaporator.

  • Internal Standard: Add a known concentration of an internal standard (e.g., n-alkane solution, such as C13 or a deuterated sesquiterpene standard) to the extract before GC-MS analysis for accurate quantification.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or similar, coupled with a Mass Selective Detector (MSD).

  • Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[7]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7]

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless or split (e.g., 50:1).[4]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 5 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

    • Mass Range: m/z 40-500.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

3. Data Analysis and Quantification:

  • Identification: Identify this compound by comparing its mass spectrum and retention index with a reference standard and/or a spectral library (e.g., NIST, Wiley).

  • Quantification: Calculate the concentration of this compound based on the peak area ratio of the analyte to the internal standard, using a calibration curve prepared with a certified reference standard of this compound.

Protocol 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

While less common for volatile sesquiterpenes, HPLC can be used, particularly for less volatile derivatives or when GC-MS is unavailable.

1. Sample Preparation and Extraction:

  • Follow the solvent extraction protocol described for GC-MS. The choice of solvent may need to be optimized for HPLC compatibility (e.g., methanol, acetonitrile).

  • Filter the final extract through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or similar, equipped with a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient Program:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30-35 min: 95% to 5% B

      • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: As this compound lacks a strong chromophore, detection can be challenging. A low wavelength (e.g., 210 nm) may be used, or derivatization may be necessary to enhance detection.

3. Data Analysis and Quantification:

  • Identification: Identify this compound by comparing its retention time with a reference standard.

  • Quantification: Calculate the concentration of this compound using a calibration curve generated from a certified reference standard.

Mandatory Visualizations

experimental_workflow_gcms plant_material Plant Material (Dried and Powdered) extraction Extraction (Hydrodistillation or Solvent Extraction) plant_material->extraction internal_standard Addition of Internal Standard extraction->internal_standard gcms_analysis GC-MS Analysis internal_standard->gcms_analysis data_processing Data Processing (Identification and Quantification) gcms_analysis->data_processing result Quantitative Result (Concentration of this compound) data_processing->result

Caption: Workflow for the quantification of this compound by GC-MS.

experimental_workflow_hplc plant_material Plant Material (Dried and Powdered) extraction Solvent Extraction plant_material->extraction filtration Filtration (0.45 µm filter) extraction->filtration hplc_analysis HPLC Analysis filtration->hplc_analysis data_processing Data Processing (Identification and Quantification) hplc_analysis->data_processing result Quantitative Result (Concentration of this compound) data_processing->result

Caption: Workflow for the quantification of this compound by HPLC.

logical_relationship This compound This compound sesquiterpenoid Sesquiterpenoid Alcohol This compound->sesquiterpenoid is a plant_extract Plant Extract This compound->plant_extract found in application Applications This compound->application has quantification_technique Quantification Technique plant_extract->quantification_technique analyzed by gcms GC-MS quantification_technique->gcms hplc HPLC quantification_technique->hplc quality_control Quality Control application->quality_control drug_development Drug Development application->drug_development

Caption: Logical relationships in this compound analysis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Intermedeol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Intermedeol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and efficiency of your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for constructing the this compound core?

A1: The synthesis of this compound, a 10-epieudesmane sesquiterpene, typically involves the construction of a decalin ring system with specific stereochemistry. A common and historically significant approach is the application of the Robinson annulation to build the fused six-membered rings. This is then followed by a series of functional group manipulations, including stereoselective reductions and the introduction of the isopropyl and methyl groups at the desired positions. More recent strategies for related eudesmane sesquiterpenes employ methods like late-stage C-H oxidation and catalytic enantioselective approaches to enhance efficiency and stereocontrol.

Q2: How can I control the stereochemistry at the C7 and C10 positions?

A2: Controlling the stereochemistry, particularly at the C7 (isopropyl group) and C10 (methyl group) positions, is a critical challenge in the synthesis of this compound. The desired trans-decalin ring fusion is often established during the initial cyclization steps. The stereoselective introduction of the angular methyl group (C10) can be influenced by the choice of reagents and reaction conditions during alkylation or conjugate addition reactions. The stereochemistry of the C7 isopropyl group is often set via stereoselective reduction of a ketone precursor or through directed hydrogenation. The use of chiral auxiliaries or catalysts in modern synthetic approaches can provide high levels of stereocontrol.

Q3: What are the primary challenges in the final steps of this compound synthesis?

A3: The final stages of this compound synthesis typically involve the introduction of the exocyclic methylene group and the tertiary alcohol. A common challenge is the selective functionalization of one of two secondary methyl groups of an isopropyl precursor. This can often lead to a mixture of isomers requiring careful purification. Another challenge can be the dehydration of a tertiary alcohol to form the exocyclic double bond without promoting unwanted rearrangements or side reactions.

Q4: What are the recommended purification methods for this compound and its intermediates?

A4: Purification of this compound and its synthetic intermediates often requires a combination of techniques due to the presence of multiple stereoisomers and closely related byproducts. Column chromatography on silica gel is the most common method for separating diastereomers and other impurities. In cases where diastereomers are difficult to separate, derivatization to form diastereomeric esters or urethanes can enhance separation by chromatography or crystallization. High-performance liquid chromatography (HPLC), particularly on chiral stationary phases, can also be employed for the separation of enantiomers if a racemic synthesis is performed.

Troubleshooting Guide

Problem 1: Low yield in the Robinson Annulation step.
Potential Cause Troubleshooting Suggestion
Inefficient enolate formation Ensure the base used is strong enough to fully deprotonate the ketone. Consider using stronger bases like LDA or KHMDS for quantitative enolate formation. The reaction temperature for enolate formation is also critical and should be optimized.
Michael addition is slow or incomplete Increase the reaction time or temperature for the Michael addition step. Ensure the Michael acceptor (e.g., methyl vinyl ketone) is of high purity.
Side reactions during aldol condensation The intramolecular aldol condensation is reversible. Running the reaction at a moderate temperature and for an appropriate duration can minimize side reactions like polymerization of the Michael acceptor. The use of a protic solvent can sometimes facilitate the cyclization.
Difficult workup leading to product loss A careful aqueous workup is necessary to neutralize the base. Extraction with an appropriate organic solvent should be performed multiple times to ensure complete recovery of the product.
Problem 2: Poor stereoselectivity in the reduction of the C7 ketone.
Potential Cause Troubleshooting Suggestion
Choice of reducing agent The stereochemical outcome of the ketone reduction is highly dependent on the reducing agent. For the desired stereoisomer of the alcohol, consider using sterically hindered reducing agents (e.g., L-selectride®) which favor attack from the less hindered face of the ketone. Conversely, less hindered reagents like sodium borohydride may favor the opposite stereoisomer.
Reaction temperature Lowering the reaction temperature can often enhance the stereoselectivity of the reduction.
Substrate conformation The conformation of the decalin ring system can influence the facial selectivity of the ketone reduction. Molecular modeling can be a useful tool to predict the more accessible face for hydride attack.
Problem 3: Difficulty in separating diastereomers.
Potential Cause Troubleshooting Suggestion
Similar polarity of diastereomers Optimize the solvent system for column chromatography. Using a solvent system with a lower polarity and making gradual changes in polarity can improve separation. Sometimes, switching the stationary phase (e.g., from silica to alumina) can be effective.
Formation of an inseparable mixture If chromatographic separation is ineffective, consider converting the diastereomeric mixture into derivatives (e.g., esters with a chiral acid) to enhance the difference in their physical properties, facilitating separation by chromatography or crystallization. The original functionality can be regenerated after separation.
Co-elution of impurities Ensure the purity of the starting materials and reagents to minimize the formation of byproducts that may co-elute with the desired diastereomers.

Data Presentation

Table 1: Comparison of Conditions for a Key Cyclization Step in a Related Eudesmane Synthesis
EntryCatalyst (mol%)LigandSolventTemperature (°C)Time (h)Yield (%)
1Cu(OTf)₂ (5)L1 Toluene251275
2Cu(OTf)₂ (5)L2 THF251285
3Cu(OTf)₂ (10)L2 THF02490
4AuCl(IPr) (5)-DCE50688

Note: This table is a representative example based on analogous reactions in eudesmane synthesis and is intended to illustrate the format for data presentation. Specific conditions for this compound synthesis may vary.

Experimental Protocols

Protocol 1: Representative Robinson Annulation for Decalin Core Synthesis
  • To a solution of a suitable cyclohexanone derivative (1.0 eq) in dry THF (0.2 M) at -78 °C under an inert atmosphere, add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF dropwise.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Add a solution of freshly distilled methyl vinyl ketone (1.2 eq) in dry THF dropwise to the enolate solution at -78 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • To the crude Michael adduct dissolved in methanol (0.1 M), add a catalytic amount of sodium methoxide.

  • Reflux the mixture for 4 hours, monitoring the reaction by TLC.

  • Cool the reaction to room temperature, neutralize with dilute HCl, and remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired enone.

Mandatory Visualizations

Synthetic_Pathway Start Cyclohexanone Derivative Enone Robinson Annulation Product Start->Enone Robinson Annulation Keto_ester Intermediate Keto-ester Enone->Keto_ester Further Functionalization Decalin_alcohol Stereoselective Reduction Keto_ester->Decalin_alcohol Reduction Final_intermediate Functional Group Manipulation Decalin_alcohol->Final_intermediate Protection/ Deprotection This compound This compound Final_intermediate->this compound Final Cyclization/ Functionalization

Caption: Synthetic pathway to this compound.

Troubleshooting_Workflow Start Low Yield in Robinson Annulation Check_Base Check Base Strength and Enolate Formation Start->Check_Base Check_MVK Check Purity and Stoichiometry of MVK Start->Check_MVK Optimize_Aldol Optimize Aldol Condensation Conditions Start->Optimize_Aldol Improve_Workup Improve Workup Procedure Start->Improve_Workup Solution Improved Yield Check_Base->Solution Check_MVK->Solution Optimize_Aldol->Solution Improve_Workup->Solution

Caption: Troubleshooting low yield in Robinson annulation.

Stereochemical_Relationships cluster_this compound This compound Stereocenters C5 C5 C7 C7 (Isopropyl) C10 C10 (Methyl) C7->C10 cis relationship C10->C5 trans-fused

Caption: Key stereochemical relationships in this compound.

Technical Support Center: Overcoming Challenges in Intermedeol Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Intermedeol purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the extraction, isolation, and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

This compound is a sesquiterpenoid, a class of naturally occurring organic compounds. Its chemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₅H₂₆O
Molecular Weight 222.37 g/mol
XlogP3-AA (Estimated Lipophilicity) 4.5

Q2: From which natural sources is this compound commonly isolated?

This compound has been successfully isolated from the essential oils of various plants, most notably from the leaves of the American beautyberry (Callicarpa americana) and Japanese beautyberry (Callicarpa japonica).[1][2][3][4] It has also been reported in other plants such as Bothriochloa pertusa.

Q3: What are the primary applications of purified this compound?

Purified this compound is primarily investigated for its biological activities, particularly as an insect repellent.[4] It has shown significant repellent activity against various insects, making it a compound of interest for the development of natural insect repellents.

Q4: What are the general steps involved in the purification of this compound?

The purification of this compound from a plant source typically follows a multi-step process. The general workflow involves:

  • Extraction: The initial step is to extract the essential oil from the plant material.

  • Fractionation: The crude essential oil is then subjected to fractionation, often using column chromatography, to separate the components based on their polarity.

  • Purification: Further purification of the this compound-containing fractions is achieved through techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Purity Assessment: The purity of the isolated this compound is then assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Below is a diagram illustrating the general workflow for natural product purification, which is applicable to this compound.

This compound Purification Workflow Start Plant Material (e.g., Callicarpa americana leaves) Extraction Extraction of Essential Oil Start->Extraction e.g., Steam Distillation CrudeExtract Crude Essential Oil Extraction->CrudeExtract ColumnChromatography Silica Gel Column Chromatography CrudeExtract->ColumnChromatography Fractionation Fractions Collection of Fractions ColumnChromatography->Fractions TLCAnalysis TLC Analysis of Fractions Fractions->TLCAnalysis Monitoring IntermedeolRichFractions This compound-Rich Fractions TLCAnalysis->IntermedeolRichFractions Pooling PreparativeTLC Preparative TLC / HPLC IntermedeolRichFractions->PreparativeTLC Fine Purification Purifiedthis compound Purified this compound PreparativeTLC->Purifiedthis compound PurityAnalysis Purity Assessment (GC-MS, NMR) Purifiedthis compound->PurityAnalysis FinalProduct >95% Pure this compound PurityAnalysis->FinalProduct

A general workflow for the purification of this compound from a plant source.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound purification.

Low Yield of Crude Essential Oil
Problem Potential Cause Troubleshooting Steps
Low yield of essential oil from plant material.Improper plant material preparation: Insufficient drying or grinding of the plant leaves can lead to inefficient extraction.- Ensure plant material is thoroughly dried to a constant weight. - Grind the dried material to a fine, uniform powder to maximize surface area for solvent penetration.
Inefficient extraction method: The chosen extraction technique may not be optimal for this compound.- For steam distillation, ensure the steam penetrates the entire plant material bed evenly. - For solvent extraction, consider using a Soxhlet apparatus for continuous and more exhaustive extraction. - Experiment with different solvents of varying polarities to find the most effective one for extracting sesquiterpenoids.
Degradation of this compound during extraction: High temperatures during extraction can lead to the degradation of thermolabile compounds.- If using steam distillation, monitor the temperature and extraction time to avoid prolonged exposure to heat. - Consider using extraction methods that operate at lower temperatures, such as microwave-assisted extraction (MAE) or ultrasound-assisted extraction (UAE), if equipment is available.
Poor Separation in Column Chromatography
Problem Potential Cause Troubleshooting Steps
Co-elution of this compound with other compounds.Inappropriate stationary phase: The polarity of the silica gel may not be suitable for separating the components of the essential oil.- Use silica gel with a smaller particle size for higher resolution. - Consider using silver nitrate-impregnated silica gel, which can improve the separation of unsaturated compounds like sesquiterpenes.
Incorrect mobile phase composition: The polarity of the solvent system may be too high or too low, leading to poor separation.- Optimize the solvent system using analytical TLC first. Aim for an Rf value of 0.2-0.3 for this compound. - Use a gradient elution, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).[2]
Column overloading: Applying too much crude extract to the column can lead to broad peaks and poor separation.- As a general rule, the amount of adsorbent should be 20-50 times the weight of the sample to be separated.[5] - For difficult separations, a higher adsorbent-to-sample ratio may be necessary.
Irregular elution (channeling) Improperly packed column: Air bubbles or cracks in the stationary phase can cause the solvent to flow unevenly.- Pack the column carefully using a slurry method to ensure a homogenous and tightly packed bed. - Add a layer of sand on top of the silica gel to prevent disturbance when adding the mobile phase.
Difficulty in Final Purification (Preparative TLC/HPLC)
Problem Potential Cause Troubleshooting Steps
Streaking of spots on preparative TLC plates.Sample overloading: Applying too much of the concentrated fraction can cause streaking.- Apply the sample as a thin, uniform band across the origin of the plate. - If the sample is highly concentrated, dilute it slightly before application.
Inappropriate solvent system: The solvent system may not be optimal for resolving this compound from closely related impurities.- Further optimize the solvent system using analytical TLC with the partially purified fraction. - Consider using a two-dimensional TLC approach with different solvent systems in each dimension for complex mixtures.
Low recovery from preparative TLC plate. Incomplete extraction from silica gel: The solvent used to extract the scraped silica band may not be polar enough to elute all the this compound.- Use a more polar solvent, such as ethyl acetate or a mixture of dichloromethane and methanol, to extract the scraped silica. - Perform multiple extractions of the silica gel and pool the extracts.
Poor resolution in preparative HPLC. Suboptimal method parameters: The mobile phase, flow rate, or column temperature may not be ideal.- Develop and optimize the separation method on an analytical HPLC system first. - For reverse-phase HPLC, experiment with different ratios of water and an organic solvent (e.g., acetonitrile or methanol).

Below is a decision tree to help troubleshoot common issues during this compound purification.

A decision tree for troubleshooting common issues in this compound purification.

Experimental Protocols

The following are generalized protocols for the extraction and purification of this compound, based on common practices for sesquiterpenoid isolation. Researchers should optimize these protocols based on their specific starting material and available equipment.

Protocol 1: Extraction of Essential Oil from Callicarpa americana

Objective: To extract the crude essential oil containing this compound from the leaves of Callicarpa americana.

Materials:

  • Dried leaves of Callicarpa americana

  • Steam distillation apparatus or Soxhlet extractor

  • Hexane or other suitable organic solvent (for solvent extraction)

  • Rotary evaporator

Methodology (Steam Distillation):

  • Grind the dried leaves of C. americana to a coarse powder.

  • Place the ground material in the distillation flask of the steam distillation apparatus.

  • Pass steam through the plant material to volatilize the essential oils.

  • Collect the distillate, which will be a two-phase mixture of oil and water.

  • Separate the essential oil layer from the aqueous layer using a separatory funnel.

  • Dry the collected essential oil over anhydrous sodium sulfate.

  • Store the crude essential oil at 4°C in a sealed, dark vial.

Methodology (Soxhlet Extraction):

  • Place the finely ground dried leaves in a thimble within the Soxhlet extractor.

  • Fill the boiling flask with hexane.

  • Heat the solvent to reflux. The solvent vapor will bypass the thimble, condense, and then drip back onto the plant material, extracting the soluble compounds.

  • Continue the extraction for several hours until the solvent in the extraction chamber runs clear.

  • Concentrate the extract using a rotary evaporator to obtain the crude essential oil.

Protocol 2: Fractionation by Silica Gel Column Chromatography

Objective: To separate the crude essential oil into fractions to isolate this compound.

Materials:

  • Crude essential oil of C. americana

  • Silica gel (60-120 mesh) for column chromatography

  • Glass chromatography column

  • Hexane (or petroleum ether) and Ethyl Acetate (EtOAc)

  • Collection tubes

  • TLC plates and developing chamber

  • Visualizing agent for TLC (e.g., vanillin-sulfuric acid reagent)

Methodology:

  • Prepare a slurry of silica gel in hexane and carefully pack the chromatography column.

  • Dissolve the crude essential oil in a minimal amount of hexane.

  • Carefully load the sample onto the top of the silica gel column.

  • Begin elution with 100% hexane.

  • Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate (e.g., 99:1, 98:2, 95:5, etc., hexane:EtOAc).

  • Collect fractions of a consistent volume (e.g., 10-20 mL).

  • Monitor the composition of the collected fractions by TLC. Spot a small amount of each fraction on a TLC plate, develop it in a suitable solvent system (e.g., hexane:EtOAc 9:1), and visualize the spots.

  • Pool the fractions that contain this compound (identified by comparison with a standard, if available, or based on bioassay results).

  • Concentrate the pooled fractions using a rotary evaporator.

Protocol 3: Purity Assessment by GC-MS

Objective: To determine the purity of the isolated this compound.

Materials:

  • Purified this compound sample

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Appropriate capillary column (e.g., HP-5MS)

  • Helium (carrier gas)

  • Methanol or other suitable solvent for sample dilution

Methodology:

  • Prepare a dilute solution of the purified this compound in a suitable solvent.

  • Inject a small volume (e.g., 1 µL) of the sample into the GC-MS.

  • Run the GC with a suitable temperature program to separate the components of the sample. An example program could be: start at 60°C, ramp to 240°C at 3°C/min.

  • The separated components will then enter the mass spectrometer for detection and identification.

  • Analyze the resulting chromatogram to determine the retention time of this compound and the area of its corresponding peak.

  • Calculate the purity of the sample based on the relative peak area of this compound compared to the total peak area of all components in the chromatogram.

  • Confirm the identity of this compound by comparing its mass spectrum with a reference library or a known standard.

References

Optimizing Intermedeol Extraction Efficiency: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with the sesquiterpenoid alcohol Intermedeol, achieving optimal extraction efficiency is crucial for ensuring high purity and yield in experimental workflows. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the extraction and purification of this compound from its natural sources, primarily plants of the Callicarpa genus.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which natural sources can it be extracted?

A1: this compound is a sesquiterpenoid alcohol with the chemical formula C₁₅H₂₆O. It is a naturally occurring compound found in various plants. The most well-documented sources of this compound are the leaves of the American beautyberry (Callicarpa americana) and the Japanese beautyberry (Callicarpa japonica).[1][2] It is recognized for its insect-repellent properties.[1][2][3]

Q2: Which solvents are most effective for extra-Intermedeol?

A2: As a sesquiterpenoid alcohol, this compound exhibits moderate polarity. The principle of "like dissolves like" is a good starting point for solvent selection.

  • Non-polar solvents: Solvents like n-hexane and petroleum ether are effective for extracting sesquiterpene hydrocarbons and their oxygenated derivatives.[4]

  • Intermediate polarity solvents: A mixture of ethanol and water (e.g., 80% ethanol) can also be an effective solvent for extracting a range of secondary metabolites, including terpenoids.[5]

  • Polar solvents: While very polar solvents like pure water are generally not ideal for sesquiterpenoids, they might be used in specific techniques like subcritical water extraction.

The choice of solvent will also depend on the chosen extraction technique and the desired selectivity.

Q3: What are the common methods for extracting this compound?

A3: Several methods can be employed for this compound extraction, each with its own advantages and disadvantages. The most common techniques include:

  • Soxhlet Extraction: A classical and exhaustive method that uses a continuous reflux of solvent.

  • Microwave-Assisted Extraction (MAE): A modern technique that uses microwave energy to heat the solvent and plant matrix, leading to faster extraction times.[5]

  • Ultrasound-Assisted Extraction (UAE): This method utilizes ultrasonic waves to create cavitation, which disrupts plant cell walls and enhances solvent penetration.[6]

  • Supercritical Fluid Extraction (SFE): A "green" technology that employs a supercritical fluid, typically carbon dioxide (CO₂), as the solvent. It is particularly suitable for thermally sensitive compounds.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and purification of this compound.

Low Extraction Yield

Problem: The final yield of this compound is lower than expected.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Solvent Choice This compound is a sesquiterpenoid alcohol. While non-polar solvents are generally used for terpenoids, a solvent with some polarity may be more effective. Experiment with solvents of varying polarities, such as hexane, ethyl acetate, or an ethanol/water mixture.[4]
Inefficient Extraction Method Conventional methods like maceration may result in lower yields compared to modern techniques. Consider switching to or optimizing MAE, UAE, or SFE, which have been shown to provide higher yields for similar compounds.[3][7]
Suboptimal Extraction Parameters Each extraction method has critical parameters that need to be optimized. Systematically vary parameters such as temperature, extraction time, and solvent-to-solid ratio to find the optimal conditions for this compound. For MAE and UAE, also consider optimizing power settings.
Poor Quality of Plant Material The concentration of this compound in the plant material can vary depending on the plant's age, growing conditions, and harvesting time. Ensure you are using high-quality, properly dried, and finely ground plant material to maximize surface area for extraction.
Thermal Degradation This compound, like many natural products, can be sensitive to high temperatures.[8][9] If using high-temperature methods like Soxhlet or MAE, you may be losing product to degradation. Consider using a lower extraction temperature or a non-thermal method like SFE.
Impure Extract

Problem: The extracted sample contains a high level of impurities.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Co-extraction of other compounds The solvent used may be co-extracting other compounds from the plant matrix, such as chlorophyll, waxes, and other terpenoids.
* Solvent Polarity: Adjust the solvent polarity to be more selective for this compound.
* Liquid-Liquid Partitioning: Perform a liquid-liquid extraction to separate compounds based on their differing solubilities in two immiscible solvents (e.g., hexane and acetonitrile).
* Column Chromatography: This is a highly effective method for purifying this compound from a crude extract.[10][11]
Presence of Pigments (e.g., Chlorophyll) If using a polar solvent to extract from leaves, chlorophyll will likely be a major contaminant.
* Non-polar wash: A pre-extraction wash with a non-polar solvent like hexane can remove some pigments.
* Adsorbent treatment: Passing the extract through a bed of activated carbon or using specific scavenger resins can remove pigments.[12]

Experimental Protocols

General Protocol for Column Chromatography Purification of this compound

This protocol provides a general guideline for the purification of this compound from a crude plant extract. Optimization will be required based on the specific composition of your extract.

  • Preparation of the Column:

    • Choose a stationary phase based on the polarity of this compound. Silica gel is a common choice for normal-phase chromatography of moderately polar compounds.[10]

    • Prepare a slurry of the silica gel in a non-polar solvent (e.g., hexane).

    • Carefully pack the column with the slurry, ensuring there are no air bubbles.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase.

    • Alternatively, for less soluble extracts, adsorb the crude extract onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution:

    • Start with a non-polar mobile phase (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner. A common gradient could be from 100% hexane to a 90:10 hexane:ethyl acetate mixture, and progressively increasing the ethyl acetate concentration.

    • Collect fractions of the eluent in separate test tubes.

  • Fraction Analysis:

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

    • Pool the pure fractions containing this compound.

  • Solvent Removal:

    • Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

General Protocol for Crystallization of this compound

Crystallization can be used as a final purification step to obtain high-purity this compound.

  • Solvent Selection:

    • Find a solvent or solvent system in which this compound is soluble at high temperatures but has low solubility at low temperatures. This may require some experimentation with different solvents (e.g., hexane, acetone, ethanol).

  • Dissolution:

    • Dissolve the purified this compound in a minimal amount of the hot solvent to create a saturated solution.

  • Cooling:

    • Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, the solution can be placed in a refrigerator or ice bath to further induce crystallization.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying:

    • Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

The following table summarizes a qualitative comparison of different extraction methods for sesquiterpenoids, the class of compounds to which this compound belongs. Quantitative data for this compound specifically is limited in the literature and will depend heavily on the plant material and exact experimental conditions.

Table 1: Comparison of Extraction Methods for Sesquiterpenoids

Extraction Method Typical Extraction Time Solvent Consumption Relative Yield Selectivity Thermal Degradation Risk Initial Cost
Soxhlet Extraction 6 - 24 hoursHighGood to HighLowHighLow
Microwave-Assisted Extraction (MAE) 15 - 60 minutesLowHighModerateModerate to HighModerate
Ultrasound-Assisted Extraction (UAE) 20 - 60 minutesLowHighModerateLow to ModerateModerate
Supercritical Fluid Extraction (SFE) 30 - 120 minutesNone (CO₂)HighHighVery LowHigh

Note: Relative yield and selectivity can be highly dependent on the specific compound and plant matrix.

Visualizations

Experimental Workflow for this compound Extraction and Purification

Extraction_Workflow cluster_extraction Extraction cluster_purification Purification Plant_Material Plant Material (e.g., Callicarpa leaves) Extraction_Method Extraction (Soxhlet, MAE, UAE, or SFE) Plant_Material->Extraction_Method Crude_Extract Crude this compound Extract Extraction_Method->Crude_Extract Column_Chromatography Column Chromatography Crude_Extract->Column_Chromatography Load onto column Fraction_Analysis TLC Analysis of Fractions Column_Chromatography->Fraction_Analysis Pure_Fractions Pooled Pure Fractions Fraction_Analysis->Pure_Fractions Crystallization Crystallization Pure_Fractions->Crystallization Pure_this compound High-Purity this compound Crystallization->Pure_this compound Low_Yield_Troubleshooting Start Low this compound Yield Check_Solvent Is the solvent optimal? Start->Check_Solvent Change_Solvent Experiment with different polarity solvents Check_Solvent->Change_Solvent No Check_Method Is the extraction method efficient? Check_Solvent->Check_Method Yes Change_Solvent->Check_Method Change_Method Consider MAE, UAE, or SFE Check_Method->Change_Method No Check_Parameters Are extraction parameters optimized? Check_Method->Check_Parameters Yes Change_Method->Check_Parameters Optimize_Parameters Optimize temperature, time, and solvent ratio Check_Parameters->Optimize_Parameters No Check_Material Is the plant material of good quality? Check_Parameters->Check_Material Yes Optimize_Parameters->Check_Material Source_New_Material Use high-quality, properly prepared material Check_Material->Source_New_Material No Check_Degradation Could thermal degradation be an issue? Check_Material->Check_Degradation Yes Source_New_Material->Check_Degradation Reduce_Temp Lower extraction temperature or use non-thermal method Check_Degradation->Reduce_Temp Yes End Improved Yield Check_Degradation->End No Reduce_Temp->End

References

Technical Support Center: Reducing Variability in Intermedeol Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Intermedeol bioassays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and reduce variability in their experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data summaries to support your work with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary known biological activities?

This compound is a sesquiterpenoid alcohol that has been identified as a natural insect repellent.[1][2] It is found in various plants, including the American beautyberry (Callicarpa americana).[1][2] Its primary reported bioactivities are insect repellency and feeding deterrence against various arthropods, including mosquitoes, ticks, and fire ants.[1][2][3]

Q2: We are observing significant day-to-day variation in our insect repellency assays with this compound. What could be the cause?

Day-to-day variability in insect repellency assays is a common issue. Key factors to consider include:

  • Environmental Conditions: Fluctuations in temperature, humidity, and light can significantly impact insect behavior and the volatility of this compound.[4]

  • Insect Physiology: The age, mating status, and circadian rhythms of the insects can affect their responsiveness to repellents.[4]

  • Compound Stability: this compound, like many natural products, may be susceptible to degradation from exposure to light and high temperatures.[4]

Q3: Our cytotoxicity assay results with this compound are not reproducible. What are the common pitfalls?

Inconsistent results in cytotoxicity assays, such as the MTT assay, can arise from several sources:

  • Cell Seeding Density: Inconsistent cell numbers across wells will lead to high variability.

  • Compound Precipitation: this compound has low water solubility. If it precipitates in the culture medium, the effective concentration will be inconsistent.

  • Incomplete Formazan Solubilization (MTT Assay): If the formazan crystals are not fully dissolved, absorbance readings will be inaccurate.[5][6]

  • Medium Interference: Phenol red and serum components in the culture medium can interfere with colorimetric and fluorescent assays.[5]

Q4: Can this compound interfere with the MTT assay readout directly?

It is possible for natural compounds to directly reduce the MTT reagent, leading to a false positive signal for cell viability.[5] To test for this, run a control plate with this compound in cell-free medium containing the MTT reagent.[5] If a color change occurs, an alternative viability assay, such as the lactate dehydrogenase (LDH) assay which measures membrane integrity, should be considered.[5]

Troubleshooting Guides

Insect Repellency Bioassays (e.g., Olfactometer Assay)
Issue Potential Cause Recommended Solution
High Variability in Insect Response Inconsistent environmental conditions (temperature, humidity, light).Standardize and record environmental conditions for each experiment. Conduct assays in a controlled environment.
Variability in insect age, sex, or physiological state.Use insects of a consistent age and life stage. Standardize the time of day for assays to account for circadian rhythms.[4]
Contamination of the olfactometer with other odors.Thoroughly clean the olfactometer between trials with appropriate solvents (e.g., ethanol, acetone) and bake if possible.
Inconsistent airflow in the olfactometer.Use a flowmeter to ensure a consistent and non-turbulent airflow. Visualize airflow with a smoke test.[7]
Low or No Repellent Effect Observed This compound concentration is too low.Perform a dose-response study to determine the optimal concentration range.[4]
Degradation of this compound stock solution.Store this compound at ≤ -20°C in a dark, airtight container. Prepare fresh dilutions for each experiment.[4]
Solvent used for dilution is acting as an attractant or repellent.Always include a solvent-only control to assess its effect on insect behavior.
High Control Response (Insects avoid the control arm) Contamination of the control arm.Ensure meticulous cleaning of all apparatus. Use fresh materials (e.g., filter paper) for each trial.
Directional bias in the experimental setup (e.g., light source).Randomize the position of the treatment and control arms between trials.
Cytotoxicity Bioassays (e.g., MTT Assay)
Issue Potential Cause Recommended Solution
High Variability Between Replicate Wells Inaccurate pipetting or inconsistent cell seeding.Calibrate pipettes regularly. Ensure a homogenous cell suspension before seeding. Avoid using the outer wells of the plate which are prone to evaporation (the "edge effect").[5]
This compound precipitation in the culture medium.Use a suitable solvent (e.g., DMSO) and ensure the final concentration in the medium is low (typically <0.5%) to avoid solvent toxicity. Visually inspect for precipitation.
Low Absorbance Readings Insufficient number of viable cells.Optimize cell seeding density through a titration experiment.
Incubation time with MTT reagent is too short.Increase the incubation time to allow for adequate formazan formation (typically 1-4 hours).
High Background Absorbance Contamination of the medium or reagents.Use sterile technique and check for microbial contamination.
Direct reduction of MTT by this compound.Perform a cell-free control to test for direct MTT reduction. If positive, consider an alternative assay.[5]
Interference from phenol red in the medium.Use phenol red-free medium during the assay or wash cells with PBS before adding the MTT reagent.[5]
Incomplete Dissolution of Formazan Crystals Insufficient volume or mixing of the solubilization solvent.Ensure complete dissolution by gentle agitation on an orbital shaker. Visually confirm that no crystals remain before reading the plate.[5][6]

Quantitative Data Summary

The following tables summarize representative quantitative data for this compound bioassays.

Table 1: Insect Repellency of this compound

Assay Type Insect Species Effective Concentration Reference
Digging BioassayRed Imported Fire Ant (Solenopsis invicta)1.50 ppm[2]
Digging BioassayBlack Imported Fire Ant (Solenopsis richteri)6.25 ppm[2]
Fingertip BioassayBlacklegged Tick (Ixodes scapularis)155 nmole/cm² (96% repellency)[3]
Fingertip BioassayLone Star Tick (Amblyomma americanum)155 nmole/cm² (significant repellency)[3]

Table 2: Hypothetical Cytotoxicity of this compound (MTT Assay)

Disclaimer: The following data are hypothetical and for illustrative purposes only, as specific IC50 values for this compound against these cell lines were not found in the reviewed literature. Researchers should determine these values experimentally.

Cell Line Cancer Type Hypothetical IC50 (µM) after 48h
A549Lung Carcinoma25
MCF-7Breast Adenocarcinoma40
HeLaCervical Cancer35
HepG2Hepatocellular Carcinoma30

Experimental Protocols

Insect Repellency: Y-Tube Olfactometer Bioassay

This protocol is a general guideline and should be optimized for the specific insect species and laboratory conditions.

a. Materials:

  • Y-tube olfactometer

  • Air pump with a flowmeter

  • Charcoal-filtered and humidified air source

  • This compound

  • Suitable solvent (e.g., ethanol or hexane)

  • Filter paper

  • Test insects (e.g., mosquitoes of a specific age and mating status)

b. Procedure:

  • Preparation: Dissolve this compound in the chosen solvent to achieve the desired test concentrations.

  • Treatment Application: Apply a standard volume (e.g., 10 µL) of the this compound solution to a filter paper. Apply an equal volume of the solvent to another filter paper to serve as the control. Allow the solvent to evaporate completely.

  • Apparatus Setup: Place the treatment and control filter papers in the respective arms of the Y-tube olfactometer. Connect the arms to the purified, humidified air source and establish a constant airflow (e.g., 0.2 L/min).

  • Insect Release: Introduce a single insect at the base of the Y-tube.

  • Observation: Allow the insect a set amount of time (e.g., 5 minutes) to make a choice. A choice is recorded when the insect moves a certain distance into one of the arms.

  • Data Collection: Record the number of insects choosing the treatment arm versus the control arm. After a set number of insects have been tested, thoroughly clean the olfactometer and rotate the arms to avoid positional bias.

  • Analysis: Use appropriate statistical tests (e.g., Chi-squared test) to determine if there is a significant preference for the control arm over the this compound-treated arm.

Cytotoxicity: MTT Cell Viability Assay

This protocol is a standard procedure for determining the cytotoxic effects of a compound on cultured cells.

a. Materials:

  • 96-well flat-bottom plates

  • Adherent or suspension cells

  • Complete cell culture medium

  • This compound

  • DMSO (or other suitable solvent)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

b. Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment (for adherent cells).

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from a stock solution in DMSO. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (typically <0.5%). Replace the old medium with 100 µL of the medium containing the test compound or vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Signaling Pathway Diagrams

Disclaimer: The following diagrams illustrate hypothetical signaling pathways that may be affected by this compound, based on the known activities of other sesquiterpene lactones.[8][9][10][11] These are intended as a guide for formulating research hypotheses and troubleshooting unexpected results. The actual signaling pathways modulated by this compound require experimental validation.

MAPK_Pathway This compound This compound MEK MEK This compound->MEK Inhibition (Hypothesized) GF_Receptor Growth Factor Receptor Ras Ras GF_Receptor->Ras Raf Raf Ras->Raf Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by this compound.

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibition (Hypothesized) Receptor Receptor Tyrosine Kinase Receptor->PI3K PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Converts Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.

References

Technical Support Center: Troubleshooting Intermedeol Instability in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability challenges with Intermedeol in various formulations. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a naturally occurring sesquiterpenoid alcohol with a eudesmane skeleton.[1][2] Like many sesquiterpenes, its chemical structure, which includes a tertiary alcohol and a double bond, makes it susceptible to degradation under certain environmental conditions.[3][4] Instability can lead to a loss of potency, the formation of unknown impurities, and changes in the physical properties of the formulation, all of which are critical concerns in pharmaceutical development.

Q2: What are the most common signs of this compound instability in my formulation?

A2: Common indicators of this compound degradation include:

  • Loss of Potency: A decrease in the concentration of this compound over time, as determined by analytical methods like HPLC or GC.

  • Appearance of New Peaks in Chromatogram: The emergence of unknown peaks during chromatographic analysis, signifying the formation of degradation products.

  • Color Change: A shift in the formulation's color, often due to oxidation or other chemical reactions.

  • Phase Separation or Precipitation: Changes in the physical homogeneity of the formulation, which could be caused by the degradation of this compound or other excipients.

  • Odor Change: As this compound degrades, the odor of the formulation may change.

Q3: What are the likely degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure (a tertiary alcohol and a double bond), the following are likely degradation routes:

  • Oxidation: The double bond and the tertiary alcohol are susceptible to oxidation, which can be initiated by atmospheric oxygen, peroxides in excipients, or exposure to light. This can lead to the formation of epoxides, ketones, or other oxygenated derivatives.

  • Dehydration: Under acidic conditions or heat, the tertiary alcohol can undergo dehydration to form additional double bonds, leading to various isomeric olefinic products.

  • Isomerization: Rearrangement of the carbon skeleton or shifts in double bond positions can occur, especially when exposed to acid, base, or heat.

  • Polymerization: Under certain conditions, the double bond can participate in polymerization reactions.

Below is a generalized potential degradation pathway for a eudesmane-type sesquiterpenoid alcohol like this compound.

G This compound This compound Oxidation Oxidation This compound->Oxidation O2, Light, Peroxides Dehydration Dehydration This compound->Dehydration H+, Heat Isomerization Isomerization This compound->Isomerization Acid/Base, Heat Degradation_Products Degradation Products (e.g., Epoxides, Dienes, Isomers) Oxidation->Degradation_Products Dehydration->Degradation_Products Isomerization->Degradation_Products

Potential Degradation Pathways for this compound.

Troubleshooting Guides

Issue 1: Rapid Loss of this compound Potency in a Liquid Formulation

Q: I'm observing a rapid decrease in the concentration of this compound in my liquid formulation. What could be the cause and how can I fix it?

A: Rapid potency loss is often due to chemical degradation. Here’s a systematic approach to troubleshoot this issue:

Troubleshooting Workflow:

G Start Start: Rapid Potency Loss Check_pH Measure Formulation pH Start->Check_pH pH_Extremes Is pH < 4 or > 8? Check_pH->pH_Extremes Adjust_pH Adjust pH to 5-7 with Buffers pH_Extremes->Adjust_pH Yes Check_Excipients Review Excipients for Peroxides pH_Extremes->Check_Excipients No Adjust_pH->Check_Excipients High_Peroxides High Peroxide Value? Check_Excipients->High_Peroxides Change_Excipients Use Low Peroxide Excipients High_Peroxides->Change_Excipients Yes Add_Antioxidant Incorporate Antioxidants (e.g., BHT, Tocopherol) High_Peroxides->Add_Antioxidant No Change_Excipients->Add_Antioxidant Check_Headspace Examine Headspace in Packaging Add_Antioxidant->Check_Headspace Large_Headspace Is Headspace Large? Check_Headspace->Large_Headspace Inert_Gas Purge with Inert Gas (N2, Ar) Large_Headspace->Inert_Gas Yes Check_Storage Review Storage Conditions Large_Headspace->Check_Storage No Inert_Gas->Check_Storage Light_Heat Exposed to Light/Heat? Check_Storage->Light_Heat Protect_Storage Store in Amber Vials at Lower Temp Light_Heat->Protect_Storage Yes End Re-evaluate Stability Light_Heat->End No Protect_Storage->End

Troubleshooting Potency Loss in Liquid Formulations.

Summary of Corrective Actions:

ParameterPotential IssueRecommended Action
pH Acidic or alkaline conditions can catalyze dehydration or isomerization.Adjust pH to a neutral range (5-7) using a suitable buffer system.
Oxidation Presence of oxygen in the formulation or headspace, or peroxide impurities in excipients.- Use excipients with low peroxide values.- Add antioxidants such as BHT, BHA, or tocopherol.- Purge the container headspace with an inert gas like nitrogen or argon.
Light Exposure Photodegradation can occur, especially with UV light.Store the formulation in amber or opaque containers.
Temperature Elevated temperatures accelerate degradation reactions.[3]Store the formulation at controlled room temperature or under refrigeration, as determined by stability studies.
Issue 2: Color Change and Precipitation in a Semi-Solid Formulation

Q: My this compound-containing cream has changed color and is showing signs of precipitation. What's happening?

A: Color change often points to oxidation, while precipitation can indicate either degradation to an insoluble product or a change in the solubility of this compound or other components.

Corrective Measures:

  • Investigate Degradation:

    • Perform a forced degradation study (see Experimental Protocols) to identify the conditions (heat, light, oxidation) that cause the color change.

    • Analyze the precipitate by techniques like FTIR or LC-MS to determine if it is a degradation product of this compound.

  • Formulation Re-design:

    • Antioxidants: Incorporate oil-soluble antioxidants like ascorbyl palmitate or tocopherol into the oil phase of the cream.

    • Chelating Agents: Add a chelating agent such as EDTA to bind metal ions that can catalyze oxidation.

    • Solubilizers: If this compound's solubility is the issue, consider increasing the concentration of co-solvents or surfactants in your formulation.

    • Packaging: Use airless pumps or tubes to minimize contact with oxygen.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to understand the degradation pathways of this compound and to develop a stability-indicating analytical method.[5][6]

Objective: To identify potential degradation products of this compound under various stress conditions.

Methodology:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Apply Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug substance or a solution at 80°C for 48 hours.

    • Photodegradation: Expose the solution to UV light (e.g., 254 nm) and visible light for a defined period.

  • Neutralization: Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all stressed samples, along with a control sample (unstressed), using a suitable analytical method (e.g., HPLC-UV/MS).

Experimental Workflow for Forced Degradation:

G Start Start: Forced Degradation Study Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Stress_Conditions Apply Stress Conditions Prepare_Stock->Stress_Conditions Acid Acid Hydrolysis (0.1M HCl, 60°C) Stress_Conditions->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Stress_Conditions->Base Oxidation Oxidation (3% H2O2, RT) Stress_Conditions->Oxidation Thermal Thermal Stress (80°C) Stress_Conditions->Thermal Photo Photodegradation (UV/Vis Light) Stress_Conditions->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Analyze Analyze all Samples by HPLC-UV/MS Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze Evaluate Evaluate Chromatograms for Degradation Products Analyze->Evaluate End Identify Degradation Pathways Evaluate->End

Workflow for a Forced Degradation Study.
Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products and other formulation components.[7][8][9]

Typical HPLC Parameters for Sesquiterpenoids:

ParameterTypical Condition
Column C18 or C8, 250 mm x 4.6 mm, 5 µm
Mobile Phase Gradient of Acetonitrile and Water or Methanol and Water
Detector UV at a low wavelength (e.g., 210 nm) or Mass Spectrometry (MS)
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Column Temperature 25-30°C

Method Validation:

The developed method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.[10][11][12] The specificity of the method is confirmed by its ability to resolve the this compound peak from all degradation product peaks generated during the forced degradation study.

Data Presentation

Table 1: Example Stability Data for this compound in a Topical Formulation

Storage ConditionTime (Months)Assay of this compound (%)AppearancepH
25°C / 60% RH0100.2White, homogenous cream6.5
199.5White, homogenous cream6.4
398.1White, homogenous cream6.4
696.5Slightly off-white6.3
40°C / 75% RH0100.2White, homogenous cream6.5
195.3Slightly off-white6.2
390.1Off-white, slight separation6.0
684.7Yellowish, separated5.8

Table 2: Summary of Forced Degradation Results

Stress Condition% Degradation of this compoundNumber of Degradation Products
0.1 M HCl, 60°C, 24h15.2%2
0.1 M NaOH, 60°C, 24h5.8%1
3% H₂O₂, RT, 24h25.6%3
Heat, 80°C, 48h10.5%2
UV Light, 24h18.9%2

This technical support guide provides a starting point for addressing the instability of this compound in formulations. For further assistance, detailed characterization of degradation products using mass spectrometry and NMR is recommended.

References

Technical Support Center: Enhancing the Residual Activity of Intermedeol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the properties and applications of Intermedeol. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research and development efforts, with a focus on strategies to enhance the compound's residual activity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known biological activity?

A1: this compound is a sesquiterpenoid, a class of naturally occurring organic compounds.[1] Its primary documented biological activity is as an arthropod repellent and feeding deterrent, showing significant effects against mosquitoes, ticks, and fire ants.[2][3][4]

Q2: What does "residual activity" refer to in the context of this compound?

A2: Residual activity refers to the duration of effectiveness of this compound after its application. Enhancing residual activity means prolonging the time it remains effective as a repellent, which is a critical factor for practical applications.

Q3: What are the main challenges in maintaining the residual activity of this compound?

A3: Like many sesquiterpenoids, this compound's volatility can lead to a decrease in its concentration on a treated surface over time, thus reducing its residual activity.[5] It may also be susceptible to degradation from environmental factors such as UV light and oxidation.[6]

Q4: What general strategies can be employed to enhance the residual activity of this compound?

A4: Key strategies include formulation improvements like microencapsulation to control its release, the use of synergists to enhance its potency, and chemical modifications to improve its stability and binding affinity to target receptors.[7][8][9]

Troubleshooting Guides

This section addresses specific issues that may arise during experiments aimed at evaluating and enhancing the residual activity of this compound.

Issue Potential Cause(s) Troubleshooting Steps
Inconsistent repellency results in bioassays. - Variation in environmental conditions (temperature, humidity, light).- Differences in the physiological state of test insects (age, nutritional status).- Inconsistent application of this compound.- Standardize environmental conditions for all assays.[2] - Use insects of a consistent age and ensure they are properly conditioned before testing.[10]- Ensure uniform application of the test compound on the substrate.
Rapid loss of repellent activity over a short period. - High volatility of this compound.- Degradation of the compound under experimental conditions.- Consider controlled-release formulations like microencapsulation.[8]- Protect treated surfaces from direct light and extreme temperatures.[6]- Include a positive control with known stability to benchmark results.
Difficulty dissolving this compound for bioassays. - this compound has low water solubility.- Use appropriate organic solvents like ethanol or acetone for initial dissolution.[11]- Prepare stock solutions and then make serial dilutions in the appropriate assay medium.- Include a solvent-only control to rule out any effects from the solvent.[11]
No observed synergistic effect with a potential synergist. - The synergist may not be compatible with this compound's mechanism of action.- Incorrect ratio of this compound to synergist.- Research the mechanism of the synergist to ensure it is appropriate.[9]- Perform a dose-response matrix experiment to determine the optimal ratio of the two compounds.[12]

Experimental Protocols

Protocol 1: Tick Repellency Bioassay (Vertical Paper Method)

This protocol is adapted from standard laboratory procedures for evaluating the repellency of compounds against ticks.[6]

Materials:

  • This compound solution in a suitable solvent (e.g., ethanol)

  • Control solution (solvent only)

  • Whatman No. 4 filter paper (4 cm x 7 cm)

  • Micropipette

  • Bulldog clips and a holder

  • Glass vials

  • Lone star tick nymphs (or other relevant species)

Procedure:

  • Treat the central 4 cm x 5 cm area of the filter paper with a known concentration of this compound solution.

  • Prepare a control paper treated with the solvent only.

  • Allow the papers to dry completely in a fume hood.

  • Suspend the paper strips vertically using bulldog clips.

  • Release ten tick nymphs from a glass vial at the bottom, untreated area of the paper strip.

  • Record the location of the nymphs at 1, 3, 5, 10, and 15-minute intervals.

  • Ticks are considered repelled if they remain in the lower untreated zone or fall off the paper without crossing into the upper untreated zone.

  • Calculate the percentage of repellency for each time point.

Protocol 2: Mosquito Feeding Deterrence Bioassay (Membrane Feeding Assay)

This protocol is a standard method to assess the anti-feeding properties of a compound.[13]

Materials:

  • This compound solution

  • Control solution (solvent only)

  • Artificial membrane feeder (e.g., Hemotek® system)

  • Animal blood (e.g., defibrinated sheep blood)

  • Cages of adult female mosquitoes (e.g., Aedes aegypti), starved for at least 5 hours

  • Water bath or heating system for the feeder

Procedure:

  • Prepare the this compound solution and mix it with the blood at the desired concentration.

  • Prepare a control feeder with blood and the solvent only.

  • Maintain the feeder at 37°C.

  • Place the feeder on top of the mosquito cage.

  • Allow the mosquitoes to feed for 15-20 minutes.

  • After the feeding period, remove the feeder and anesthetize the mosquitoes.

  • Count the number of engorged (blood-fed) and non-engorged mosquitoes in both the treatment and control groups.

  • Calculate the percentage of feeding inhibition.

Enhancing Residual Activity: Strategies and Data

Microencapsulation for Controlled Release

Microencapsulation is a promising technique to prolong the release of volatile compounds like this compound, thereby enhancing its residual activity.[8]

Parameter Description Expected Outcome
Wall Material Polymers such as gelatin, chitosan, or cyclodextrins.[8]Protection of this compound from degradation and controlled release over time.
Core-to-Wall Ratio The ratio of this compound to the encapsulating polymer.Affects the loading capacity and release rate.
Particle Size The size of the microcapsules.Influences the release profile and surface area coverage.
Synergism to Enhance Potency

Combining this compound with a synergist can increase its effectiveness, potentially allowing for lower concentrations to be used and extending its activity.[9]

Synergist Type Mechanism of Action Example
Metabolic Inhibitors Inhibit enzymes in the insect that would otherwise break down the repellent.[9]Piperonyl butoxide (PBO)
Behavioral Synergists Compounds that may not be repellent on their own but enhance the repellent effect of another compound.Certain plant essential oils or their constituents.[14]
Quantitative Data on Repellency

The following table summarizes available data on the repellency of this compound and a related compound, callicarpenal, against various arthropods. This data can serve as a baseline for experiments aimed at enhancing residual activity.

Compound Organism Concentration Repellency (%) Time Point Citation
This compoundIxodes scapularis (tick)155 nmole/cm²96%Not specified[3]
This compoundSolenopsis invicta (fire ant)1.50 ppmSignificantNot specified[4]
CallicarpenalIxodes scapularis (tick)155 nmole/cm²98%Not specified[3]
CallicarpenalSolenopsis invicta (fire ant)50 ppmSignificantNot specified[4]

Visualizations

Experimental_Workflow_Tick_Repellency A Prepare this compound and Control Solutions B Treat Filter Paper A->B C Dry Filter Paper B->C D Suspend Paper Vertically C->D E Introduce Ticks D->E F Record Tick Positions (1-15 min) E->F G Calculate % Repellency F->G

Caption: Workflow for the tick repellency bioassay.

Signaling_Pathway_Insect_Olfaction cluster_neuron Olfactory Receptor Neuron Odorant This compound OR Odorant Receptor (OR) Odorant->OR Binds IonChannel Ion Channel Opening OR->IonChannel Activates Orco Orco (Co-receptor) Orco->IonChannel Activates Signal Neuronal Signal IonChannel->Signal Behavior Repellent Behavior Signal->Behavior Leads to

Caption: Simplified insect olfactory signaling pathway.

Residual_Activity_Enhancement_Strategies A Enhancing Residual Activity of this compound B Formulation Strategies A->B C Use of Synergists A->C D Chemical Modification A->D B1 Microencapsulation B->B1 C1 Metabolic Inhibitors C->C1 C2 Behavioral Synergists C->C2 D1 Improve Stability D->D1 D2 Increase Receptor Affinity D->D2

Caption: Strategies to enhance this compound's residual activity.

References

Technical Support Center: Addressing Solubility Issues of Intermedeol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for addressing the solubility challenges of Intermedeol in various laboratory settings. Due to its lipophilic nature as a sesquiterpene alcohol, this compound exhibits poor solubility in aqueous solutions, a common hurdle in experimental workflows. This resource offers frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: Which organic solvents are recommended for dissolving this compound?

A2: While specific solubility data for this compound is limited, based on its chemical structure, common organic solvents for dissolving lipophilic compounds are recommended. These include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol

  • Acetone

It is crucial to determine the optimal solvent and concentration for your specific experimental needs through preliminary solubility testing.

Q3: Why does my this compound precipitate when I dilute the stock solution in an aqueous buffer?

A3: This phenomenon, often called "crashing out," occurs due to a rapid change in solvent polarity. This compound is soluble in a high concentration of organic solvent but becomes insoluble when the proportion of aqueous buffer increases, exceeding its solubility limit in the final mixture.

Q4: What is the recommended final concentration of organic solvent (e.g., DMSO) in cell-based assays?

A4: To minimize solvent-induced cytotoxicity, the final concentration of the organic solvent in cell culture medium should be kept as low as possible, typically below 0.5% (v/v) for DMSO. However, the tolerance of each cell line to specific solvents should be determined empirically.

Troubleshooting Guide

This guide addresses common issues encountered during the handling of this compound solutions.

Issue 1: this compound powder is difficult to dissolve in the chosen organic solvent.

  • Possible Cause: The concentration of this compound may be too high for the selected solvent, or the dissolution process is slow.

  • Troubleshooting Steps:

    • Reduce Concentration: Try dissolving a smaller amount of this compound in the same volume of solvent.

    • Gentle Warming: Warm the solution in a water bath at a temperature not exceeding 37°C. Avoid excessive heat, which could lead to degradation.

    • Sonication: Use a bath sonicator to aid in the dissolution process by breaking down aggregates.

    • Vortexing: Vigorous vortexing can help disperse the compound and facilitate dissolution.

Issue 2: The prepared this compound stock solution appears cloudy or contains visible particles.

  • Possible Cause: The compound has not fully dissolved or has precipitated out of the solution upon storage.

  • Troubleshooting Steps:

    • Re-dissolve: Apply gentle warming and sonication as described above to try and re-dissolve the precipitate.

    • Filter Sterilization: If the solution remains cloudy after attempting to re-dissolve, it may be necessary to filter the solution through a 0.22 µm syringe filter compatible with the organic solvent to remove any undissolved particles before use in sensitive applications. Note that this will reduce the actual concentration of the dissolved compound.

    • Prepare a Fresh Stock Solution: If precipitation is a recurring issue, consider preparing a fresh, lower-concentration stock solution.

Issue 3: this compound precipitates immediately upon addition to aqueous media for in vitro assays.

  • Possible Cause: The final concentration of this compound exceeds its solubility limit in the aqueous medium.

  • Troubleshooting Steps:

    • Optimize Dilution Technique: Add the this compound stock solution dropwise into the vigorously stirring or vortexing aqueous medium. This rapid dispersion can prevent localized high concentrations.

    • Lower the Final Concentration: Reduce the final working concentration of this compound in your assay.

    • Use a Co-solvent System: Prepare the final solution with a higher percentage of a water-miscible co-solvent, being mindful of the solvent tolerance of your experimental system.

    • Serial Dilutions: Perform serial dilutions of the stock solution in the organic solvent before the final dilution into the aqueous medium.

Quantitative Solubility Data

Specific quantitative solubility data for this compound in common organic solvents is not widely available in published literature. The following table provides a general guideline for the expected solubility of lipophilic compounds like this compound. It is strongly recommended to experimentally determine the solubility of this compound for your specific application.

SolventExpected Solubility Range (mg/mL)Notes
DMSO > 20A strong polar aprotic solvent, generally effective for dissolving a wide range of organic compounds.
Ethanol 5 - 20A polar protic solvent, often used in biological assays due to lower toxicity compared to DMSO.
Methanol 5 - 20Similar to ethanol but can be more toxic in some biological systems.
Acetone > 10A polar aprotic solvent, useful for initial dissolution but may have limited compatibility with some aqueous buffers and plasticware.
Water < 0.01This compound is practically insoluble in water.[1]
Aqueous Buffers < 0.01Solubility in buffers (e.g., PBS, cell culture media) is expected to be similar to that in water, unless solubilizing agents are included.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

Procedure:

  • Calculate the required mass of this compound:

    • Molecular Weight of this compound: 222.37 g/mol

    • To prepare 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 222.37 g/mol * 1000 mg/g = 2.22 mg of this compound.

  • Weigh this compound: Accurately weigh 2.22 mg of this compound and transfer it to a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of anhydrous DMSO to the tube containing the this compound.

  • Dissolve: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution for Cell Culture Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Thaw the stock solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Prepare an intermediate dilution (optional but recommended):

    • To prepare a 1 mM intermediate solution, dilute the 10 mM stock 1:10 in DMSO. For example, add 10 µL of the 10 mM stock to 90 µL of DMSO.

  • Prepare the final working solution:

    • To achieve a final concentration of 10 µM this compound with 0.1% DMSO, add 1 µL of the 1 mM intermediate solution to 999 µL of pre-warmed cell culture medium.

    • Alternatively, add 0.1 µL of the 10 mM stock solution to 999.9 µL of medium.

  • Mix thoroughly: Immediately after adding the this compound solution, vortex the tube gently or invert it several times to ensure rapid and uniform mixing.

  • Use immediately: It is recommended to use the final working solution immediately after preparation to minimize the risk of precipitation.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve store Aliquot & Store at -20°C dissolve->store thaw Thaw Stock Solution intermediate Intermediate Dilution (in DMSO) thaw->intermediate final Final Dilution (in Aqueous Medium) intermediate->final use Use Immediately final->use

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_workflow start Precipitation Observed check_conc Is the final concentration too high? start->check_conc check_dilution Was the dilution method optimal? check_conc->check_dilution No lower_conc Lower the final concentration check_conc->lower_conc Yes check_storage How was the stock solution stored? check_dilution->check_storage Yes optimize_dilution Add stock dropwise to vortexing medium check_dilution->optimize_dilution No prepare_fresh Prepare fresh stock solution check_storage->prepare_fresh Improperly end Solution Clear check_storage->end Properly lower_conc->end optimize_dilution->end prepare_fresh->end

Caption: Troubleshooting workflow for this compound precipitation.

signaling_pathway cluster_pathways Potential Downstream Signaling Pathways for Sesquiterpenoids This compound This compound NFkB NF-κB Pathway This compound->NFkB Modulates MAPK MAPK Pathway (ERK, JNK, p38) This compound->MAPK Modulates PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt Modulates NFkB_effects Inflammation Apoptosis NFkB->NFkB_effects MAPK_effects Cell Proliferation Differentiation Apoptosis MAPK->MAPK_effects PI3K_Akt_effects Cell Survival Growth PI3K_Akt->PI3K_Akt_effects

Caption: Generalized signaling pathways potentially modulated by sesquiterpenoids like this compound.

References

Minimizing by-product formation in Intermedeol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Intermedeol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of this eudesmane-type sesquiterpenoid.

Troubleshooting Guides

This section provides detailed solutions to specific problems that may arise during the synthesis of this compound.

Issue 1: Low Yield of this compound

Question: My reaction is resulting in a low overall yield of this compound. What are the potential causes and how can I improve it?

Answer:

A low yield of this compound can stem from several factors throughout the synthetic sequence. The key steps to scrutinize are the initial Robinson annulation and the subsequent stereoselective transformations.

Potential Causes and Solutions:

  • Suboptimal Robinson Annulation: The formation of the decalin core is a critical step.

    • Incorrect Base or Solvent: The choice of base and solvent is crucial for efficient annulation. Ensure anhydrous conditions and consider using a non-protic solvent to favor the desired reaction pathway.

    • Side Reactions: Polymerization of methyl vinyl ketone is a common side reaction. Using a precursor that generates methyl vinyl ketone in situ can mitigate this issue.

  • Inefficient Cyclization: The Alder-ene reaction or other cyclization strategies to form the eudesmane skeleton must be highly efficient.

    • Catalyst Inactivity: If using a catalyst, ensure its activity is not compromised by impurities in the starting materials or solvent.

    • Incorrect Temperature: The reaction temperature can significantly influence the reaction rate and selectivity. An optimization of the temperature profile may be necessary.

  • Poor Stereocontrol: Formation of undesired diastereomers will lower the yield of the target this compound isomer.

    • Chiral Auxiliary or Catalyst: Employing a suitable chiral auxiliary or catalyst is essential for controlling the stereochemistry during key bond-forming reactions.

    • Substrate Control: The inherent stereochemistry of the substrate can influence the outcome of subsequent reactions. Ensure the stereocenters in your starting materials are correctly established.

  • Product Degradation during Workup or Purification: this compound, like many natural products, may be sensitive to acidic or basic conditions.

    • Neutralize Promptly: Ensure that any acidic or basic reagents are thoroughly neutralized during the workup procedure.

    • Appropriate Purification Technique: Column chromatography on silica gel is a common method for purification. However, prolonged exposure to silica gel can sometimes lead to degradation. Consider using a less acidic stationary phase or minimizing the purification time.

Issue 2: Formation of Multiple Stereoisomers

Question: I am observing the formation of multiple stereoisomers of this compound in my final product mixture. How can I improve the stereoselectivity?

Answer:

Controlling the stereochemistry at the multiple chiral centers of this compound is a significant challenge. The formation of a mixture of stereoisomers is a common problem.

Potential Causes and Solutions:

  • Lack of Stereocontrol in Key Reactions:

    • Alder-ene Cyclization: The transition state geometry of the Alder-ene reaction dictates the stereochemical outcome. The choice of catalyst and reaction conditions can influence this. For instance, gold(I) catalysts have been shown to promote highly stereoselective Alder-ene cyclizations in the synthesis of related eudesmane sesquiterpenoids.[1][2]

    • Robinson Annulation: The initial Michael addition and the subsequent intramolecular aldol condensation can each generate new stereocenters. The use of a chiral base or a proline-catalyzed Robinson annulation can induce enantioselectivity.

  • Epimerization: Existing stereocenters may be susceptible to epimerization under certain reaction conditions.

    • Basic or Acidic Conditions: Avoid prolonged exposure to strong acids or bases, which can cause epimerization at stereocenters alpha to a carbonyl group.

  • Separation of Diastereomers: If the formation of diastereomers is unavoidable, efficient separation is key.

    • Chromatography: High-performance liquid chromatography (HPLC) with a suitable chiral stationary phase is often effective for separating enantiomers and diastereomers. Careful selection of the mobile phase is crucial for achieving good resolution.

    • Crystallization: Diastereomers have different physical properties, including solubility. Fractional crystallization can sometimes be used to separate them.

Issue 3: Presence of Unidentified By-products

Question: My reaction mixture contains several unidentified by-products. What are the likely side reactions and how can I minimize them?

Answer:

The formation of by-products is a common challenge in multi-step organic synthesis. While specific by-products for this compound synthesis are not extensively documented in publicly available literature, we can infer potential side reactions based on the chemistries involved.

Potential Side Reactions and By-products:

  • Over-oxidation or Reduction: If oxidation or reduction steps are involved, using an incorrect stoichiometry of the reagent or inappropriate reaction times can lead to over-oxidation or incomplete reduction, generating a range of by-products.

  • Elimination Reactions: Under acidic or basic conditions, elimination of water or other leaving groups can occur, leading to the formation of undesired olefinic by-products.

  • Rearrangements: Carbocationic intermediates, if formed, can undergo rearrangements to form thermodynamically more stable isomers.

  • By-products from the Robinson Annulation: As mentioned, polymerization of methyl vinyl ketone is a common issue. Additionally, self-condensation of the ketone starting material can occur.

Strategies for Minimization:

  • Strict Control of Reaction Conditions: Maintain precise control over temperature, reaction time, and stoichiometry of reagents.

  • Use of High-Purity Reagents and Solvents: Impurities in starting materials or solvents can often act as catalysts for side reactions.

  • Inert Atmosphere: For reactions sensitive to oxygen or moisture, conducting the experiment under an inert atmosphere (e.g., argon or nitrogen) is crucial.

  • Careful Monitoring of Reaction Progress: Use techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the reaction progress and stop it at the optimal time to minimize the formation of degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the most critical reaction parameters to control for minimizing by-product formation in this compound synthesis?

A1: The most critical parameters are typically temperature, reaction time, the choice and purity of the catalyst, and the stoichiometry of the reagents. For instance, in the key cyclization steps, slight variations in temperature can significantly impact the diastereoselectivity.

Q2: Are there any alternative synthetic routes to this compound that might offer better selectivity?

A2: Research in natural product synthesis is constantly evolving. While the Robinson annulation followed by various cyclization strategies is a common approach to the eudesmane core, other methods such as intramolecular Diels-Alder reactions or radical cyclizations could offer alternative pathways with potentially different selectivity profiles. Researchers should consult the latest literature for novel synthetic strategies.

Q3: How can I confirm the stereochemistry of my synthesized this compound?

A3: The stereochemistry of the final product and key intermediates should be confirmed using a combination of spectroscopic techniques. 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., NOESY, ROESY) are powerful tools for determining the relative stereochemistry. Comparison of the spectroscopic data with that reported in the literature for the natural product is essential. In some cases, single-crystal X-ray crystallography can provide unambiguous proof of the absolute stereochemistry.

Q4: What are the best practices for purifying this compound from a complex reaction mixture?

A4: A multi-step purification strategy is often necessary.

  • Initial Workup: A standard aqueous workup to remove inorganic salts and water-soluble impurities.

  • Flash Chromatography: Column chromatography on silica gel is a common first step to separate the major components of the mixture. A gradient elution with a non-polar solvent system (e.g., hexanes/ethyl acetate) is typically used.

  • Preparative HPLC: For the separation of closely related stereoisomers, preparative HPLC with a suitable chiral or achiral column is often required.

Data Presentation

The following table summarizes hypothetical optimization data for a key cyclization step in a synthesis towards a eudesmane core, illustrating the impact of reaction conditions on yield and diastereomeric ratio.

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (desired:undesired)
1Lewis Acid AToluene8012653:1
2Lewis Acid ADichloromethane4024725:1
3Lewis Acid BToluene8012582:1
4Lewis Acid BDichloromethane40248510:1
5Gold(I) CatalystDichloromethane25692>20:1

This table is a generalized representation and specific results will vary depending on the exact substrates and reagents used.

Experimental Protocols

General Protocol for a Stereoselective Alder-Ene Cyclization

This protocol is a generalized procedure and may require optimization for specific substrates.

  • Preparation: To an oven-dried flask under an inert atmosphere (Argon), add the diene-containing substrate (1.0 eq).

  • Solvent Addition: Add anhydrous dichloromethane via syringe.

  • Catalyst Addition: In a separate flask, prepare a solution of the gold(I) catalyst (e.g., [Au(I) complex], 0.05 eq) in anhydrous dichloromethane.

  • Reaction Initiation: Add the catalyst solution to the substrate solution dropwise at the desired temperature (e.g., 25 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Upon completion, quench the reaction by adding a small amount of a suitable quenching agent (e.g., a basic solution if the catalyst is acidic).

  • Workup: Dilute the reaction mixture with dichloromethane and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Logical Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low Yield of this compound check_sm Check Starting Material Purity start->check_sm check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Workup & Purification start->check_workup sub_sm Impure Starting Materials? check_sm->sub_sm sub_conditions Suboptimal Conditions? check_conditions->sub_conditions sub_workup Product Loss/Degradation? check_workup->sub_workup sub_sm->check_conditions No sol_sm Purify Starting Materials sub_sm->sol_sm Yes sub_conditions->check_workup No sol_conditions Optimize Temp, Time, Catalyst sub_conditions->sol_conditions Yes sol_workup Modify Workup/Purification Protocol sub_workup->sol_workup Yes

Caption: Troubleshooting workflow for low this compound yield.

Reaction Pathway: Formation of Eudesmane Core

EudesmaneFormation start Acyclic Precursor robinson Robinson Annulation start->robinson decalin Decalin Core robinson->decalin byproduct By-products (e.g., diastereomers) robinson->byproduct cyclization Alder-Ene Cyclization decalin->cyclization eudesmane Eudesmane Skeleton cyclization->eudesmane cyclization->byproduct This compound This compound eudesmane->this compound

Caption: Key steps in the formation of the eudesmane core.

Signaling Pathway Analogy: Optimizing for Selectivity

SelectivityOptimization A Reaction Input B Transition State 1 A->B Lower Energy C Transition State 2 A->C Higher Energy D Desired Product B->D E By-product C->E F Catalyst F->B G Temperature G->C Favors

Caption: Factors influencing selectivity in a chemical reaction.

References

Strategies to prevent degradation of Intermedeol during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Intermedeol. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of this compound during storage. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability during storage a concern?

This compound is a naturally occurring eudesmane sesquiterpenoid alcohol with the chemical formula C₁₅H₂₆O. Like many sesquiterpenoids, it is susceptible to degradation over time, which can impact its purity, biological activity, and experimental reproducibility. The presence of a hydroxyl group and a double bond in its structure makes it prone to oxidation and other chemical transformations.

Q2: What are the primary factors that can cause this compound to degrade?

The main factors that can lead to the degradation of this compound are:

  • Oxidation: Exposure to atmospheric oxygen is a primary cause of degradation for many terpenes and sesquiterpenoids. This can lead to the formation of various oxidation products, including epoxides, diols, and ketones.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Light: Exposure to light, particularly UV light, can provide the energy to initiate and propagate degradation reactions, such as oxidation and isomerization.

  • pH: Although less studied for this compound specifically, the pH of the storage solution can influence the stability of related compounds like sesquiterpene lactones, which have shown instability at neutral to alkaline pH.

Q3: What are the visual or analytical signs of this compound degradation?

Visual signs of degradation are often not apparent, especially at early stages. Therefore, analytical methods are crucial for assessing the purity of this compound. Common indicators of degradation include:

  • The appearance of new peaks in a Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) chromatogram.

  • A decrease in the area of the this compound peak in the chromatogram over time.

  • Changes in the mass spectrum of the sample, indicating the presence of new compounds.

  • A change in the physical appearance of the sample, such as color change or precipitation (though this is less common for pure compounds).

Troubleshooting Guide: this compound Degradation

This guide will help you troubleshoot common issues related to this compound degradation.

Problem Potential Cause Recommended Solution
New, unidentified peaks appear in GC-MS/HPLC analysis of a stored sample. Oxidation due to exposure to air.Store this compound under an inert atmosphere (e.g., argon or nitrogen). Use sealed vials with airtight caps. Consider adding a suitable antioxidant.
The concentration of this compound has decreased significantly over a short period. Storage at an inappropriate temperature.Store this compound at low temperatures. For short-term storage, refrigeration (2-8 °C) is recommended. For long-term storage, freezing (-20 °C or -80 °C) is preferable.
Sample appears discolored or shows altered physical properties. Exposure to light.Store this compound in amber glass vials or other light-protecting containers. Avoid exposure to direct sunlight or strong laboratory lighting.
Inconsistent experimental results using different batches of this compound. Variable degradation between batches due to different storage histories.Implement standardized storage protocols for all this compound samples. Regularly check the purity of stored samples before use.

Experimental Protocols

Protocol 1: Assessment of this compound Purity by GC-MS

This protocol outlines a general method for the analysis of this compound and its potential degradation products.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound sample.
  • Dissolve the sample in 1 mL of a suitable volatile solvent (e.g., hexane, ethyl acetate).
  • If necessary, dilute the sample to an appropriate concentration for GC-MS analysis (typically 1-10 µg/mL).

2. GC-MS Conditions (Example):

  • Gas Chromatograph: Agilent 7890B or equivalent.
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
  • Injector Temperature: 250 °C.
  • Oven Temperature Program:
  • Initial temperature: 60 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 280 °C.
  • Hold at 280 °C for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Injection Volume: 1 µL (splitless or split injection depending on concentration).
  • Mass Spectrometer: Agilent 5977A or equivalent.
  • Ion Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Scan Range: m/z 40-500.

3. Data Analysis:

  • Identify the this compound peak based on its retention time and mass spectrum.
  • Integrate the peak areas of this compound and any new peaks.
  • Calculate the relative percentage of degradation products.
  • Compare the mass spectra of new peaks with libraries (e.g., NIST) to tentatively identify degradation products.

Protocol 2: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify potential degradation products and pathways.

1. Stress Conditions:

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Incubate at 60 °C for 24 hours.
  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Incubate at 60 °C for 24 hours.
  • Oxidation: Dissolve this compound in a solution of 3% hydrogen peroxide. Incubate at room temperature for 24 hours.
  • Thermal Degradation: Store solid this compound in an oven at 80 °C for 48 hours.
  • Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.

2. Sample Analysis:

  • At the end of the incubation period, neutralize the acidic and basic samples.
  • Extract the samples with a suitable organic solvent (e.g., ethyl acetate).
  • Analyze the extracted samples by GC-MS using the method described in Protocol 1.
  • Compare the chromatograms of the stressed samples with a control sample (this compound stored under ideal conditions).

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Storage Duration Temperature Atmosphere Light Condition Container
Short-term (< 1 month)2-8 °CInert Gas (Argon/Nitrogen)Dark (Amber Vial)Sealed Glass Vial
Long-term (> 1 month)-20 °C or -80 °CInert Gas (Argon/Nitrogen)Dark (Amber Vial)Sealed Glass Vial

Table 2: Potential Antioxidants for Stabilization of this compound

Antioxidant Class Recommended Concentration Solubility
Butylated Hydroxytoluene (BHT)Phenolic0.01 - 0.1% (w/w)Soluble in organic solvents
α-Tocopherol (Vitamin E)Phenolic0.01 - 0.1% (w/w)Soluble in organic solvents
Ascorbyl PalmitateAscorbic Acid Ester0.01 - 0.1% (w/w)Soluble in organic solvents

Visualizations

degradation_pathway This compound This compound (C₁₅H₂₆O) Oxidation Oxidation (O₂, Light, Heat) This compound->Oxidation Exposure to Stressors Hydroxylated_Derivatives Hydroxylated Derivatives (e.g., Diols) Oxidation->Hydroxylated_Derivatives Epoxides Epoxides Oxidation->Epoxides Ketones Ketones Oxidation->Ketones Other_Degradation_Products Other Degradation Products Oxidation->Other_Degradation_Products troubleshooting_workflow start Suspected this compound Degradation check_purity Assess Purity by GC-MS or HPLC start->check_purity degradation_detected Degradation Detected? check_purity->degradation_detected no_degradation No Significant Degradation. Continue with Experiment. degradation_detected->no_degradation No review_storage Review Storage Conditions degradation_detected->review_storage Yes temp Temperature Check: Too High? review_storage->temp light Light Exposure Check: Exposed to Light? temp->light No adjust_temp Action: Store at -20°C or below. temp->adjust_temp Yes atmosphere Atmosphere Check: Stored under Air? light->atmosphere No adjust_light Action: Use Amber Vials and Store in Dark. light->adjust_light Yes adjust_atmosphere Action: Purge with Inert Gas and Seal Tightly. atmosphere->adjust_atmosphere Yes end Implement Corrective Actions and Re-analyze Purity atmosphere->end No adjust_temp->end adjust_light->end adjust_atmosphere->end

Validation & Comparative

Intermedeol and DEET: A Comparative Analysis of Repellency

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing search for effective insect repellents, both naturally derived compounds and synthetic chemicals are scrutinized for their efficacy. This guide provides a detailed comparison of the repellency of Intermedeol, a sesquiterpenoid found in the American beautyberry plant (Callicarpa americana), and DEET (N,N-diethyl-meta-toluamide), the long-standing gold standard synthetic repellent. This analysis is intended for researchers, scientists, and professionals in drug development, presenting quantitative data, experimental methodologies, and visual representations of relevant pathways and workflows.

Quantitative Repellency Data

The following table summarizes the available quantitative data on the repellency of this compound and DEET against various arthropods. While direct comparative data against mosquitoes is limited, studies on ticks provide a valuable benchmark for their relative efficacy.

CompoundTarget SpeciesConcentrationRepellency MetricResultReference
This compound Ixodes scapularis (Blacklegged Tick)155 nmole/cm²% Repellency96%[1]
17 nmole/cm²EC₅₀17 nmole/cm²[2]
Amblyomma americanum (Lone Star Tick)155 nmole/cm²% Repellency28%[2]
1,240 nmole/cm²% Repellency40%[1]
Solenopsis invicta (Red Imported Fire Ant)1.50 ppmSignificant RepellencyEffective at this concentration[3]
Aedes aegypti & Anopheles stephensi25 nmol/cm²Biting DeterrenceSignificant repellent activity[4][5]
DEET Ixodes scapularis (Blacklegged Tick)155 nmole/cm²% Repellency100%[2]
23 nmole/cm²EC₅₀23 nmole/cm²[2]
Amblyomma americanum (Lone Star Tick)155 nmole/cm²% RepellencyNot significantly different from control[1][2]
Aedes aegypti25 nmol/cm²Biting DeterrenceStandard positive control[3]
Anopheles stephensi24 nmol/cm²Biting DeterrenceStandard positive control[2]

Note: EC₅₀ (Effective Concentration 50) is the concentration of a repellent that causes 50% of the test subjects to be repelled. A lower EC₅₀ value indicates higher repellency.

Experimental Protocols

The data presented above were primarily generated using two key experimental setups: the fingertip bioassay for ticks and the Klun & Debboun (K&D) in vitro bioassay for mosquitoes.

Fingertip Bioassay for Tick Repellency

This method was utilized to evaluate the repellency of this compound and DEET against Ixodes scapularis and Amblyomma americanum nymphs.[1][2]

  • Preparation of Test Substance: The compounds (this compound, DEET, etc.) are dissolved in a solvent, typically ethanol, to achieve the desired concentrations.

  • Treatment Application: A strip of organdy cloth is treated with a specific volume of the test solution, resulting in a known concentration of the compound per square centimeter of cloth (e.g., 155 nmole/cm²). The solvent is allowed to evaporate completely.

  • Experimental Setup: The treated cloth strip is wrapped around the middle phalanx of a human volunteer's forefinger, with the treated side facing outwards.

  • Tick Exposure: Host-seeking tick nymphs are released onto the fingertip.

  • Data Collection: The ticks' behavior is observed. Repellency is determined by the ticks' failure to cross from the untreated fingertip onto the treated cloth barrier. The number of ticks repelled is recorded to calculate the percentage of repellency.

  • Dose-Response: To determine the EC₅₀, the assay is repeated with a range of concentrations for each compound.

Klun & Debboun (K&D) In Vitro Bioassay for Mosquito Biting Deterrence

This in vitro system is designed to screen compounds for their ability to deter mosquito biting and feeding, providing a high-throughput alternative to in vivo testing on human subjects.[2][6][7]

  • Preparation of Test Substance: The repellent compounds are dissolved in a solvent like ethanol to the desired concentration.

  • Treatment Application: A defined area of a cloth patch is treated with the test solution (e.g., 25 nmol/cm²). An ethanol-only treated cloth serves as the control.

  • Bioassay Module: The assay utilizes a six-celled module where each cell can hold mosquitoes.

  • Blood Reservoir: The treated cloth is placed over a reservoir containing a blood meal (or a blood analog) covered by a feeding membrane (e.g., Baudruche or collagen membrane). The reservoir is warmed to mimic the temperature of a host.

  • Mosquito Exposure: A cohort of female mosquitoes (e.g., Aedes aegypti or Anopheles stephensi) is introduced into each cell of the module, allowing them to attempt to feed through the treated cloth.

  • Data Collection: The number of mosquitoes that are deterred from biting through the treated cloth is counted over a specific period. This is compared to the number that bite through the control cloth to determine the biting deterrence of the compound.

Visualizations

Experimental Workflow: Klun & Debboun (K&D) In Vitro Bioassay

K_and_D_Bioassay cluster_prep Preparation cluster_setup Assay Setup cluster_exposure Exposure & Data Collection cluster_analysis Data Analysis prep_compound Dissolve this compound/DEET in Ethanol prep_cloth Apply Solution to Cloth Patch (25 nmol/cm²) prep_compound->prep_cloth prep_control Apply Ethanol to Control Cloth Patch prep_compound->prep_control place_cloth Place Treated/Control Cloth Over Reservoir prep_cloth->place_cloth prep_control->place_cloth blood_reservoir Prepare Warmed Blood Reservoir with Feeding Membrane blood_reservoir->place_cloth run_assay Position K&D Module on Blood Reservoirs place_cloth->run_assay load_mosquitoes Load Mosquitoes (A. aegypti or A. stephensi) into K&D Module Cells load_mosquitoes->run_assay observe Observe Mosquito Biting Attempts run_assay->observe collect_data Count Number of Bites Through Each Cloth observe->collect_data compare Compare Bites on Treated vs. Control Cloth collect_data->compare determine_repellency Calculate Biting Deterrence Index compare->determine_repellency

Klun & Debboun (K&D) In Vitro Bioassay Workflow
Proposed Signaling Pathway for Olfactory Repellency

The precise molecular mechanisms by which this compound and DEET exert their repellent effects are complex and multifaceted. DEET is known to interact with multiple olfactory receptors (ORs) and gustatory receptors (GRs) in insects.[8] It is hypothesized that this compound, as a terpenoid, likely also interacts with the insect's olfactory system. The following diagram illustrates a generalized proposed signaling pathway for an olfactory repellent.

Olfactory_Repellency_Pathway cluster_environment External Environment cluster_antenna Mosquito Antenna cluster_neuron Olfactory Receptor Neuron (ORN) cluster_brain Antennal Lobe (Brain) cluster_behavior Behavioral Output repellent Repellent Molecule (this compound or DEET) obp Odorant Binding Protein (OBP) repellent->obp Binds to or Odorant Receptor (OR) + Orco Co-receptor obp->or Transports to signal_transduction Signal Transduction Cascade or->signal_transduction Activates action_potential Action Potential Generation signal_transduction->action_potential Leads to glomerulus Glomerulus Activation/Inhibition action_potential->glomerulus Transmits Signal to interneuron Interneuron Processing glomerulus->interneuron Processed by avoidance Aversive Behavior (Avoidance) interneuron->avoidance Results in

Proposed Olfactory Repellency Signaling Pathway

References

Intermedeol: A Comparative Guide to its Efficacy Against Insect Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Efficacy of Intermedeol

The following table summarizes the known quantitative data on the repellent efficacy of this compound against various insect species. It is important to note that the available research primarily focuses on repellency rather than lethal toxicity.

Insect SpeciesCommon NameEfficacy MetricConcentrationEfficacySource(s)
Solenopsis invictaRed Imported Fire AntRepellency1.50 ppmSignificant Repellency[1][2]
Solenopsis richteriBlack Imported Fire AntRepellency6.25 ppmSignificant Repellency[1][2]
Hybrid (S. invicta x S. richteri)Hybrid Fire AntRepellency6.25 ppmSignificant Repellency[1][2]
Aedes aegyptiYellow Fever MosquitoBite Deterrence-Significant[3]
Anopheles stephensiMalaria MosquitoBite Deterrence-Significant[3]
Ixodes scapularisBlacklegged TickRepellency-Evaluated[3]
Amblyomma americanumLone Star TickRepellency-Evaluated[3]
Amblyomma cajennenseCayenne TickRepellency-Evaluated[3]

Note: "Evaluated" indicates that studies have been conducted, but specific quantitative data from the initial search is not available. Further research into the cited sources is recommended for detailed findings. A significant finding from comparative studies is that this compound has demonstrated substantially greater repellency against fire ants than the related compound, callicarpenal.[1][2]

Experimental Protocols

The methodologies employed in assessing the efficacy of this compound are crucial for interpreting the data and for designing future studies. Below are detailed descriptions of the key experimental protocols cited in the research.

1. Fire Ant Repellency Digging Bioassay:

This bioassay is designed to quantify the repellent effect of a compound on the digging behavior of fire ants.

  • Apparatus: The assay is conducted in a multi-well plate or a series of vials. Each well or vial is filled with a standardized amount of sand.

  • Treatment: The sand in the test wells is treated with a specific concentration of this compound dissolved in a suitable solvent (e.g., acetone). Control wells contain sand treated only with the solvent.

  • Procedure:

    • A predetermined number of worker ants from a fire ant colony are introduced into each well.

    • The apparatus is maintained under controlled environmental conditions (temperature and humidity) for a set period (e.g., 24 hours).

    • The level of repellency is determined by measuring the amount of sand excavated by the ants in the treated wells compared to the control wells. A significant reduction in digging activity in the treated wells indicates repellency.

  • Data Analysis: The amount of sand removed is quantified, and statistical analyses (e.g., ANOVA) are used to determine if there are significant differences between the treated and control groups.

2. Mosquito Bite Deterrence Bioassay (Arm-in-Cage Test):

This is a standard method for evaluating the effectiveness of topical repellents against mosquitoes.

  • Apparatus: A cage containing a specific number of host-seeking female mosquitoes.

  • Procedure:

    • A human volunteer's forearm is treated with a specific dose of the test compound (this compound). A control arm is treated with a solvent or is left untreated.

    • The treated forearm is exposed to the mosquitoes in the cage for a defined period.

    • The number of mosquitoes that land on and bite the treated arm is recorded and compared to the control arm.

  • Efficacy Measurement: The effectiveness of the repellent is typically measured as the percentage of protection or the time until the first confirmed bite.

Potential Mechanisms of Action: Signaling Pathways

The precise molecular targets of this compound in insects have not been definitively elucidated. However, based on its chemical structure as a terpenoid and the known mechanisms of similar natural insecticides, two primary signaling pathways are proposed: modulation of the octopamine receptor and inhibition of acetylcholinesterase.

1. Octopamine Receptor Modulation:

Octopamine is a key neurotransmitter and neurohormone in insects, playing a role analogous to norepinephrine in vertebrates. It is involved in regulating numerous physiological processes, including behavior, heart rate, and metabolism. The octopamine receptor is a G-protein coupled receptor (GPCR) that, upon activation, can trigger downstream signaling cascades. Many essential oils and their constituent terpenoids are known to interact with this receptor.

Below is a diagram illustrating the potential signaling pathway of this compound acting as an agonist on an insect octopamine receptor.

Octopamine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound OctoR Octopamine Receptor (GPCR) This compound->OctoR Binds to G_Protein G-Protein OctoR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cell_Response Cellular Response (e.g., altered neuronal firing, behavioral changes) PKA->Cell_Response Phosphorylates targets, leading to

Caption: Proposed octopamine receptor signaling pathway activated by this compound.

2. Acetylcholinesterase (AChE) Inhibition:

Acetylcholinesterase is a critical enzyme in the insect nervous system responsible for breaking down the neurotransmitter acetylcholine (ACh). Inhibition of AChE leads to an accumulation of ACh in the synapse, causing continuous nerve stimulation, paralysis, and ultimately death. Some eudesmane sesquiterpenoids have been shown to possess AChE inhibitory activity.

The following diagram illustrates the potential inhibitory action of this compound on acetylcholinesterase at the synaptic cleft.

AChE_Inhibition_Workflow cluster_synapse Synaptic Cleft ACh_release Acetylcholine (ACh) Released from Presynaptic Neuron ACh_receptor ACh Receptor on Postsynaptic Neuron ACh_release->ACh_receptor Binds to & Stimulates AChE Acetylcholinesterase (AChE) ACh_release->AChE Normally binds to Choline_Acetate Choline + Acetate (Breakdown products) AChE->Choline_Acetate Breaks down ACh into This compound This compound This compound->AChE Inhibits

Caption: Proposed inhibition of acetylcholinesterase by this compound at the synapse.

Conclusion and Future Directions

This compound has demonstrated significant potential as a natural insect repellent, particularly against fire ants and mosquitoes. The available data strongly supports its efficacy in deterring insect activity. However, a notable gap in the current research is the lack of quantitative toxicity data (LC50/LD50). To fully assess the potential of this compound as a broad-spectrum insecticide, future research should focus on:

  • Determining Lethal Concentrations: Conducting dose-response studies to establish the LC50 and LD50 values of this compound against a wider range of insect pests.

  • Elucidating the Mechanism of Action: Performing in-vitro and in-vivo studies to confirm the molecular target(s) of this compound, such as the octopamine receptor or acetylcholinesterase.

  • Comparative Efficacy Studies: Directly comparing the insecticidal and repellent activity of this compound with commercially available synthetic and natural insecticides.

By addressing these research questions, a more complete picture of this compound's efficacy and its potential applications in pest management can be developed. This will be invaluable for researchers and professionals in the field of drug and insecticide development.

References

Validating Intermedeol's Repellent Action: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of the available scientific literature provides insights into the mechanism of action and comparative efficacy of Intermedeol, a naturally derived sesquiterpenoid, as an insect repellent. This guide consolidates experimental data to offer researchers, scientists, and drug development professionals a clear comparison of this compound with leading synthetic repellents, DEET and Icaridin.

Executive Summary

This compound, a key repellent compound isolated from the leaves of the American beautyberry plant (Callicarpa americana), has demonstrated significant repellent activity against a range of arthropods, including mosquitoes, ticks, and fire ants.[1][2] While research indicates its potential as a viable alternative to synthetic repellents, a direct quantitative comparison with DEET and Icaridin reveals nuances in its efficacy and highlights the need for further research into its precise mechanism of action.

Comparative Repellency Performance

The repellent efficacy of this compound has been evaluated against various insect species, with some studies suggesting performance comparable to that of DEET under specific laboratory conditions.

Mosquito Repellency

Data on the complete protection time (CPT) of this compound against mosquitoes is not as extensively documented as for DEET and Icaridin. However, studies on extracts of Callicarpa americana, rich in this compound and another active compound, callicarpenal, have shown promising results. One laboratory study indicated that these extracts could rival the effectiveness of DEET in repelling mosquitoes.[1] Another study noted that this compound demonstrated significant repellent activity against Aedes aegypti and Anopheles stephensi mosquitoes.[3]

Table 1: Comparative Efficacy of Repellents Against Mosquitoes (Aedes aegypti)

RepellentConcentrationComplete Protection Time (CPT) in minutes (mean)Source(s)
This compoundNot specified in CPT studiesData not available-
DEET23.8%301.5[4]
DEET15%>360[5]
Icaridin20%8 - 10 hours (480 - 600 minutes)[6]

Note: The lack of standardized testing conditions across different studies makes direct comparisons challenging. The data presented is for illustrative purposes based on available literature.

Tick Repellency

This compound has shown notable efficacy against ticks. Research has demonstrated that at a concentration of 155 nmole/cm², this compound repelled 96% of Ixodes scapularis (black-legged tick) nymphs.[7] Furthermore, dose-response tests with I. scapularis nymphs indicated no significant difference in repellency between this compound, callicarpenal, and DEET.[7] One study highlighted that the active ingredients from beautyberry leaves provided 100% repellency against black-legged ticks for three hours.[1]

Table 2: Comparative Efficacy of Repellents Against Ticks (Ixodes scapularis)

RepellentConcentrationPercent RepellencyDuration (hours)Source(s)
This compound155 nmole/cm²96%Not specified[7]
This compound & CallicarpenalNot specified100%3[1]
DEET155 nmole/cm²No significant difference from this compoundNot specified[7]
Icaridin20%Effective for 8-14 hours8 - 14[8]

Mechanism of Action: Unraveling the Olfactory Puzzle

The precise mechanism by which this compound exerts its repellent effect is not yet fully elucidated. However, the current understanding of insect repellents suggests that they primarily act on the insect's olfactory system, interfering with their ability to detect host cues.

Repellents are thought to interact with various olfactory receptors (ORs) located on the antennae and maxillary palps of insects. These interactions can manifest in several ways:

  • Activation of Repellent-Sensitive Neurons: Some repellents may directly activate olfactory sensory neurons that trigger an avoidance response in the insect.

  • Inhibition of Attractant-Sensitive Neurons: Repellents can also block the activation of neurons that are tuned to detect attractant molecules emanating from a host, effectively rendering the host "invisible" to the insect.

  • Scrambling of the Odor Code: By binding to multiple receptors, repellents may create a confusing sensory signal that disrupts the insect's host-seeking behavior.

While the specific ORs targeted by this compound have not yet been identified, its chemical structure as a sesquiterpenoid suggests it likely interacts with one or more of these olfactory pathways to induce a repellent effect. Further research, such as single-sensillum recording and heterologous expression of olfactory receptors, is required to pinpoint the exact molecular targets of this compound.

Below is a generalized diagram of a potential signaling pathway for an insect repellent.

Insect Olfactory Signaling Pathway cluster_0 Antennal Sensillum cluster_1 Antennal Lobe (Brain) cluster_2 Higher Brain Centers Odorant Molecules Odorant Molecules OBP OBP Odorant Molecules->OBP Binding Odorant Binding Protein (OBP) Odorant Binding Protein (OBP) Olfactory Receptor (OR) Olfactory Receptor (OR) Olfactory Receptor Neuron (ORN) Olfactory Receptor Neuron (ORN) OR OR OBP->OR Transport ORN ORN OR->ORN Activation Glomerulus Glomerulus ORN->Glomerulus Signal Transmission PN PN Glomerulus->PN LN LN Glomerulus->LN Projection Neuron (PN) Projection Neuron (PN) Local Interneuron (LN) Local Interneuron (LN) Mushroom Body Mushroom Body Behavioral Response Behavioral Response Mushroom Body->Behavioral Response Learning & Memory Lateral Horn Lateral Horn Lateral Horn->Behavioral Response Innate Aversion PN->Mushroom Body PN->Lateral Horn LN->Glomerulus Repellent (this compound) Repellent (this compound) Repellent (this compound)->OR Modulation (Activation/Inhibition)

Caption: Generalized insect olfactory signaling pathway and potential points of modulation by repellents like this compound.

Experimental Protocols

Standardized laboratory assays are crucial for the accurate evaluation of repellent efficacy. The following are detailed methodologies for key experiments cited in the evaluation of insect repellents.

Arm-in-Cage Assay for Mosquito Repellency

This method is a standard for assessing the CPT of topical repellents against mosquitoes.

Objective: To determine the duration of complete protection provided by a repellent formulation against mosquito bites.

Materials:

  • Test cages (e.g., 40x40x40 cm) containing a known number of host-seeking female mosquitoes (e.g., 200 Aedes aegypti).

  • Repellent formulation to be tested.

  • Control substance (e.g., ethanol or the repellent's base formulation without the active ingredient).

  • Human volunteers.

  • Protective gloves.

  • Timer.

Procedure:

  • A defined area of a volunteer's forearm (e.g., 300 cm²) is marked for application.

  • A precise amount of the test repellent is applied evenly to the marked area. The other arm is treated with the control substance.

  • At regular intervals (e.g., every 30 minutes), the treated forearm is exposed inside the mosquito cage for a fixed period (e.g., 3 minutes).

  • The time of the first confirmed mosquito bite is recorded. A confirmed bite is typically defined as a bite followed by a second bite within the same or subsequent exposure period.

  • The CPT is the time from the application of the repellent until the first confirmed bite.

Arm_in_Cage_Workflow start Start apply_repellent Apply Repellent to Volunteer's Forearm start->apply_repellent expose_arm Expose Forearm in Mosquito Cage (3 min) apply_repellent->expose_arm observe Observe for Mosquito Bites expose_arm->observe bite_check Confirmed Bite? observe->bite_check record_cpt Record Complete Protection Time (CPT) bite_check->record_cpt Yes wait Wait 30 Minutes bite_check->wait No end End record_cpt->end wait->expose_arm

Caption: Workflow for the arm-in-cage mosquito repellency assay.

Vertical Climb Assay for Tick Repellency

This in vitro assay assesses the ability of a repellent to prevent ticks from climbing a vertical surface.

Objective: To quantify the repellency of a compound against host-seeking ticks.

Materials:

  • Glass or filter paper strips (e.g., 5 cm x 10 cm).

  • Test repellent solution.

  • Control solution (solvent used for the repellent).

  • Host-seeking ticks (e.g., Ixodes scapularis nymphs).

  • Forceps.

  • Timer and video recording equipment.

Procedure:

  • A defined band of the test repellent is applied across the center of the vertical strip. A control strip is treated with the solvent alone.

  • The strip is positioned vertically.

  • A single tick is placed at the bottom of the strip using forceps.

  • The tick's movement is observed and recorded for a set period (e.g., 5 minutes).

  • Repellency is determined by the percentage of ticks that are repelled by the treated band (i.e., move down or fall off the strip) compared to the control strip.

Tick_Vertical_Climb_Assay start Start prepare_strips Prepare Treated and Control Vertical Strips start->prepare_strips place_tick Place Tick at the Bottom of the Strip prepare_strips->place_tick observe_movement Observe and Record Tick Movement (5 min) place_tick->observe_movement analyze_behavior Analyze Behavior: Crossed, Repelled, or Immobile observe_movement->analyze_behavior calculate_repellency Calculate Percentage Repellency analyze_behavior->calculate_repellency end End calculate_repellency->end

Caption: Workflow for the tick vertical climb repellency assay.

Conclusion and Future Directions

This compound demonstrates significant promise as a natural insect repellent. The available data suggests its efficacy, particularly against ticks, is comparable to DEET. However, to fully validate its mechanism of action and establish its performance relative to leading synthetic repellents, further research is imperative. Specifically, studies focusing on the following areas are needed:

  • Standardized Comparative Efficacy Trials: Head-to-head comparisons of this compound, DEET, and Icaridin against key mosquito and tick species using standardized protocols to determine complete protection times and dose-response relationships.

  • Olfactory Receptor Screening: Identification of the specific olfactory receptors and ionotropic receptors that this compound interacts with to elicit a repellent response.

  • Formulation Development: Optimization of this compound formulations to enhance its stability and duration of action on the skin.

Such research will be instrumental in positioning this compound as a competitive and scientifically validated natural alternative in the insect repellent market.

References

Cross-validation of Intermedeol activity in different bioassays

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Bioactivity of Intermedeol

This guide provides a comprehensive cross-validation of the biological activities of this compound, a naturally occurring sesquiterpenoid, across various bioassays. The information is tailored for researchers, scientists, and drug development professionals, offering a comparative look at its performance with supporting experimental data and detailed protocols.

Repellent Activity

This compound has demonstrated significant repellent and feeding deterrent properties against a range of arthropods. Its efficacy has been evaluated in multiple laboratory bioassays, establishing it as a potent natural repellent.

Comparative Data: Repellent Activity of this compound
Bioassay TargetSpeciesBioassay TypeConcentrationResultReference
Fire Ants Solenopsis invicta (Red)Digging Bioassay1.50 ppmSignificant Repellency
Solenopsis richteri (Black)Digging Bioassay6.25 ppmSignificant Repellency
Hybrid (S. invicta x S. richteri)Digging Bioassay6.25 ppmSignificant Repellency
Ticks Ixodes scapularis (Blacklegged Tick)Cloth Strip Assay155 nmole/cm²96% Repellency
Amblyomma americanum (Lone Star Tick)Cloth Strip Assay155 nmole/cm²Significant Repellency
Mosquitoes Aedes aegypti (Yellow Fever Mosquito)Bite-Deterring AssayNot SpecifiedSignificant Activity
Anopheles stephensi (Malaria Vector)Bite-Deterring AssayNot SpecifiedSignificant Activity
Experimental Protocol: Fire Ant Digging Bioassay

This protocol is adapted from methodologies used to evaluate the repellency of terpenoids against fire ant workers.

  • Preparation of Sand: Use fine, sterilized sand. Treat the sand with a solution of this compound in a volatile solvent (e.g., acetone) to achieve the desired final concentrations (e.g., 1.50 ppm, 6.25 ppm, 50 ppm). A control batch of sand is treated with the solvent only. The solvent is allowed to evaporate completely.

  • Apparatus Setup: A petri dish or similar container is used. For a two-choice assay, half of the dish is filled with treated sand and the other half with control sand. For a multiple-choice assay, the dish is divided into sections with sand of different concentrations.

  • Introduction of Ants: A known number of fire ant workers (e.g., 50-100) are introduced to the center of the petri dish.

A Comparative Analysis of Intermedeol and Other Natural Repellents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a comprehensive comparative analysis of Intermedeol, a promising natural repellent, with other well-established natural insect repellents, including citronella, lemon eucalyptus oil (containing p-menthane-3,8-diol or PMD), and neem oil. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data on repellent efficacy, detailed methodologies for key experiments, and an exploration of the potential signaling pathways involved in their mode of action.

Executive Summary

This compound, a eudesmane-type sesquiterpenoid, has demonstrated significant repellent activity against various insects, including mosquitoes. While direct comparative studies against other natural repellents are limited, indirect analysis using the synthetic repellent DEET as a benchmark suggests this compound holds potential as an effective natural alternative. This guide consolidates available data to facilitate a comparative understanding of its performance against other leading natural repellents.

Data Presentation: Repellent Efficacy

The following tables summarize the repellent efficacy of this compound and other natural repellents based on available studies. It is important to note that direct comparisons are limited, and efficacy can vary based on the concentration of the active ingredient, formulation, mosquito species, and testing conditions.

RepellentActive Ingredient(s)ConcentrationTest SpeciesProtection Time (Complete Protection)Percent RepellencyCitation(s)
This compound This compound25 nmol/cm²Aedes aegyptiNot explicitly stated as CPTSignificant biting deterrence
25 nmol/cm²Anopheles stephensiNot explicitly stated as CPTSignificant biting deterrence
Citronella Oil Citronellal, Geraniol5-10%Aedes aegypti~2 hours57% after 2 hours[1][2]
100%Aedes, Anopheles, CulexUp to 2 hoursNot specified
Lemon Eucalyptus Oil (PMD) p-Menthane-3,8-diol (PMD)30% OLE (20% PMD)Various mosquitoesUp to 6 hours>95% for 3 hours[3][4][5]
32%Various mosquitoes>95% for 3 hoursNot specified[6]
Neem Oil Azadirachtin, Nimbin, etc.2% in coconut oilAnopheles species12 hours96-100%[7][8]
20%Mosquitoes3 hours70%[3][9][10]
DEET (Reference) N,N-diethyl-meta-toluamide23.8%Mosquitoes~5 hours>90% for 6 hours[11][12][13]
Picaridin (Reference) Icaridin20%Mosquitoes & TicksUp to 12 hoursNot specified[14][15][16]

Experimental Protocols

The efficacy of insect repellents is primarily evaluated using standardized laboratory and field bioassays. The following are detailed methodologies for two commonly cited experimental setups.

Arm-in-Cage Method

The arm-in-cage test is a standard laboratory method for assessing the efficacy of topical repellents.[17][18][19][20][21]

Objective: To determine the complete protection time (CPT) of a repellent formulation against host-seeking female mosquitoes.

Materials:

  • Test cages (e.g., 40 x 40 x 40 cm)[17]

  • 200 host-seeking, non-blood-fed female mosquitoes (e.g., Aedes aegypti, Anopheles stephensi) per cage[17]

  • Human volunteers

  • Test repellent formulation

  • Control substance (e.g., ethanol or the formulation base without the active ingredient)

  • Protective gloves

Procedure:

  • Human volunteers are recruited and informed of the testing procedure.

  • A defined area of the volunteer's forearm is marked (e.g., 300 cm²).

  • A standard volume of the repellent formulation (e.g., 1 mL) is applied evenly to the marked area. The other arm may serve as a control or be treated with a different repellent for comparison.

  • The volunteer's hand is covered with a protective glove.

  • At specified intervals (e.g., every 30 minutes), the treated forearm is exposed in the mosquito cage for a set duration (e.g., 3 minutes).[21]

  • The number of mosquito landings and/or bites is recorded during the exposure period.

  • The test continues until the first confirmed bite occurs (defined as the first bite followed by a second bite within the same or next exposure period).

  • The time from application to the first confirmed bite is recorded as the Complete Protection Time (CPT).

Klun and Debboun (K&D) Module Bioassay

The K&D module is a more contained in-vitro or in-vivo bioassay system that allows for the simultaneous testing of multiple repellent samples.[11]

Objective: To quantify the biting deterrence of repellent compounds.

Materials:

  • K&D module (a multi-well system)

  • Host-seeking female mosquitoes

  • Blood reservoir with a membrane (for in-vitro assays) or human volunteer's skin (for in-vivo assays)

  • Treated cloth or filter paper with repellent compounds

  • Control-treated cloth or filter paper

Procedure (In-vitro):

  • A blood reservoir is filled with a blood meal and covered with a feeding membrane (e.g., Baudruche membrane).[11]

  • Cloth or filter paper is treated with a known concentration of the test repellent.

  • The treated material is placed over the membrane in a well of the K&D module.

  • A known number of mosquitoes are introduced into the chamber above the treated material.

  • After a set exposure time (e.g., 3 minutes), the number of mosquitoes that have engorged (fed) is counted.

  • The proportion of mosquitoes deterred from biting is calculated and compared to the control.

Mandatory Visualization

Proposed Signaling Pathway for Sesquiterpenoid Repellents

G

General Experimental Workflow for Repellent Efficacy Testing

G start Start prep Prepare Mosquito Cages (200 females) start->prep apply Apply Repellent to Volunteer's Forearm prep->apply expose Expose Arm in Cage (3 minutes) apply->expose observe Observe for Landings/Bites expose->observe bite First Confirmed Bite? observe->bite record Record Complete Protection Time (CPT) bite->record Yes wait Wait 30 Minutes bite->wait No end End record->end wait->expose

Discussion of Signaling Pathways

The precise molecular mechanisms by which many natural repellents exert their effects are still under active investigation. However, emerging evidence points to the involvement of specific ion channels and olfactory receptors in the insect nervous system.

For sesquiterpenoids like this compound, a plausible mechanism of action is the activation of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel that functions as a sensor for noxious stimuli, including chemical irritants. Studies on other natural repellents, such as citronellal and catnip (nepetalactone), have demonstrated that they activate insect TRPA1 channels, leading to aversive behavioral responses. It is hypothesized that this compound, as a sesquiterpenoid, may similarly act as an agonist of TRPA1 in mosquitoes. This activation would lead to an influx of calcium ions, depolarization of the sensory neuron, and the generation of an action potential that signals a "danger" or "irritant" message to the insect's brain, ultimately resulting in avoidance behavior.

In addition to direct activation of irritant receptors, repellents can also function by interfering with the insect's ability to detect host cues. This can occur through several mechanisms, including:

  • Masking: The repellent's odor may physically block the host's odor from reaching the insect's olfactory receptors.

  • Inhibition: The repellent molecule may bind to and inhibit the function of olfactory receptors that are tuned to attractants like carbon dioxide and lactic acid.

  • Confusion: The repellent may activate a broad range of olfactory receptors, creating a sensory overload that confuses the insect and disrupts its host-seeking behavior.

Further research is needed to elucidate the specific interactions of this compound with mosquito olfactory receptors and to confirm its role as a TRPA1 agonist. Such studies will be crucial for the rational design of new and improved natural repellent formulations.

References

Statistical Analysis of Intermedeol Dose-Response Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the dose-response relationship of Intermedeol, a naturally occurring sesquiterpenoid, with other relevant compounds in the context of its arthropod repellent activity. All quantitative data is supported by detailed experimental protocols and visualized through signaling pathway and workflow diagrams to facilitate a deeper understanding of its biological effects.

Quantitative Dose-Response Data

The repellent efficacy of this compound has been evaluated against several arthropod species. The following tables summarize the key dose-response data from published studies, comparing this compound with Callicarpenal (another terpenoid isolated from the same plant source) and N,N-Diethyl-meta-toluamide (DEET), a widely used synthetic repellent.

Table 1: Repellency against Imported Fire Ants (Solenopsis invicta and Solenopsis richteri)

CompoundConcentration (ppm)SpeciesEfficacy
This compound 1.50Red Imported Fire AntSignificant Repellency[1]
This compound 6.25Black Imported Fire Ant & HybridSignificant Repellency[1]
This compound 50Red, Black, and HybridSignificant Repellency[2]
Callicarpenal6.25Black Imported Fire Ant & HybridSignificant Repellency[1]
Callicarpenal50Red Imported Fire AntSignificant Repellency[1]
Callicarpenal50Red, Black, and HybridSignificant Repellency[2]

Table 2: Repellency against Ticks (Ixodes scapularis and Amblyomma americanum)

CompoundDose (nmole/cm²)Tick SpeciesPercent RepellencyTime Post-Treatment
This compound 155I. scapularis96%-
This compound 155I. scapularis72.5%3 hours[3]
This compound 155A. americanumSignificant vs. control-
This compound 1,240A. americanum40%-
Callicarpenal155I. scapularis98%-
Callicarpenal155I. scapularis100%3 hours[3]
Callicarpenal155I. scapularis53.3%4 hours[3]
Callicarpenal1,240A. americanum20%-
DEET155I. scapularisNot significantly different from this compound & Callicarpenal-
DEET-TicksRepels for 2-10 hours depending on concentration-

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the dose-response data tables.

Fire Ant Repellency Digging Bioassay

This bioassay evaluates the ability of a compound to deter fire ants from digging in treated sand.

  • Materials:

    • Test compounds (this compound, Callicarpenal) dissolved in a suitable solvent (e.g., ethanol).

    • Sand.

    • Petri dishes with tight-fitting lids, modified with small holes for vials.

    • Glass vials.

    • Workers of red imported fire ants (Solenopsis invicta), black imported fire ants (Solenopsis richteri), and their hybrid.

  • Procedure:

    • A known concentration of the test compound is thoroughly mixed with a standard amount of sand. The control group consists of sand treated with the solvent alone.

    • The treated sand is placed in a glass vial.

    • The vial is screwed into the bottom of a Petri dish arena.

    • A predetermined number of fire ant workers (e.g., 50) are introduced into the center of the Petri dish.

    • The setup is maintained under controlled laboratory conditions (e.g., 25 ± 2 °C and 50 ± 10% relative humidity).

    • After a specific period (e.g., 24 hours), the amount of sand excavated from the vial is measured. Repellency is determined by comparing the amount of sand removed from the treated vials to the control vials.

Tick Repellency Fingertip Bioassay

This method assesses the repellency of a compound against host-seeking ticks.

  • Materials:

    • Test compounds (this compound, Callicarpenal, DEET) dissolved in a suitable solvent (e.g., ethanol).

    • Organdy cloth strips.

    • Host-seeking tick nymphs (Ixodes scapularis or Amblyomma americanum).

    • Human subject.

  • Procedure:

    • A precise amount of the test solution is applied to a strip of organdy cloth to achieve the desired dose per unit area (e.g., 155 nmole/cm²).

    • The treated cloth strip is wrapped around the middle phalanx of the forefinger of a human subject, with the treated side facing out.

    • A single tick is released onto the fingertip.

    • The tick's movement is observed. Repellency is recorded if the tick fails to cross onto the treated cloth or moves away from it.

    • The experiment is replicated multiple times with new ticks for each replicate.

Signaling Pathways and Experimental Workflows

The following diagrams visualize the proposed signaling pathway for insect repellents and a typical experimental workflow for repellency bioassays.

Insect_Repellent_Signaling_Pathway cluster_insect Insect Sensory System cluster_antenna Antenna cluster_proboscis Proboscis/Tarsi Repellent Repellent Molecule (e.g., this compound) OBP Odorant Binding Protein (OBP) Repellent->OBP Binds to GR Gustatory Receptor (GR) Repellent->GR Directly binds to Host_Odor Host Odor Host_Odor->OBP Binds to OR Odorant Receptor (OR) OBP->OR Transports to ORN Olfactory Receptor Neuron (ORN) OR->ORN Activates/ Inhibits Brain Brain ORN->Brain Signal Transmission GRN Gustatory Receptor Neuron (GRN) GR->GRN Activates GRN->Brain Signal Transmission Repellent_Behavior Repellent Behavior (Avoidance) Brain->Repellent_Behavior Processes Signal & Initiates Response

Caption: Proposed signaling pathway for insect repellents like this compound.

Repellency_Bioassay_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_data Data Collection & Analysis A Prepare Test Compound (e.g., this compound in solvent) D Apply Test Compound to Substrate (e.g., sand, cloth) A->D B Prepare Control (Solvent only) E Apply Control to Substrate B->E C Acquire and Acclimate Test Arthropods F Introduce Arthropods to Test Arena C->F D->F E->F G Observe and Record Arthropod Behavior (e.g., location, activity) F->G H Quantify Repellency (e.g., % repelled, time to repel) G->H I Statistical Analysis (e.g., ANOVA, t-test) H->I

Caption: General workflow for conducting an arthropod repellency bioassay.

References

Safety and Toxicity of Intermedeol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the safety and toxicity profile of a compound is paramount. This guide provides a comparative evaluation of Intermedeol, a naturally occurring eudesmane sesquiterpenoid, against common alternatives in its primary application areas: fragrance and insect repellents. Due to a significant lack of publicly available experimental safety and toxicity data for this compound, this guide emphasizes data on its alternatives and highlights the need for further research on this compound itself.

While this compound has been identified as an effective insect repellent, its toxicological profile has not been extensively studied. In contrast, several alternatives have undergone rigorous safety assessments. This guide summarizes the available data to aid in preliminary risk-benefit analysis and to underscore existing knowledge gaps.

Comparative Toxicity Data

The following tables summarize the available quantitative data for this compound and its common alternatives. It is crucial to note that the data for this compound is based on in silico predictions, whereas the data for the alternatives are derived from experimental studies.

Table 1: Comparison of Acute Oral Toxicity

CompoundTest SpeciesLD50 (mg/kg)Toxicity CategoryReference
This compound -No Data Available--
DEETRat2000III[1]
PicaridinRat2236 - 4743III[2]
IR3535-No Data Available--
Oil of Lemon Eucalyptus (PMD)Rat>2000IV[3]
Galaxolide (Synthetic Musk)-No Data Available--
Patchouli OilRat>5000-[4]

Toxicity Categories (EPA): I = Highly Toxic, II = Moderately Toxic, III = Slightly Toxic, IV = Practically Non-toxic

Table 2: Comparison of Cytotoxicity

CompoundCell LineIC50AssayReference
This compound -No Data Available--
Galaxolide (Synthetic Musk)-Toxic to brain and lung cells-[5]
Tonalide (Synthetic Musk)PLHC-1LC50: 35.76 µM-[6]
Musk Xylene (Synthetic Musk)PLHC-1LC50: 123.6 µM-[6]

Table 3: Genotoxicity and Other Key Toxicological Endpoints

CompoundGenotoxicityDermal Irritation/SensitizationOther Key FindingsReference
This compound No Data AvailableNo Data Available--
DEETNot a selective neurotoxin.Can cause skin irritation, rashes, and blisters with overuse.No evidence of severe adverse events with recommended use.[7][8][9]
PicaridinNot mutagenic in a battery of tests.Not a dermal sensitizer; can cause slight to moderate eye irritation.Low acute oral, dermal, and inhalation toxicity.[1][10][11]
IR3535-Mild skin irritation in animals; serious eye irritant.Excellent safety record over 30 years of use.[12][13]
Oil of Lemon Eucalyptus (PMD)-Can cause skin and eye irritation.Low oral and dermal toxicity.[3][14][15]
Synthetic Musks (general)Musk ketone and musk xylene are suspected carcinogens (IARC Category 2).-Endocrine disruption, organ system toxicity, reproductive and developmental toxicity, bioaccumulation.[5][16]
Patchouli Oil-Causes skin irritation; may cause an allergic skin reaction.Harmful if swallowed and enters airways.[17][18]

Experimental Protocols

Detailed methodologies for key toxicological assays are crucial for the reproducibility and validation of safety data. Below are summaries of standard protocols.

Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[19][20][21][22] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product. The concentration of the formazan is directly proportional to the number of viable cells.

Workflow:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Exposure: Treat cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

MTT_Assay_Workflow start Seed Cells in 96-well Plate exposure Treat with Test Compound start->exposure incubation Incubate exposure->incubation mtt Add MTT Reagent incubation->mtt formazan Incubate (Formazan Formation) mtt->formazan solubilize Add Solubilizing Agent formazan->solubilize read Measure Absorbance at 570 nm solubilize->read

MTT Assay Workflow Diagram
Genotoxicity: Comet Assay (Single Cell Gel Electrophoresis)

The Comet Assay is a sensitive method for detecting DNA damage in individual cells.[23][24][25][26][27] It involves embedding cells in agarose on a microscope slide, lysing them to remove membranes and proteins, and then subjecting the remaining nucleoids to electrophoresis. Damaged DNA, containing fragments and single-strand breaks, migrates away from the nucleus, forming a "comet" shape. The intensity and length of the comet tail are proportional to the amount of DNA damage.

Workflow:

  • Cell Preparation: Prepare a single-cell suspension from the desired tissue or cell culture.

  • Embedding in Agarose: Mix cells with low-melting-point agarose and layer onto a microscope slide.

  • Lysis: Immerse slides in a lysis solution to break down cell and nuclear membranes.

  • DNA Unwinding: Place slides in an alkaline or neutral electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Apply an electric field to separate damaged DNA from the nucleoid.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

  • Visualization and Analysis: Visualize comets using a fluorescence microscope and quantify DNA damage with image analysis software.

Comet_Assay_Workflow start Single-Cell Suspension embed Embed Cells in Agarose start->embed lyse Cell Lysis embed->lyse unwind DNA Unwinding lyse->unwind electrophoresis Electrophoresis unwind->electrophoresis stain Neutralize & Stain DNA electrophoresis->stain analyze Visualize & Analyze Comets stain->analyze

Comet Assay Workflow Diagram
Acute Oral Toxicity: OECD Test Guideline 423 (Acute Toxic Class Method)

This guideline describes a stepwise procedure using a minimal number of animals to classify a substance into a toxicity category based on its acute oral toxicity.[28][29][30][31][32] The method uses defined dose levels and the outcome of testing at one level determines the next step.

Procedure:

  • Dosing: A small group of animals (typically three) of a single sex is dosed at a starting dose level.

  • Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.

  • Stepwise Procedure:

    • If mortality is observed in two or three animals, the test is stopped, and the substance is classified in the corresponding toxicity class.

    • If one animal dies, the test is repeated at the same dose level with three more animals.

    • If no animals die, the test is repeated at a higher dose level.

  • Classification: The substance is classified based on the dose at which mortality is observed.

Chronic Toxicity: OECD Test Guideline 408 (Repeated Dose 90-Day Oral Toxicity Study in Rodents)

This guideline is designed to provide information on the possible health hazards likely to arise from repeated exposure to a substance over a prolonged period.[33][34][35][36][37]

Procedure:

  • Animal Groups: Several groups of animals (typically rats, 10 per sex per group) are used. One group serves as a control, while the others receive different dose levels of the test substance.

  • Dosing: The substance is administered orally on a daily basis for 90 days.

  • Observations: Animals are observed daily for signs of toxicity. Body weight and food/water consumption are measured weekly.

  • Clinical Pathology: At the end of the study, blood and urine samples are collected for hematology and clinical biochemistry analysis.

  • Pathology: All animals are subjected to a full necropsy, and organs are weighed. Histopathological examination is performed on the control and high-dose groups, and on any organs showing gross abnormalities in other groups.

Signaling Pathways and Logical Relationships

The toxicity of a substance is often mediated through specific cellular signaling pathways. While the specific pathways affected by this compound are unknown, a general representation of how a xenobiotic can induce cytotoxicity is depicted below.

Cytotoxicity_Pathway Xenobiotic Xenobiotic (e.g., this compound) CellMembrane Cell Membrane Interaction Xenobiotic->CellMembrane ROS Reactive Oxygen Species (ROS) Production CellMembrane->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis Mitochondria->Apoptosis DNA_Damage->Apoptosis CellDeath Cell Death Apoptosis->CellDeath

Generalized Cytotoxicity Pathway

Conclusion and Future Directions

The available data clearly indicate a significant knowledge gap regarding the safety and toxicity of this compound. While it shows promise as a natural insect repellent, its potential health effects in humans remain largely uncharacterized. In contrast, alternatives such as DEET, Picaridin, and Oil of Lemon Eucalyptus have undergone more extensive toxicological evaluation, providing a basis for their regulatory approval and use. For fragrance applications, the potential for endocrine disruption and bioaccumulation associated with some synthetic musks highlights the need for safer alternatives.

To confidently assess the risk-benefit profile of this compound, a comprehensive toxicological evaluation is imperative. This should include, at a minimum:

  • In vitro cytotoxicity studies on relevant human cell lines.

  • In vitro genotoxicity assays (e.g., Ames test, Comet assay, micronucleus test).

  • Acute oral, dermal, and inhalation toxicity studies in animal models.

  • Repeated dose toxicity studies to assess potential target organ toxicity.

  • Dermal and eye irritation and sensitization studies.

Until such data become available, the use of this compound in consumer products should be approached with caution. Researchers and drug development professionals are encouraged to prioritize the safety evaluation of this and other promising natural compounds to ensure their safe and effective application.

References

Head-to-Head Comparison: Intermedeol vs. Picaridin as Insect Repellents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, evidence-based comparison of two insect repellent compounds: Intermedeol, a naturally derived sesquiterpenoid, and Picaridin, a synthetic compound widely used in commercial repellents. This comparison focuses on their efficacy, mechanisms of action, and toxicological profiles, supported by experimental data to inform research and development in the field of insect repellents.

Chemical and Physical Properties

A fundamental understanding of the physicochemical properties of this compound and Picaridin is crucial for formulation development and understanding their mode of action.

PropertyThis compoundPicaridin (Icaridin)
Chemical Formula C₁₅H₂₆OC₁₂H₂₃NO₃
Molecular Weight 222.37 g/mol 229.32 g/mol
CAS Number 6168-59-8119515-38-7
Appearance -Colorless liquid
Odor -Nearly odorless
Solubility in Water Not solubleInsoluble

Efficacy as an Insect Repellent

The effectiveness of a repellent is determined by its ability to prevent insects from landing and biting, the range of species it is effective against, and the duration of its protection.

This compound

This compound is a primary insect-repelling compound found in the American beautyberry plant (Callicarpa americana), a plant with a history of use in folk medicine to ward off biting insects.[1] Laboratory studies have confirmed its repellent activity against a variety of arthropods.

Key Experimental Data:

  • Mosquitoes: In laboratory bite-deterrent studies, this compound demonstrated significant repellent activity against the yellow fever mosquito (Aedes aegypti) and the malaria vector (Anopheles stephensi).[2][3]

  • Ticks: Against blacklegged tick (Ixodes scapularis) nymphs, a 155 nmole/cm² dose of this compound on cloth repelled 96% of the ticks.[4] It also showed repellency against the lone star tick (Amblyomma americanum), although it was less effective against this species compared to the blacklegged tick.[4] In one duration test, this compound repelled 72.5% of blacklegged tick nymphs three hours after application.[4]

  • Fire Ants: this compound has shown significant repellency against red imported fire ants (Solenopsis invicta) at concentrations as low as 1.50 ppm in digging bioassays.[5]

Picaridin

Picaridin is a synthetic repellent modeled after piperine, a natural compound in black pepper plants.[6] It is a widely used active ingredient in commercial insect repellents and has been extensively tested for its efficacy.

Key Experimental Data:

  • Mosquitoes: Picaridin provides long-lasting protection against a broad spectrum of mosquito species. A 20% concentration is reported to be effective for up to 12 hours against mosquitoes.[7][8] Field studies in Cambodia demonstrated that 20% Picaridin performed equally well as 20% DEET, providing over 97% protection for five consecutive hours.[9]

  • Ticks: A 20% concentration of Picaridin can provide up to 12 hours of protection against ticks.[7][10]

  • Other Biting Insects: Picaridin is also effective against biting flies, gnats, chiggers, and sand flies, with a 20% concentration offering up to 8 hours of protection.[7]

Efficacy Comparison Summary

Insect SpeciesThis compound EfficacyPicaridin Efficacy
Mosquitoes (Aedes aegypti, Anopheles stephensi) Significant repellent activity demonstrated in lab studies.[2][3]High efficacy, with 20% concentration providing up to 12 hours of protection.[7][9]
Ticks (Ixodes scapularis, Amblyomma americanum) High repellency against I. scapularis (96% at 155 nmole/cm²); less effective against A. americanum.[4]High efficacy, with 20% concentration providing up to 12 hours of protection.[7][10]
Fire Ants (Solenopsis invicta) Significant repellency at low concentrations (1.50 ppm).[5]Broad efficacy against various arthropods.[10]
Biting Flies, Gnats, Chiggers, Sand Flies Data not readily available.20% concentration provides up to 8 hours of protection.[7]

Mechanism of Action

The mechanism by which a repellent deters insects is a critical area of research for the development of new and improved products.

This compound

The precise molecular mechanism of action for this compound is not as well-elucidated as that of Picaridin. It is known to be a volatile terpenoid that acts as a spatial repellent, deterring insects from a distance.[11] However, specific interactions with insect olfactory receptors have not been extensively detailed in the available literature.

Picaridin

Picaridin's mechanism of action involves the insect's olfactory system.[10] It does not block all insect olfactory receptors but rather appears to work in a few key ways:

  • Receptor Binding: Picaridin has been shown to bind to specific odorant binding proteins (OBPs) and odorant receptors (ORs) in mosquitoes. For instance, it binds to the AgamOBP1 in Anopheles gambiae and has been suggested to interact with the CquiOR136•CquiOrco receptor complex in Culex quinquefasciatus.[7]

  • "Masking" Effect: Research on Anopheles coluzzii suggests that Picaridin may not strongly activate olfactory receptor neurons itself, but instead reduces the volatility of attractive host odors on the skin. This "masking" effect prevents these attractants from reaching the mosquito's olfactory receptors.[6][7]

  • Olfactory Neuron Inhibition: Studies on Aedes aegypti have shown that Picaridin can inhibit the response of certain olfactory receptor neurons to activating human-derived odorants.[12]

picaridin_mechanism cluster_mosquito Mosquito Olfactory System Host_Odors Host Odors (e.g., lactic acid, CO2) Olfactory_Receptors Olfactory Receptors (ORs) on Antennae Host_Odors->Olfactory_Receptors Activates Picaridin Picaridin Picaridin->Host_Odors Reduces volatility of host odors ('Masking') Picaridin->Olfactory_Receptors Binds to and inhibits OR response to host odors Brain Mosquito Brain Olfactory_Receptors->Brain Signal for Attraction

Caption: Picaridin's proposed mechanism of action on mosquito olfactory pathways.

Toxicological Profile

A comprehensive evaluation of the toxicological profile is paramount for any compound intended for human use.

This compound
Picaridin

Picaridin has undergone extensive toxicological testing and has a well-established safety profile.

Key Toxicological Data:

  • Acute Toxicity: Picaridin exhibits low acute toxicity.

    • Oral LD₅₀ (rat): 2236 - 4743 mg/kg[13]

    • Dermal LD₅₀ (rat): >2000 mg/kg and >5000 mg/kg in different studies[14]

  • Skin Irritation and Sensitization:

    • Human Studies: In a study with 80 human subjects, including individuals with sensitive skin, a 20% Picaridin lotion and aerosol, as well as technical grade Picaridin, did not cause dermal irritation after 48 hours of application.[14] It is not considered a skin sensitizer.[14] However, rare cases of allergic contact dermatitis have been reported.[15]

  • Carcinogenicity: The U.S. EPA has classified Picaridin as "not likely to be carcinogenic to humans" based on dermal exposure studies in rats and mice.[14]

  • Systemic Absorption: In humans, less than 6% of topically applied Picaridin is absorbed through the skin, and it is rapidly excreted in the urine.[6]

Toxicology Summary

Toxicological EndpointThis compoundPicaridin
Acute Oral LD₅₀ (rat) Data not available2236 - 4743 mg/kg[13]
Acute Dermal LD₅₀ (rat) Data not available>2000 - >5000 mg/kg[14]
Human Skin Irritation Data not availableNot an irritant in human studies.[14]
Human Skin Sensitization Data not availableNot a sensitizer, though rare allergic reactions reported.[14][15]
Carcinogenicity Data not available"Not likely to be carcinogenic to humans" (U.S. EPA).[14]

Experimental Protocols

Standardized experimental protocols are essential for the reliable evaluation of insect repellent efficacy.

Arm-in-Cage Test

This is a common laboratory method to determine the complete protection time (CPT) of a topical repellent.

Methodology:

  • A specified number of host-seeking female mosquitoes (e.g., 200) are placed in a test cage (e.g., 40x40x40 cm).[3]

  • A human volunteer applies a standardized amount of the repellent formulation to their forearm. The hand is typically covered with a protective glove.

  • The treated forearm is inserted into the cage for a set period (e.g., 3 minutes) at regular intervals (e.g., every 30 minutes).[16]

  • The time to the first confirmed bite (defined as one bite followed by another in the same or subsequent exposure period) is recorded as the Complete Protection Time (CPT).[3]

  • An untreated arm is used as a control to ensure mosquito biting activity.

arm_in_cage Start Start Apply_Repellent Apply Repellent to Volunteer's Forearm Start->Apply_Repellent Insert_Arm Insert Treated Forearm into Mosquito Cage Apply_Repellent->Insert_Arm Observe Observe for Mosquito Landings and Bites (3 min) Insert_Arm->Observe Bite_Occurs First Confirmed Bite? Observe->Bite_Occurs Record_CPT Record Complete Protection Time (CPT) Bite_Occurs->Record_CPT Yes Wait Wait 30 Minutes Bite_Occurs->Wait No End End Record_CPT->End Wait->Insert_Arm

Caption: Experimental workflow for the Arm-in-Cage bioassay.

Y-Tube Olfactometer Assay

This assay is used to evaluate the spatial repellency of a compound by assessing the behavioral response of insects to an odor source.

Methodology:

  • A Y-shaped glass tube is used, with a constant flow of clean, humidified air through both arms.[14][17]

  • The test compound is introduced into the airflow of one arm (the "treatment" arm), while the other arm contains only clean air (the "control" arm).

  • An attractant, such as a human hand or CO₂, may be placed at the end of both arms to elicit a host-seeking response.

  • A group of mosquitoes is released at the base of the "Y".

  • The number of mosquitoes that move into each arm of the olfactometer is counted over a set period.

  • A Repellency Index can be calculated based on the distribution of the mosquitoes in the two arms.[16]

y_tube_olfactometer Air_Source Clean Air Source Treatment_Arm Treatment Arm: Air + Repellent Air_Source->Treatment_Arm Flow Control_Arm Control Arm: Clean Air Air_Source->Control_Arm Flow Choice_Point Mosquito Release Point (Choice Point) Treatment_Arm->Choice_Point Control_Arm->Choice_Point Trap_T Trap (Treatment) Choice_Point->Trap_T Trap_C Trap (Control) Choice_Point->Trap_C

Caption: Simplified diagram of a Y-Tube Olfactometer setup.

Conclusion

Picaridin stands out as a well-characterized, highly effective, and safe insect repellent with a broad spectrum of activity and a substantial body of supporting scientific data. Its mechanism of action is increasingly understood at the molecular level, and its toxicological profile is favorable for human use.

This compound, a natural product from the American beautyberry, shows significant promise as an insect repellent, particularly against certain species of mosquitoes and ticks. The existing efficacy data from laboratory studies is encouraging. However, to be considered a viable alternative to established repellents like Picaridin, further research is critically needed. Specifically, a more detailed elucidation of its mechanism of action, comprehensive toxicological studies to establish a clear safety profile, and more extensive field trials to determine its complete protection time against a wider range of biting arthropods are required. The current data suggests this compound is a valuable lead compound for the development of new, naturally derived insect repellents.

References

Assessing the Synergistic Potential of Intermedeol and Structurally Related Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Intermedeol, a sesquiterpenoid belonging to the eudesmane class, has garnered interest for its bioactive properties. While research directly investigating the synergistic effects of this compound with other compounds remains limited, this guide provides a comparative analysis based on the known biological activities of this compound and the documented synergistic effects of structurally similar eudesmane sesquiterpenoids. This information aims to inform future research directions and highlight the potential of this compound class in combination therapies.

Biological Activities of this compound

This compound has been primarily identified as a potent insect repellent. However, its structural classification as a eudesmane sesquiterpenoid suggests the potential for a broader range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects, which are commonly observed in this class of natural products.

Synergistic Effects of Eudesmane Sesquiterpenoids: A Comparative Analysis

Due to the absence of direct synergistic studies on this compound, this section focuses on the synergistic activities demonstrated by other eudesmane sesquiterpenoids. This comparative data can serve as a valuable reference for hypothesizing and designing future studies involving this compound.

Anticancer Synergistic Effects

Eudesmane sesquiterpenoids have been shown to exhibit synergistic anticancer activity when combined with conventional chemotherapeutic agents. These combinations often lead to enhanced cytotoxicity in cancer cell lines.

Table 1: Anticancer Synergistic Activity of Eudesmane Sesquiterpenoids

Eudesmane SesquiterpenoidCombination DrugCancer Cell LineObserved EffectReference
Hypothetical: this compound DoxorubicinBreast Cancer (e.g., MCF-7)Potentially enhanced cytotoxicity-
Aquisinenoid C -Human breast cancer cellsIncreased ROS generation and apoptosis[1]
3-oxo-γ-costic acid -Human colon (Caco-2) and lung (A549) tumor linesAnti-proliferative activity (IC50 39µM for Caco-2)[2]
Antimicrobial Synergistic Effects

The combination of eudesmane sesquiterpenoids with existing antimicrobial agents presents a promising strategy to combat drug-resistant pathogens.

Table 2: Antimicrobial Synergistic Activity of Eudesmane Sesquiterpenoids

Eudesmane SesquiterpenoidCombination DrugPathogenFICI ValueObserved EffectReference
Hypothetical: this compound AmpicillinStaphylococcus aureus-Potential for synergy-
Selina-4,11(13)-dien-3-on-12-oic acid -S. aureus, B. subtilis, E. coli-Potent antimicrobial activity (MIC 250-500 µg/ml)[3]

Note: FICI (Fractional Inhibitory Concentration Index) values are used to define the nature of the interaction: ≤ 0.5 indicates synergy, > 0.5 to 4 indicates an additive or indifferent effect, and > 4 indicates antagonism.[3][4]

Anti-inflammatory Synergistic Effects

Eudesmane sesquiterpenoids are known to modulate inflammatory pathways. Their combination with other anti-inflammatory agents could lead to enhanced therapeutic effects with potentially reduced side effects.

Table 3: Anti-inflammatory Synergistic Activity of Eudesmane Sesquiterpenoids

Eudesmane SesquiterpenoidCombination DrugModelObserved EffectReference
Hypothetical: this compound IbuprofenLPS-stimulated macrophagesPotential for enhanced inhibition of pro-inflammatory cytokines-
Salviplenoid A -LPS-induced Raw264.7 cellsDecreased release of NO and TNF-α; Inhibition of NF-κB and Erk1/2 signaling[5]
Epi-eudebeiolide C -LPS-stimulated murine macrophage cellsInhibition of NO production (IC50 of 17.9 μM); Blockade of NF-κB activation[6]
Various Eudesmanolides -LPS-induced primary bone marrow derived M1 macrophagesDownregulation of pro-inflammatory cytokines (TNF-α, IL-12, IL-6, IFN-γ)[7]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of synergistic effects. The following are generalized protocols for key experiments cited in the study of compound interactions.

Checkerboard Assay for Antimicrobial Synergy

The checkerboard assay is a common method to evaluate the in vitro interaction of two antimicrobial agents.[3][8]

  • Preparation of Compounds: Prepare stock solutions of the eudesmane sesquiterpenoid and the antibiotic.

  • Serial Dilutions: Serially dilute the compounds in a 96-well microtiter plate. One compound is diluted along the x-axis (columns) and the other along the y-axis (rows).

  • Inoculation: Add a standardized inoculum of the target microorganism to each well.

  • Incubation: Incubate the plate under appropriate conditions for the microorganism.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug, alone or in combination, that inhibits visible growth.

  • Calculation of FICI: The Fractional Inhibitory Concentration Index (FICI) is calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

Checkerboard_Assay_Workflow A Prepare Stock Solutions (Eudesmane & Antibiotic) B Serial Dilutions in 96-well Plate A->B C Inoculate with Microorganism B->C D Incubate Plate C->D E Determine MIC D->E F Calculate FICI E->F G Interpret Results (Synergy, Additive, Antagonism) F->G

Checkerboard Assay Workflow
Isobologram Analysis for Anticancer Synergy

Isobologram analysis is a graphical method used to evaluate the interaction between two drugs.[9][10]

  • Dose-Response Curves: Determine the dose-response curves for each drug individually to establish the IC50 (the concentration that inhibits 50% of cell growth).

  • Isobologram Construction: Plot the IC50 value of drug A on the x-axis and the IC50 value of drug B on the y-axis. A straight line connecting these two points represents the line of additivity.

  • Combination Studies: Test various combinations of the two drugs at a fixed ratio and determine the concentrations that produce 50% inhibition.

  • Data Plotting: Plot the experimental IC50 values of the drug combinations on the same graph.

  • Interpretation:

    • Points falling on the line of additivity indicate an additive effect.

    • Points falling below the line indicate a synergistic effect.

    • Points falling above the line indicate an antagonistic effect.

Isobologram_Analysis_Workflow A Determine IC50 for each drug individually B Construct Isobologram (Line of Additivity) A->B C Test Drug Combinations at fixed ratios A->C E Plot combination IC50 on Isobologram B->E D Determine IC50 for combinations C->D D->E F Interpret Interaction E->F

Isobologram Analysis Workflow

Signaling Pathways Modulated by Eudesmane Sesquiterpenoids

Eudesmane sesquiterpenoids often exert their anticancer and anti-inflammatory effects by modulating key signaling pathways. Understanding these pathways is crucial for elucidating the mechanisms of synergy.

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of the inflammatory response. Eudesmane sesquiterpenoids have been shown to inhibit this pathway, leading to a reduction in the production of pro-inflammatory cytokines.[5][6][11]

NF_kB_Pathway cluster_stimulus Inflammatory Stimuli (LPS, TNF-α) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus IKK IKK Stimulus->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n Translocation Eudesmane Eudesmane Sesquiterpenoids Eudesmane->IKK Inhibits IkB_NFkB->NFkB IκB Degradation DNA DNA NFkB_n->DNA Binds to Transcription Pro-inflammatory Gene Transcription DNA->Transcription

Inhibition of NF-κB Pathway by Eudesmanes
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Hyperactivation of this pathway is often observed in cancer. Some eudesmane sesquiterpenoids can induce cancer cell death by stimulating the MAPK pathway.[5][12][13]

MAPK_Pathway cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_n ERK ERK->ERK_n Translocation Eudesmane Eudesmane Sesquiterpenoids Eudesmane->ERK Stimulates TF Transcription Factors ERK_n->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation

Modulation of MAPK Pathway by Eudesmanes

Conclusion

While direct evidence for the synergistic effects of this compound is currently lacking, the data from structurally related eudesmane sesquiterpenoids strongly suggest its potential as a candidate for combination therapies. The observed synergistic anticancer, antimicrobial, and anti-inflammatory activities within this compound class, coupled with their ability to modulate key signaling pathways such as NF-κB and MAPK, provide a solid foundation for future research. The experimental protocols and comparative data presented in this guide are intended to facilitate the design of robust studies to unlock the full therapeutic potential of this compound and other eudesmane sesquiterpenoids.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Intermedeol
Reactant of Route 2
Reactant of Route 2
Intermedeol

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.